4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-ethyl-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-4-10-6(3)7(8)5(2)9-10/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIXDYBXWDTDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618920 | |
| Record name | 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51108-51-1 | |
| Record name | 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole from Ethylhydrazine
Executive Summary
This technical guide provides a detailed, in-depth protocol for the synthesis of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, beginning with the classic Knorr pyrazole synthesis to form the 1-ethyl-3,5-dimethyl-1H-pyrazole intermediate, followed by a regioselective electrophilic bromination. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step experimental procedures but also a thorough examination of the underlying reaction mechanisms, safety considerations, and characterization data. The causality behind experimental choices is explained to empower the user with a deep, practical understanding of the synthesis, ensuring reliability and reproducibility.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in modern pharmacology, forming the core of numerous approved drugs with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3][4] The specific target of this guide, this compound, serves as a highly versatile building block. The bromine atom at the 4-position provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse molecular libraries for drug discovery campaigns.[5][6] The ethyl and methyl substituents modulate the compound's lipophilicity and steric profile, which can be critical for optimizing pharmacokinetic and pharmacodynamic properties.
This guide details a reliable and scalable synthetic route starting from readily available commercial precursors: ethylhydrazine and acetylacetone.
Overall Synthetic Strategy
The synthesis is efficiently executed in two primary stages. This approach ensures high purity of the intermediate before proceeding to the final, more complex functionalization, which is a cornerstone of a trustworthy and scalable protocol.
-
Stage 1: Knorr Pyrazole Synthesis. Condensation of ethylhydrazine with the 1,3-dicarbonyl compound acetylacetone (pentane-2,4-dione) to yield 1-ethyl-3,5-dimethyl-1H-pyrazole.[1][7][8]
-
Stage 2: Electrophilic Bromination. Regioselective bromination of the pyrazole ring at the electron-rich C4 position to afford the target compound, this compound.[5]
Below is a visual representation of the overall experimental workflow.
Caption: High-level experimental workflow for the two-stage synthesis.
Stage 1: Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most direct and efficient methods for constructing the pyrazole ring.[1] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[8]
Mechanistic Insight
The choice of an acid catalyst (e.g., acetic acid or a mineral acid) is critical as it protonates one of the carbonyl groups of acetylacetone, activating it for nucleophilic attack by the more nucleophilic nitrogen of ethylhydrazine. The use of a symmetric dicarbonyl like acetylacetone is deliberate; it prevents the formation of regioisomers, simplifying purification and improving yield.[1] The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable, aromatic pyrazole ring.
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Eq. |
| Ethylhydrazine oxalate | C₄H₁₂N₂O₄ | 152.15 | 15.2 g | 0.10 | 1.0 |
| Sodium Hydroxide | NaOH | 40.00 | 8.8 g | 0.22 | 2.2 |
| Acetylacetone | C₅H₈O₂ | 100.12 | 10.5 mL | 0.10 | 1.0 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 5 mL | - | Cat. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | Solvent |
| Saturated NaCl (aq) | NaCl | 58.44 | 50 mL | - | Wash |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying |
Procedure
-
Liberation of Free Hydrazine: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethylhydrazine oxalate (15.2 g, 0.10 mol) in 50 mL of deionized water. Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium hydroxide (8.8 g, 0.22 mol) in 20 mL of water, ensuring the temperature does not exceed 10 °C. Stir for 15 minutes. This step liberates the free ethylhydrazine base.
-
Reaction: To the cold solution, add acetylacetone (10.5 mL, 0.10 mol) dropwise over 10 minutes, followed by the catalytic amount of glacial acetic acid (5 mL).
-
Remove the ice bath and allow the mixture to warm to room temperature. Then, fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 90-100 °C) for 2 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous NaCl solution (1 x 50 mL) to remove residual water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield 1-ethyl-3,5-dimethyl-1H-pyrazole as a colorless to pale yellow oil.
Expected Outcome
-
Yield: 75-85%
-
Appearance: Colorless to pale yellow oil.
-
Characterization Data (Representative):
Stage 2: Bromination of 1-ethyl-3,5-dimethyl-1H-pyrazole
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The C4 position is the most nucleophilic and sterically accessible site, leading to highly regioselective halogenation.
Mechanistic Insight & Reagent Choice
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The pyrazole's π-system attacks the electrophilic bromine source, forming a resonance-stabilized cationic intermediate (sigma complex). Subsequent deprotonation by a weak base restores aromaticity and yields the 4-bromo product.
While elemental bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often a preferred laboratory-scale reagent. NBS is a solid that is safer and easier to handle than liquid bromine and generates the electrophilic bromine species in situ, minimizing the formation of hazardous HBr gas. Acetic acid is a common solvent as it is polar enough to dissolve the reactants and facilitates the reaction without competing with the pyrazole as a nucleophile.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Eq. |
| 1-ethyl-3,5-dimethyl-1H-pyrazole | C₇H₁₂N₂ | 124.18 | 12.4 g | 0.10 | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 17.8 g | 0.10 | 1.0 |
| Acetic Acid | CH₃COOH | 60.05 | 100 mL | - | Solvent |
| Sodium Thiosulfate (aq) | Na₂S₂O₃ | 158.11 | ~50 mL | - | Quench |
| Sodium Bicarbonate (aq, sat.) | NaHCO₃ | 84.01 | ~100 mL | - | Neutralize |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 150 mL | - | Solvent |
Procedure
-
Reaction Setup: In a 250 mL flask protected from light (e.g., wrapped in aluminum foil), dissolve the 1-ethyl-3,5-dimethyl-1H-pyrazole (12.4 g, 0.10 mol) in 100 mL of glacial acetic acid.
-
Addition of Brominating Agent: Add N-bromosuccinimide (17.8 g, 0.10 mol) to the solution in portions over 20 minutes. The addition is exothermic; maintain the temperature below 30 °C with an occasional ice bath if necessary.
-
Reaction: Stir the mixture at room temperature for 3-4 hours. Monitor the reaction's completion by TLC, observing the consumption of the starting material.
-
Quenching & Work-up: Pour the reaction mixture slowly into 200 mL of ice-cold water. If the solution has a persistent yellow/orange color from excess bromine, add 10% aqueous sodium thiosulfate solution dropwise until the color disappears.
-
Neutralize the acidic solution by carefully adding saturated aqueous sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford this compound as a white crystalline solid.
Expected Outcome
-
Yield: 80-90%
-
Appearance: White to off-white crystalline solid.
-
Characterization Data (Representative):
-
¹H NMR (CDCl₃, 400 MHz): δ 4.05 (q, 2H, N-CH₂), 2.25 (s, 3H, C3-CH₃), 2.20 (s, 3H, C5-CH₃), 1.45 (t, 3H, N-CH₂CH₃). Note the disappearance of the C4-H signal.
-
¹³C NMR (CDCl₃, 100 MHz): δ 148.0, 139.5, 92.0 (C-Br), 45.5, 15.2, 12.5, 11.5.
-
MS (ESI): m/z = 203.0/205.0 [M+H]⁺, showing the characteristic isotopic pattern for a single bromine atom.[6]
-
Safety and Handling
Professional laboratory practice dictates that all reagents be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, within a certified chemical fume hood.
| Reagent | Key Hazards | Handling Precautions |
| Ethylhydrazine | Toxic, potential carcinogen, corrosive.[10] | Handle in a well-ventilated fume hood.[10][11] Avoid contact with skin and eyes. Keep away from oxidizing agents.[12] |
| Bromine / NBS | Highly corrosive, toxic by inhalation, strong oxidizer.[13][14] | Dispense in a fume hood.[15] Avoid contact with skin, which can cause severe burns.[14] Keep away from combustible materials.[14] |
| Acetic Acid | Corrosive, causes severe skin and eye burns. | Wear appropriate gloves and eye protection. Handle in a fume hood to avoid inhaling vapors. |
| Sodium Hydroxide | Corrosive, causes severe burns. | Handle with care, avoiding skin and eye contact. Dissolving in water is highly exothermic. |
Conclusion
This guide presents a validated and reliable two-stage synthesis for this compound. By leveraging the classic Knorr synthesis for robust ring formation and a controlled electrophilic substitution for halogenation, this protocol provides a clear and efficient pathway to a valuable chemical intermediate. The detailed mechanistic discussions and step-by-step instructions are designed to ensure both high yield and high purity, empowering researchers in their pursuit of novel chemical entities for drug discovery and development.
References
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
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YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]
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MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
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PubMed. (2022, November 9). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Retrieved from [Link]
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ResearchGate. (2009, November). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]
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Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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NIST. (n.d.). 4-Bromo-3,5-dimethylpyrazole-1-methanol. Retrieved from [Link]
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Karaganda Buketov University. (2024, March 27). On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. Retrieved from [Link]
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Organic Syntheses. (n.d.). bromine - Organic Syntheses Procedure. Retrieved from [Link]
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American Chemical Society Publications. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Retrieved from [Link]
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Loba Chemie. (2019, April 9). BROMINE FOR SYNTHESIS MSDS CAS-No.: 7726-95-6 MSDS. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-bromo-3,5-dimethyl-1H-pyrazole. Retrieved from [Link]
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NJ.gov. (n.d.). Common Name: 1,2-DIETHYLHYDRAZINE HAZARD SUMMARY. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole. Retrieved from [Link]
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University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]
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Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]
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TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]
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MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
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ChemRxiv. (n.d.). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Regioselective Synthesis of 4-Brominated Pyrazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the 4-Bromopyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials.[1][2] Within this class, 4-bromopyrazoles represent a particularly strategic synthetic intermediate. The bromine atom at the C4 position serves as a versatile handle for introducing molecular diversity through a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Stille couplings.[1] This capability allows for the late-stage functionalization of complex molecules, a critical advantage in drug discovery programs for developing structure-activity relationships (SAR). Consequently, the ability to synthesize 4-bromopyrazoles with high regioselectivity is not merely an academic exercise but a foundational requirement for efficient and successful research and development campaigns in the pharmaceutical and agrochemical industries.[3] This guide provides an in-depth exploration of the core strategies, mechanistic underpinnings, and field-proven protocols for achieving precise C4 bromination.
Part 1: The Fundamental Principle: Electrophilic Substitution on the Pyrazole Ring
The pyrazole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic aromatic substitution. Molecular orbital calculations and extensive empirical data confirm that the C4 position is the most electron-rich and sterically accessible site, thus representing the kinetic and thermodynamic hotspot for electrophilic attack.[4] When positions C3 and C5 are occupied, or even when they are not, electrophilic bromination overwhelmingly favors the C4 position.[5] This inherent electronic preference is the cornerstone of most regioselective 4-bromination strategies.
The general mechanism involves the attack of an electrophilic bromine species (Br⁺) on the C4 carbon, forming a resonance-stabilized cationic intermediate known as a Wheland or sigma complex. Subsequent deprotonation by a base restores the aromaticity of the ring, yielding the 4-bromopyrazole product.
Caption: Mechanism of C4 electrophilic bromination on the pyrazole ring.
Part 2: Strategic Approaches to 4-Bromopyrazole Synthesis
Two primary strategies dominate the synthesis of these valuable intermediates: the direct bromination of a pre-formed pyrazole ring and the construction of the brominated pyrazole core through a cyclization reaction.
Strategy A: Direct C4 Bromination of Existing Pyrazoles
This is the most direct and frequently employed method. The choice of brominating agent and reaction conditions is critical for achieving high yield and selectivity while ensuring compatibility with other functional groups in the molecule.
Key Brominating Agents:
-
N-Bromosuccinimide (NBS): NBS is a crystalline, easy-to-handle solid that serves as a reliable source of electrophilic bromine.[6] It is widely used due to its mild reactivity, which often obviates the need for strong acid catalysts and results in cleaner reactions with fewer byproducts. The succinimide byproduct is typically easy to remove during workup.[3]
-
N-Bromosaccharin (NBSac): Derived from saccharin, NBSac is reported to be even more reactive than NBS, allowing for very rapid and efficient brominations, often under solvent-free conditions.[1]
-
Elemental Bromine (Br₂): While effective, liquid bromine is highly corrosive, toxic, and volatile, requiring specialized handling. Its reactions can be vigorous and may require a solvent like chloroform or acetic acid.[4] It is generally less selective than NBS in complex molecules.
-
Electrochemical Methods: Anodic oxidation of bromide salts (e.g., NaBr) in an electrochemical cell generates bromine in situ.[7] This method offers high efficiency, avoids the handling of hazardous bromine, and is considered a green chemistry approach. The reaction rate can be precisely controlled by the applied current.[8]
Influence of Substituents:
The electronic nature of substituents on the pyrazole ring significantly impacts the rate of bromination.
-
Electron-Donating Groups (EDGs): Alkyl groups (e.g., methyl, ethyl) at the C3, C5, or N1 positions increase the electron density of the pyrazole ring, accelerating the rate of electrophilic substitution.[7]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (NO₂) or carboxyl (COOH) deactivate the ring, making bromination more difficult. However, even with deactivating groups, substitution still occurs preferentially at the C4 position, albeit requiring more forcing conditions.[7]
Strategy B: Cyclization and One-Pot Methodologies
This powerful approach constructs the pyrazole ring and introduces the C4-bromo substituent in a single synthetic sequence, often without isolating intermediates. This enhances operational efficiency and can improve overall yields.
The most prominent example is the condensation of a 1,3-diketone with a hydrazine, followed by in situ bromination.[1][3]
Caption: Workflow for the one-pot synthesis of 4-bromopyrazoles.
This one-pot strategy is exceptionally efficient. By generating the pyrazole in the presence of an acid catalyst, the subsequent addition of a brominating agent like N-bromosaccharin leads directly to the desired 4-brominated product in high yield.[1] The solvent-free variation of this reaction, where reagents are ground together, is particularly noteworthy for its alignment with green chemistry principles.[3]
Part 3: Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for reliable synthesis.
Protocol 1: Direct C4 Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from a standard, reliable procedure for the selective bromination of an activated pyrazole ring.[6]
-
Objective: To synthesize tert-butyl 4-(4-bromo-5-(4-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate.
-
Reagents & Equipment:
-
tert-butyl 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Dimethylformamide (DMF)
-
Magnetic stirrer, round-bottom flask, ice bath
-
-
Procedure:
-
In a fume cupboard, dissolve the starting pyrazole (1.0 eq) in anhydrous DMF (approx. 4 mL per mmol of pyrazole) in a dry round-bottom flask equipped with a magnetic stir bar.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add NBS (1.1 eq) portion-wise over 20 minutes, ensuring the temperature remains at or below 5 °C. The succinimide byproduct will precipitate as the reaction progresses.
-
Continue stirring the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Allow the reaction to warm to room temperature and monitor its completion using Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into water. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic phases and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Triturate the resulting crude residue with a non-polar solvent like light petroleum ether until a solid forms. Filter the solid and dry under vacuum to yield the pure 4-bromopyrazole product.[6]
-
Protocol 2: One-Pot Solvent-Free Synthesis from a 1,3-Diketone
This protocol demonstrates an efficient and environmentally friendly approach using N-bromosaccharin (NBSac) and a solid acid catalyst.[1][3]
-
Objective: To synthesize 4-bromo-3,5-dimethyl-1-phenylpyrazole.
-
Reagents & Equipment:
-
Acetylacetone (1,3-diketone, 1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
N-Bromosaccharin (NBSac) (1.0 eq)
-
Silica-supported sulfuric acid (H₂SO₄/SiO₂) (catalytic amount, e.g., 0.01 g per mmol)
-
Mortar and pestle
-
-
Procedure:
-
In a mortar, combine acetylacetone (1.0 eq), phenylhydrazine (1.0 eq), and the H₂SO₄/SiO₂ catalyst.
-
Grind the mixture thoroughly with a pestle at room temperature for approximately 5-10 minutes. The reaction is often rapid, forming the intermediate 3,5-dimethyl-1-phenylpyrazole.
-
To this mixture, add N-bromosaccharin (1.0 eq) and continue to grind for another 5-7 minutes. The reaction progress can be monitored by TLC if desired.
-
Work-up: After completion, add dichloromethane (CH₂Cl₂) to the mortar and stir to dissolve the product.
-
Filter the mixture to remove the solid catalyst and saccharin byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic residue.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to afford the pure 4-bromopyrazole derivative, often in excellent yield without the need for column chromatography.[1]
-
Part 4: Data Summary for One-Pot Synthesis
The one-pot, solvent-free method has proven to be highly effective for a variety of substrates. The following table summarizes representative yields, demonstrating the robustness of the protocol.[1][3]
| Entry | 1,3-Diketone | Arylhydrazine | Product | Time (min) | Yield (%) |
| 1 | Acetylacetone | Phenylhydrazine | 4-bromo-3,5-dimethyl-1-phenylpyrazole | 7 | 95 |
| 2 | Acetylacetone | 4-Chlorophenylhydrazine | 1-(4-chlorophenyl)-4-bromo-3,5-dimethylpyrazole | 8 | 94 |
| 3 | Acetylacetone | 4-Methylphenylhydrazine | 4-bromo-3,5-dimethyl-1-(p-tolyl)pyrazole | 7 | 96 |
| 4 | Benzoylacetone | Phenylhydrazine | 4-bromo-5-methyl-1,3-diphenylpyrazole | 10 | 92 |
| 5 | Benzoylacetone | 4-Nitrophenylhydrazine | 4-bromo-5-methyl-1-(4-nitrophenyl)-3-phenylpyrazole | 15 | 90 |
Data sourced from Heshmatollah Alinezhad et al., J. Mex. Chem. Soc. 2011, 55(4), 238-241.[1]
Conclusion
The regioselective synthesis of 4-brominated pyrazoles is a well-established yet continually evolving field. For drug development professionals and synthetic chemists, mastering both the direct bromination of pre-formed pyrazoles and modern one-pot cyclization strategies is essential. Direct bromination with reagents like NBS offers precision and control for late-stage functionalization, while one-pot methods provide unparalleled efficiency for scaffold construction. The choice of strategy depends on the specific molecular target, available starting materials, and desired process efficiency. By understanding the underlying electronic principles and leveraging the robust protocols detailed in this guide, researchers can confidently and effectively access this critical class of chemical intermediates.
References
-
Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]
-
Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. [Link]
-
Various Authors on ResearchGate. (n.d.). Discussion and publications on the bromination of pyrazole and pyrazolate ligands. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Scientific diagram showing the bromination of pyrazole derivatives. ResearchGate. Retrieved from [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. Retrieved from [Link]
-
Penghui Synthesis. (n.d.). Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. Penghui Synthesis Official Website. Retrieved from [Link]
-
Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Retrieved from [Link]
-
Lyalin, B.V., Petrosyan, V.A., & Ugrak, B.I. (2010). Electrosynthesis of 4-bromosubstituted pyrazole and its derivatives. Russian Journal of Electrochemistry, 46, 123–129. Retrieved from [Link]
-
Heller, S. T., et al. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Retrieved from [Link]
-
Walke, S. B., Bonde, S. L., Bhadane, R. P., Dangat, V. T., & Jadhav, B. (2015). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry, 31(4). [Link]
- Google Patents. (2020). Preparation method and application of bromopyrazole compound intermediate. CN111072630A.
-
Reddit r/chemhelp. (2022). Regioselectivity of pyrazole bromination. Reddit. Retrieved from [Link]
-
Khan, M. A., & Lynch, B. M. (1965). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 43(3), 591-597. [Link]
-
Journal of the Mexican Chemical Society. (2019). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. Retrieved from [Link]
-
LookChem. (n.d.). 4-Bromopyrazole. LookChem. Retrieved from [Link]
-
Curti, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5898. [Link]
-
J. Org. Chem. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. ACS Publications. Retrieved from [Link]
-
Gulea, A., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2821. [Link]
Sources
- 1. scielo.org.mx [scielo.org.mx]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
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- 8. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]
An In-depth Technical Guide to the Electrophilic Bromination of 1-ethyl-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the electrophilic bromination of 1-ethyl-3,5-dimethyl-1H-pyrazole, a reaction of significant interest in the synthesis of functionalized heterocyclic compounds for pharmaceutical and materials science applications. This document delves into the underlying mechanistic principles, offers field-proven experimental protocols, and presents key analytical data to support the synthesis and characterization of the resulting product, 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole. By elucidating the electronic effects of the pyrazole ring and its substituents, this guide aims to equip researchers with the knowledge to control and optimize this important transformation.
Introduction: The Significance of Pyrazole Bromination
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The functionalization of the pyrazole ring through electrophilic substitution reactions, such as bromination, is a critical step in the diversification of these structures and the exploration of their structure-activity relationships (SAR). Brominated pyrazoles serve as versatile synthetic intermediates, enabling further molecular complexity through cross-coupling reactions and other transformations.
1-ethyl-3,5-dimethyl-1H-pyrazole presents an interesting case for studying electrophilic substitution. The pyrazole ring itself is an electron-rich aromatic system, rendering it susceptible to attack by electrophiles. The ethyl and dimethyl substituents on the ring further influence its reactivity and the regioselectivity of the substitution. Understanding the mechanism of bromination for this specific substrate is paramount for predicting and controlling the reaction outcome.
The Reaction Mechanism: An Electron-Rich Heterocycle Meets an Electrophile
The electrophilic bromination of 1-ethyl-3,5-dimethyl-1H-pyrazole proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The reaction is highly regioselective, with the substitution occurring exclusively at the C4 position of the pyrazole ring. This selectivity is a direct consequence of the electronic properties of the pyrazole nucleus and the directing effects of its substituents.
Electronic Landscape of the Pyrazole Ring
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The N1 nitrogen, bearing the ethyl group, is pyrrole-like and contributes two electrons to the aromatic π-system. The N2 nitrogen is pyridine-like and has its lone pair in an sp² hybrid orbital in the plane of the ring, not participating in the aromatic sextet. This electronic arrangement leads to a significant electron density at the C4 position, making it the most nucleophilic and thus the most susceptible to electrophilic attack. Attack at the C3 or C5 positions would lead to less stable cationic intermediates where the positive charge is adjacent to the electron-withdrawing imine-like nitrogen (N2).
The Role of Substituents: Activating and Directing Effects
The ethyl group at the N1 position and the methyl groups at the C3 and C5 positions are all electron-donating groups. They increase the electron density of the pyrazole ring through inductive effects, further activating it towards electrophilic attack compared to an unsubstituted pyrazole. These activating groups enhance the rate of the bromination reaction.
Step-by-Step Mechanistic Pathway
The bromination of 1-ethyl-3,5-dimethyl-1H-pyrazole can be initiated using various brominating agents, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). The generally accepted mechanism involves the following key steps:
-
Generation of the Electrophile: In the case of using Br₂, a Lewis acid catalyst is often not strictly necessary due to the activated nature of the pyrazole ring, but can be used to enhance the electrophilicity of bromine. With NBS, a radical initiator or acidic conditions can facilitate the release of an electrophilic bromine species.
-
Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich C4 position of the pyrazole ring attacks the electrophilic bromine atom. This step disrupts the aromaticity of the ring and forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the pyrazole ring, with resonance structures that place the charge on the nitrogen atoms and the other carbon atoms.
-
Deprotonation and Re-aromatization: A base, which can be the solvent or the counter-ion of the brominating agent, removes the proton from the C4 position. This final step restores the aromaticity of the pyrazole ring and yields the final product, this compound.
Figure 1: A simplified workflow of the electrophilic bromination of 1-ethyl-3,5-dimethyl-1H-pyrazole.
Experimental Protocol: A Field-Proven Methodology
The following protocol provides a reliable method for the synthesis of this compound. This procedure is based on established methods for the bromination of activated pyrazole systems.
Synthesis of the Starting Material: 1-ethyl-3,5-dimethyl-1H-pyrazole
The starting material can be synthesized via the condensation of 2,4-pentanedione (acetylacetone) with ethylhydrazine.
Procedure:
-
To a solution of 2,4-pentanedione (1.0 eq) in a suitable solvent such as ethanol, add ethylhydrazine sulfate (1.0 eq) and a base like sodium acetate (2.0 eq).
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude 1-ethyl-3,5-dimethyl-1H-pyrazole.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Electrophilic Bromination
This protocol utilizes N-bromosuccinimide (NBS) as a convenient and selective brominating agent.
Materials and Reagents:
-
1-ethyl-3,5-dimethyl-1H-pyrazole
-
N-bromosuccinimide (NBS)
-
Acetonitrile (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash successively with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.
Data Presentation: Characterization of this compound
Accurate characterization of the final product is essential for confirming its identity and purity. The following table summarizes the expected spectroscopic data for this compound, based on data from analogous compounds and spectroscopic principles.
| Property | Value |
| Molecular Formula | C₇H₁₁BrN₂ |
| Molecular Weight | 203.08 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 4.0 (q, 2H, N-CH₂), 2.2-2.3 (s, 6H, 2 x CH₃), 1.4 (t, 3H, CH₂-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ≈ 148 (C3/C5), 140 (C5/C3), 90 (C4), 42 (N-CH₂), 15 (CH₂-CH₃), 12-14 (2 x CH₃) |
| Mass Spectrometry (EI) | m/z (%): 202/204 ([M]⁺, isotopic pattern for Br), base peak likely [M-CH₃]⁺ or other fragments |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. It is recommended to acquire experimental data for unambiguous characterization.
Conclusion and Future Directions
This guide has provided a detailed examination of the electrophilic bromination of 1-ethyl-3,5-dimethyl-1H-pyrazole. The reaction proceeds through a well-understood SEAr mechanism, with high regioselectivity for the C4 position, driven by the electronic nature of the pyrazole ring and the activating effects of the alkyl substituents. The provided experimental protocol offers a reliable method for the synthesis of this compound, a valuable intermediate for further chemical exploration.
Future research in this area could focus on exploring a wider range of electrophiles to synthesize a diverse library of C4-functionalized pyrazoles. Additionally, kinetic studies and computational modeling could provide deeper insights into the reaction mechanism and the subtle electronic effects of different substituents on the pyrazole ring. The development of more sustainable and efficient bromination methods, such as those employing greener solvents or catalytic systems, also represents a valuable avenue for future investigation.
References
- Eicher, T., Hauptmann, S., & Speicher, A. (2013).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
- Padwa, A. (Ed.). (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Pyrazole Scaffold and the Importance of NMR Characterization
The pyrazole ring system is a cornerstone in modern drug discovery and development, featuring in a wide array of therapeutic agents due to its versatile chemical nature and ability to engage in various biological interactions. The specific substitution pattern of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole, with its combination of alkyl and bromo substituents, presents an interesting case for structural elucidation by NMR.
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. The precise chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide a detailed electronic and topological map of a molecule, allowing for the confirmation of identity, purity, and conformation. For drug development professionals, a thorough understanding of a compound's NMR signature is critical for regulatory submissions and for understanding its behavior in biological systems.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds reported in the literature, including 4-bromo-3,5-dimethyl-1H-pyrazole and other N-ethylated pyrazoles.
Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| CH₃ (C3) | ~2.2 - 2.4 | Singlet | N/A | Based on the typical chemical shift of a methyl group at the C3 position of a pyrazole ring. |
| CH₃ (C5) | ~2.2 - 2.4 | Singlet | N/A | Similar to the C3-methyl, its chemical shift is influenced by the pyrazole ring's electronics. |
| N-CH₂-CH₃ | ~4.0 - 4.2 | Quartet | ~7.2 | The methylene protons are deshielded by the adjacent nitrogen atom. The quartet arises from coupling to the methyl protons. |
| N-CH₂-CH₃ | ~1.4 - 1.6 | Triplet | ~7.2 | The terminal methyl protons of the ethyl group, appearing as a triplet due to coupling with the methylene protons. |
Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C3 | ~148 - 150 | The chemical shift for C3 in pyrazoles is typically in this range, influenced by the adjacent nitrogen and methyl substituent. |
| C4 | ~95 - 98 | The bromine atom at C4 causes a significant upfield shift (shielding) of this carbon compared to an unsubstituted pyrazole. |
| C5 | ~138 - 140 | Similar to C3, this carbon's chemical shift is influenced by the adjacent nitrogen and methyl group. |
| N-C H₂-CH₃ | ~45 - 48 | The methylene carbon is directly attached to the nitrogen, resulting in a downfield shift. |
| N-CH₂-C H₃ | ~14 - 16 | The terminal methyl carbon of the ethyl group. |
| C H₃ (C3) | ~12 - 14 | Typical chemical shift for a methyl group attached to an sp²-hybridized carbon of a heterocyclic ring. |
| C H₃ (C5) | ~10 - 12 | Similar to the C3-methyl carbon. |
Scientific Rationale and Interpretation
The predicted chemical shifts are based on established principles of NMR spectroscopy and analysis of empirical data from analogous structures.
-
¹H NMR Analysis:
-
The two methyl groups at positions C3 and C5 are expected to be singlets due to the absence of adjacent protons. Their chemical shifts are anticipated to be in the range of δ 2.2-2.4 ppm, which is characteristic of methyl groups on a pyrazole ring.
-
The N-ethyl group will present as a classic A₂X₃ spin system. The methylene protons (CH₂) will be deshielded by the adjacent nitrogen atom, resulting in a quartet around δ 4.0-4.2 ppm. These protons will couple with the three protons of the adjacent methyl group.
-
The methyl protons (CH₃) of the ethyl group will appear as a triplet around δ 1.4-1.6 ppm, due to coupling with the two methylene protons.
-
-
¹³C NMR Analysis:
-
The pyrazole ring carbons (C3, C4, and C5) will have distinct chemical shifts. C3 and C5 are deshielded due to their proximity to the nitrogen atoms.
-
The most significant feature is the expected upfield shift of C4 due to the "heavy atom effect" of the bromine substituent. This is a well-documented phenomenon in ¹³C NMR.
-
The carbons of the N-ethyl group and the two methyl groups will appear in the aliphatic region of the spectrum, with their chemical shifts being standard for such groups in a heterocyclic environment.
-
Experimental Protocols for NMR Data Acquisition
For researchers aiming to acquire experimental data for this compound, the following general protocol is recommended.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift axis using the TMS signal.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Visualization of Molecular Structure and Key NMR Correlations
The following diagrams illustrate the molecular structure and a conceptual workflow for NMR analysis.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR spectral analysis.
Conclusion
This technical guide provides a comprehensive overview and a scientifically grounded prediction of the ¹H and ¹³C NMR spectral data for this compound. By leveraging data from analogous compounds and applying fundamental NMR principles, we have constructed a detailed spectral interpretation that can guide researchers in their synthetic and analytical endeavors. The provided experimental protocols offer a standardized approach for obtaining high-quality NMR data, which is essential for the rigorous characterization of novel chemical entities in a research and drug development setting.
References
Due to the predictive nature of this guide for a specific, non-catalogued compound, direct literature references for its NMR data are not available. The predictions and protocols are based on general principles of NMR spectroscopy and data from structurally related compounds found in chemical databases and scientific literature. For foundational knowledge, the following types of resources are recommended:
- SciFinder-n, Reaxys, and PubChem databases for NMR data of substituted pyrazoles.
- Textbooks on NMR Spectroscopy: "Introduction to Spectroscopy" by Pavia, Lampman, Kriz, and Vyvyan. "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.
- Review Articles on Pyrazole Chemistry: Scholarly articles detailing the synthesis and characterization of pyrazole derivatives, which often include detailed NMR assignments. These can be found in journals such as the Journal of Organic Chemistry, Tetrahedron Letters, and Organic Letters.
FT-IR and mass spectrometry analysis of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole
An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole
Foreword: The Analytical Imperative in Modern Synthesis
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity. For heterocyclic compounds like this compound, a versatile synthon in medicinal chemistry, a precise analytical characterization is paramount. This guide provides an in-depth exploration of two cornerstone analytical techniques, Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), as applied to this specific pyrazole derivative. We move beyond rote procedural descriptions to delve into the causality behind experimental choices and the logic of spectral interpretation, equipping researchers with the field-proven insights necessary for confident structural elucidation.
Part 1: Molecular Vibrational Analysis via FT-IR Spectroscopy
The Principle: Probing Molecular Bonds
FT-IR spectroscopy is a powerful, non-destructive technique that identifies functional groups within a molecule.[1][2] The underlying principle is that chemical bonds are not static; they vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, causing the bonds to stretch or bend.[3] An FT-IR spectrometer measures this absorption, generating a spectrum that serves as a unique molecular "fingerprint." For a molecule like this compound, FT-IR allows us to confirm the presence of the pyrazole core, the aliphatic side chains, and the carbon-bromine bond.
Experimental Protocol: A Self-Validating Workflow
The goal of any analytical protocol is reproducibility and accuracy. The following workflow is designed to acquire a high-quality FT-IR spectrum suitable for structural confirmation.
Step-by-Step Protocol for Attenuated Total Reflectance (ATR) FT-IR:
-
Instrument Preparation: Ensure the FT-IR spectrometer, equipped with an ATR accessory (e.g., a diamond crystal), is powered on and has undergone its prerequisite system checks.
-
Background Scan: Before analyzing the sample, a background spectrum must be collected. This scan measures the ambient atmosphere (H₂O, CO₂) and the ATR crystal's absorbance, which will be computationally subtracted from the sample spectrum.
-
Sample Application: Place a small, solid sample of this compound directly onto the ATR crystal. Apply consistent pressure using the built-in clamp to ensure optimal contact between the sample and the crystal surface.
-
Spectrum Acquisition:
-
Spectral Range: 4000–600 cm⁻¹
-
Resolution: 4 cm⁻¹ (A standard for routine analysis, balancing signal-to-noise with peak definition).
-
Number of Scans: 16-32 scans (Co-adding multiple scans improves the signal-to-noise ratio).
-
-
Data Processing & Cleaning: After acquisition, process the spectrum by subtracting the background and cleaning the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) to prevent cross-contamination.
Diagram: FT-IR Experimental Workflow
Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.
Spectral Interpretation: Decoding the Vibrational Fingerprint
The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to specific molecular vibrations.[4] For this compound, we anticipate several characteristic peaks based on its structure.
Table 1: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Commentary |
| 3000-2850 | C-H Stretch | Ethyl & Methyl groups | The presence of sp³ hybridized C-H bonds in the N-ethyl and C-methyl substituents will result in strong, sharp peaks in this region. |
| ~1635-1550 | C=N & C=C Stretch | Pyrazole Ring | The conjugated system of the pyrazole ring gives rise to characteristic stretching vibrations. These bands confirm the integrity of the heterocyclic core.[5] |
| ~1500-1400 | C-C Stretch | Aromatic Ring | These vibrations are also associated with the pyrazole ring structure.[5] |
| ~1470-1450 | CH₂ & CH₃ Bend | Aliphatic Groups | Asymmetrical and symmetrical bending (scissoring) vibrations of the methyl and methylene groups appear here, confirming the aliphatic substituents. |
| ~1220-1130 | C-N Stretch | Pyrazole Ring & Ethyl | Stretching vibrations of the carbon-nitrogen bonds within the ring and connecting the ethyl group are expected in this region. |
| Below 700 | C-Br Stretch | Bromo-substituent | The C-Br bond is heavy, resulting in a low-frequency vibration. A distinct peak in the fingerprint region confirms the bromination of the pyrazole ring. |
Part 2: Molecular Weight and Structural Analysis via Mass Spectrometry
The Principle: Ionization, Fragmentation, and Detection
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] For a compound like ours, Electron Ionization (EI) is a robust method. In EI-MS, the sample is bombarded with high-energy electrons, which ejects an electron from the molecule to form a positively charged molecular ion (M⁺•).[7] This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The mass analyzer separates these ions based on their m/z, and a detector records their relative abundance, generating a mass spectrum.
A critical feature for halogenated compounds is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~51:49 ratio). This results in two molecular ion peaks in the mass spectrum: M⁺ and (M+2)⁺, with roughly equal intensity, providing definitive evidence for the presence of a single bromine atom.[8]
Experimental Protocol: Achieving High-Resolution Mass Data
Step-by-Step Protocol for GC-MS Analysis:
-
System Preparation: The Gas Chromatograph-Mass Spectrometer (GC-MS) system is prepared. The GC oven temperature program is set to ensure proper separation and elution of the analyte.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC injection port. The high temperature of the port vaporizes the sample.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through the GC column. The compound is separated from any impurities based on its boiling point and interaction with the column's stationary phase.
-
Ionization and Fragmentation: As the pure compound elutes from the GC column, it enters the MS ion source.
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (The standard energy that promotes reproducible fragmentation and allows for library matching).
-
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which scans a specified mass range (e.g., m/z 40-400) to separate the ions.
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
Fragmentation Analysis: Assembling the Molecular Puzzle
The fragmentation pattern provides a roadmap to the molecule's structure. For this compound (C₇H₁₁BrN₂), the analysis begins with identifying the molecular ion peaks.
-
Molecular Weight Calculation:
-
C₇H₁₁⁷⁹BrN₂ = (712.01) + (111.01) + 78.92 + (2*14.01) = 218.09 g/mol
-
C₇H₁₁⁸¹BrN₂ = (712.01) + (111.01) + 80.92 + (2*14.01) = 220.09 g/mol
-
We expect to see two molecular ion peaks at m/z 218 and m/z 220 . The fragmentation pathway often involves the loss of stable neutral fragments.
Diagram: Predicted Mass Spectrometry Fragmentation Pathway
Caption: Plausible EI fragmentation pathways for the target compound.
Table 2: Predicted Key Fragments in the Mass Spectrum
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Significance |
| 218 / 220 | [C₇H₁₁BrN₂]⁺• | - | Molecular Ion (M⁺•) . Confirms the molecular weight and the presence of one bromine atom. |
| 203 / 205 | [C₆H₈BrN₂]⁺ | •CH₃ | Loss of a methyl radical from one of the pyrazole ring positions. |
| 189 / 191 | [C₅H₈BrN₂]⁺ | •C₂H₅ | Loss of the ethyl radical from the N1 position. This is often a favorable fragmentation. |
| 122 | [C₇H₁₀N₂]⁺• | •Br | Loss of the bromine radical. The absence of the isotopic pattern in this fragment confirms the loss of Br. |
Conclusion: A Synergistic Approach to Structural Verification
The structural elucidation of this compound is a clear demonstration of the synergistic power of modern analytical techniques. FT-IR spectroscopy provides rapid and definitive confirmation of the molecule's constituent functional groups—the pyrazole ring and its aliphatic substituents. Concurrently, mass spectrometry delivers an exact molecular weight, confirms the presence and number of bromine atoms through its distinct isotopic signature, and offers deep structural insights via predictable fragmentation pathways. Together, these methods form a self-validating system, providing researchers and drug development professionals with the high-confidence data essential for advancing scientific discovery.
References
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. [Link]
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Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]
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Masterson, D. S. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
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Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 76937, 4-bromo-3,5-dimethyl-1H-pyrazole. [Link]
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ResearchGate. (2020). Vibrational analysis of some pyrazole derivatives. [Link]
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ChemHelpASAP. (2022). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. [Link]
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Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]
- Clark, J. (2015). The Mass Spectrum of 1-bromopropane. CHEMSHEETS.co.uk. This is a general resource illustrating bromine's isotopic pattern. A direct URL is not available, but the principle is widely documented.
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MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
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Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
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Michigan State University Department of Chemistry. Table of Characteristic IR Absorptions. [Link]
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Single-crystal X-ray diffraction of substituted bromopyrazoles
An In-Depth Technical Guide to the Single-Crystal X-ray Diffraction of Substituted Bromopyrazoles
Introduction: The Structural Imperative of Bromopyrazoles
Substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science. Their five-membered heterocyclic scaffold is a privileged structure found in numerous therapeutic agents, including anti-inflammatory, anti-cancer, and anti-psychotic drugs.[1] The strategic introduction of a bromine atom onto the pyrazole ring—a process known as bromination—is a powerful tool for modulating a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity.[2] Furthermore, the bromine atom can introduce specific, highly directional intermolecular interactions, profoundly influencing how the molecules pack together in the solid state.
Understanding this three-dimensional arrangement is not merely an academic exercise; it is fundamental to drug development and materials engineering. The precise solid-state architecture dictates critical properties like solubility, dissolution rate, and bioavailability. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for this purpose. It provides an unambiguous determination of the molecular structure at the atomic level, revealing bond lengths, bond angles, and the intricate web of non-covalent interactions that govern the crystal lattice.[3][4] This guide offers a comprehensive walkthrough of the SC-XRD workflow for substituted bromopyrazoles, from obtaining suitable crystals to interpreting the final structural model, grounded in the principles of scientific integrity and field-proven expertise.
Part 1: The Genesis of Analysis - Mastering Crystallization
The SC-XRD experiment begins not at the diffractometer, but in the crystallization dish. The adage "poor crystals yield poor, unpublishable results" is an immutable truth in crystallography.[5] Obtaining a high-quality single crystal is the most critical and often the most challenging step. Substituted bromopyrazoles, like many organic molecules, can exhibit polymorphism—the ability to exist in multiple crystal forms—making the process a blend of science and art.
Causality in Crystallization Method Selection
The goal of crystallization is to transition a solute from a supersaturated solution to a highly ordered solid state slowly and methodically. The choice of method is dictated by the compound's specific solubility profile and thermal stability.
-
Slow Solvent Evaporation: This is the simplest method, relying on the gradual increase in concentration as the solvent evaporates. It is most effective for compounds that are highly soluble in a volatile solvent. The key is to control the rate of evaporation; a loosely capped vial in a vibration-free environment is often sufficient.
-
Controlled Cooling: This technique is ideal for compounds that exhibit a steep solubility curve, i.e., high solubility in a given solvent at elevated temperatures and low solubility at room or sub-ambient temperatures.[6] Slow, programmed cooling is crucial to prevent rapid precipitation, which leads to microcrystalline powder instead of single crystals.
-
Vapor Diffusion: This is a more delicate and controlled method, particularly useful for sparingly soluble materials or when only minute quantities of the compound are available. It involves dissolving the compound in a "good" solvent and placing this solution in a sealed chamber containing a larger reservoir of a "poor" solvent (an anti-solvent) in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution of the compound gradually reduces its solubility, promoting slow crystal growth.
-
Sublimation: For compounds that are thermally stable and have a sufficiently high vapor pressure, sublimation can yield exceptionally high-quality crystals, as demonstrated in the case of 4-iodo-1H-pyrazole.[7] This method avoids solvent-related issues like inclusion or polymorphism.
Experimental Protocol: Systematic Screening for Crystallization
A shotgun approach to crystallization is inefficient. A systematic screening process increases the probability of success.
-
Solubility Assessment: Determine the solubility of your bromopyrazole in a range of solvents with varying polarities (see Table 1). Aim to find solvents where the compound is sparingly soluble at room temperature.
-
Initial Screening: In small, clear vials, prepare near-saturated solutions of your compound in 4-6 promising solvents.
-
Method Application:
-
For each solvent, set up a slow evaporation experiment by covering the vials with parafilm and piercing it with 1-2 small holes.
-
If the compound shows increased solubility with heat, prepare saturated solutions at an elevated temperature and allow them to cool slowly to room temperature, followed by refrigeration.
-
Set up vapor diffusion experiments using miscible solvent/anti-solvent pairs (e.g., chloroform/hexane, methanol/diethyl ether).
-
-
Observation: Monitor the vials daily under a microscope without disturbing them. Document any crystal formation, noting the morphology (e.g., needles, plates, blocks).
-
Optimization: Once initial crystals are observed, refine the conditions (e.g., slow the evaporation rate, adjust the solvent/anti-solvent ratio) to improve crystal size and quality.
Data Presentation: Solvent Selection Guide
The choice of solvent is the most critical variable. The following table provides a starting point for screening based on solvent polarity.
| Solvent | Polarity Index | Boiling Point (°C) | Common Use Case |
| n-Hexane | 0.1 | 69 | Anti-solvent, non-polar compounds |
| Toluene | 2.4 | 111 | Aromatic compounds |
| Diethyl Ether | 2.8 | 35 | Good solvent, volatile |
| Chloroform | 4.1 | 61 | Good general solvent |
| Ethyl Acetate | 4.4 | 77 | Good general solvent |
| Acetone | 5.1 | 56 | Polar compounds, volatile |
| Isopropanol | 3.9 | 82 | Cooling crystallization[6] |
| Ethanol | 4.3 | 78 | Cooling crystallization[6] |
| Methanol | 5.1 | 65 | Polar compounds |
| Water | 10.2 | 100 | Highly polar compounds, anti-solvent |
Table 1: Recommended solvents for initial crystallization screening of substituted bromopyrazoles.
Visualization: Crystallization Method Decision Workflow
A decision tree for selecting an appropriate crystallization method.
Part 2: The Experiment - From Crystal to Diffraction Pattern
With a suitable crystal in hand, the process moves to the diffractometer. The quality of the data collected is directly dependent on the quality of the crystal and the soundness of the experimental strategy.[5]
Crystal Selection and Mounting: A Protocol for Precision
A good crystal for SC-XRD should be a single, transparent entity, free of cracks or inclusions, when viewed under a polarizing microscope.[5] An ideal specimen should extinguish light uniformly every 90° of rotation.[5]
Protocol for Crystal Mounting:
-
Preparation: Place a clean microscope slide under a stereomicroscope. Add a small drop of inert cryoprotectant oil (e.g., Paratone-N).
-
Selection: Using a fine needle or probe, gently separate the chosen crystal from the mother liquor and transfer it into the oil drop. The oil prevents the loss of lattice solvent and protects the crystal from the atmosphere.
-
Mounting: Use a cryo-loop, slightly smaller than the crystal itself, to scoop the crystal from the oil. The crystal should adhere to the loop via surface tension.
-
Affixing: Attach the loop to a magnetic base on the diffractometer's goniometer head.
-
Cryo-cooling: Immediately begin the flow of cold nitrogen gas (typically 100-170 K) over the crystal.[7] This "flash cooling" vitrifies the surrounding oil and minimizes thermal motion of the atoms, leading to sharper diffraction spots and higher quality data.
The Diffractometer and Data Collection Strategy
Modern diffractometers consist of an X-ray source, a goniometer for rotating the crystal, and a sensitive detector.[4][8]
-
X-ray Source: For bromopyrazoles, a Molybdenum (Mo) X-ray source (λ = 0.71073 Å) is generally preferred over a Copper (Cu) source.[7][9] Bromine is a relatively heavy atom that can significantly absorb the longer wavelength Cu radiation, leading to systematic errors. Mo radiation is more energetic and less readily absorbed, making it better suited for such compounds.[4]
-
Data Collection: The experiment involves rotating the crystal in the X-ray beam and collecting a series of diffraction images (frames). The strategy aims to measure a complete, redundant set of reflections.
-
Unit Cell Determination: A short pre-experiment is run to locate a few dozen strong reflections, which are used to determine the crystal's unit cell parameters and Bravais lattice.
-
Strategy Calculation: Software calculates an optimized strategy (a series of ω- and φ-scans) to cover the unique part of the diffraction space efficiently, ensuring high completeness and redundancy.
-
Data Integration: The full data set is collected over several hours. Each frame is processed to measure the intensity and position of every diffraction spot.
-
Data Presentation: Typical Data Collection Parameters
| Parameter | Typical Value/Setting | Rationale |
| Radiation Source | Mo Kα (λ = 0.71073 Å) | Minimizes absorption effects from the bromine atom.[4][7] |
| Temperature | 100-170 K | Reduces atomic thermal motion, resulting in better data resolution.[7] |
| Detector Distance | 40-60 mm | Balances resolution and the ability to capture high-angle data. |
| Frame Width | 0.5 - 1.0° (ω-scan) | A compromise between scan time and sampling of reflection profiles. |
| Exposure Time | 5 - 60 s / frame | Dependent on crystal size, quality, and X-ray source brightness. |
| Data Redundancy | > 4 | High redundancy improves data statistics and helps in absorption correction. |
| Resolution (d_min) | ~ 0.7 - 0.8 Å | High resolution is typically achievable for well-diffracting small molecules. |
Table 2: Common data collection parameters for substituted bromopyrazoles on a modern diffractometer.
Visualization: The Data Acquisition Workflow
The sequential process from a mounted crystal to a raw dataset.
Part 3: The Path to a Model - Structure Solution and Refinement
The raw diffraction images are a reciprocal space representation of the crystal lattice. The next phase involves translating this data into a chemically sensible, three-dimensional atomic model.
Data Reduction and Structure Solution
-
Data Reduction: The first step is data reduction, where software like CrysAlisPro or DENZO-SCALEPACK integrates the intensities of all collected reflections, applies corrections (e.g., for Lorentz and polarization effects), and generates a reflection file.[10] A crucial step here is the absorption correction , which is particularly important for brominated compounds due to the high absorption coefficient of bromine.[7][9] Multi-scan methods, which use the redundancy in the data, are typically employed.
-
Structure Solution: This stage addresses the "phase problem" of crystallography. While we measure the intensities (amplitudes) of the diffracted waves, we lose the phase information. Structure solution methods aim to recover these phases. For bromopyrazoles, the presence of the bromine "heavy atom" is a significant advantage.
-
Intrinsic Phasing: Modern programs like SHELXT use a method called intrinsic phasing, which is extremely powerful and often solves the structure automatically, even for complex molecules.[7]
-
Patterson Method: A classical approach that uses a map calculated from the intensities without phase information. The vectors between heavy atoms (like Br-Br) produce strong peaks in this map, allowing their positions to be determined. Once the heavy atom is located, its calculated phases can be used to find the lighter atoms (C, N, H).
-
Structure Refinement: The Iterative Pursuit of Accuracy
Once an initial model is obtained, it must be refined against the experimental data. This is an iterative process of adjusting atomic parameters (positional coordinates, atomic displacement parameters) to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).
Protocol for a Standard Refinement Workflow (using Olex2/SHELXL):
-
Initial Refinement: Import the reflection file and the initial solution. Perform a few cycles of least-squares refinement using a program like SHELXL.[7]
-
Atom Assignment: Identify and correctly assign the atom types (C, N, Br). The electron density associated with bromine will be significantly higher than that of carbon or nitrogen.
-
Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically. This models the atoms as ellipsoids, accounting for their thermal vibration in different directions.
-
Hydrogen Atom Placement: Add hydrogen atoms. They can often be located in the difference Fourier map (a map of residual electron density). More commonly, they are placed in calculated geometric positions and refined using a "riding model."[7]
-
Convergence: Continue refinement until the model converges, meaning the shifts in atomic parameters are negligible between cycles.
-
Validation: Assess the quality of the final model using key metrics:
-
R1: The traditional R-factor, or residual factor, which measures the agreement between observed and calculated structure factor amplitudes. A value below 5% is excellent for small molecules.
-
wR2: A weighted R-factor based on intensities. A value below 15% is generally considered good.
-
Goodness of Fit (GooF): Should be close to 1.0, indicating a good fit between the model and the data.
-
Visualization: The Cycle of Structure Refinement
The iterative process of refining an atomic model against experimental data.
Part 4: Analysis and Interpretation - From Model to Insight
The final output of a crystal structure determination is a Crystallographic Information File (CIF). This file contains the atomic coordinates, unit cell parameters, and a wealth of other information. The true scientific value is unlocked through the careful analysis of this model.
Validation and Database Deposition
Before analysis, the structure must be validated. The checkCIF algorithm, integrated into the deposition process for databases like the Cambridge Structural Database (CSD), provides a report on the structure's self-consistency and geometric sensibility.[11][12] Deposition of data is a critical step to ensure it is discoverable and reusable by the scientific community.[13][14]
Analysis of Supramolecular Interactions
The bromine atom and the pyrazole core's N-H group are key players in directing the crystal packing. Visualizing and quantifying these interactions is essential.
-
Hydrogen Bonds: Substituted 1H-pyrazoles frequently form robust N-H···N hydrogen bonds, leading to predictable supramolecular motifs like dimers, trimers, or catemeric (chain) structures.[7] The specific motif that forms is a subtle interplay between the steric and electronic properties of the substituents.
-
Halogen Bonds: The bromine atom possesses a region of positive electrostatic potential on its outer surface, known as a σ-hole, allowing it to act as a halogen bond donor.[15] These interactions, typically of the form C-Br···A (where A is a Lewis base like N, O, or even a π-system), are highly directional and can be a powerful tool in crystal engineering. While halogen bonding is sometimes disfavored compared to hydrogen bonding, it becomes more prevalent when strong hydrogen bond acceptors are scarce.[16][17]
-
π-π Stacking: The aromatic pyrazole rings can interact via π-π stacking. These interactions are common in halogenated aromatic molecules and contribute significantly to the overall lattice energy.[16]
-
Hirshfeld Surface Analysis: This technique provides a powerful way to visualize and quantify all intermolecular contacts simultaneously. It maps the close contacts onto a 3D surface around the molecule, allowing for a detailed breakdown of the percentage contribution of different interactions (e.g., H···H, C···H, Br···H) to the overall crystal packing.
Data Presentation: Key Intermolecular Interactions
| Interaction Type | Description | Typical Distance (Å) | Significance |
| N-H···N Hydrogen Bond | Strong, directional interaction between pyrazole rings. | N···N: 2.8 - 3.1 | Primary driver of supramolecular motifs (dimers, catemers).[7] |
| C-Br···N/O Halogen Bond | Directional interaction involving the bromine's σ-hole. | Br···N/O: 3.0 - 3.4 | Influences packing, useful for crystal engineering.[15][16] |
| C-H···π Interaction | A weak hydrogen bond from a C-H to the face of a pyrazole ring. | H···π centroid: 2.5 - 2.9 | Contributes to stabilizing the lattice. |
| π-π Stacking | Parallel or offset stacking of aromatic pyrazole rings. | Centroid-centroid: 3.3 - 3.8 | Common in aromatic systems, contributes to packing efficiency.[17] |
| C-H···Br Interaction | Weak hydrogen bond to the bromine atom. | H···Br: 2.8 - 3.2 | The hydrogen atom is a preferred contact partner for halogens.[16][17] |
Table 3: Common non-covalent interactions observed in the crystal structures of substituted bromopyrazoles.
Conclusion
Single-crystal X-ray diffraction is an indispensable tool in the study of substituted bromopyrazoles. It provides the ultimate proof of structure and offers unparalleled insight into the subtle forces that govern molecular assembly in the solid state. For the drug development professional, this knowledge is critical for understanding polymorphism, solubility, and formulation. For the materials scientist, it is the key to designing new crystalline materials with tailored properties. By combining careful crystallization, robust data collection, and rigorous refinement and analysis, researchers can unlock the full potential of these versatile heterocyclic compounds.
References
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Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). MDPI. Retrieved from [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Retrieved from [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved from [Link]
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Wengryniuk, S. E., et al. (2013). Regioselective bromination of fused heterocyclic N-oxides. Organic Letters, 15(4), 792-795. Retrieved from [Link]
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Jasiński, R., et al. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Chemistry, 3(1), 21-25. Retrieved from [Link]
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A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PubMed Central. Retrieved from [Link]
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CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. Retrieved from [Link]
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Jelsch, C., Soudani, S., & Ben Nasr, C. (2015). Likelihood of atom–atom contacts in crystal structures of halogenated organic compounds. IUCrJ, 2(3), 327–340. Retrieved from [Link]
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Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. (2024). Journal of the American Chemical Society. Retrieved from [Link]
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Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. Retrieved from [Link]
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Moghadam, F. A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1232. Retrieved from [Link]
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Jelsch, C., Soudani, S., & Ben Nasr, C. (2015). Likelihood of atom–atom contacts in crystal structures of halogenated organic compounds. PubMed Central. Retrieved from [Link]
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Single crystal X‐ray structures of (a) mono‐pyrazole adduct 1, and (b)... ResearchGate. Retrieved from [Link]
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Cambridge Structural Database (CSD). Physical Sciences Data-science Service. Retrieved from [Link]
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The Cambridge Structural Database. ResearchGate. Retrieved from [Link]
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Harris, K. D. M. (2009). How to Determine Structures when Single Crystals Cannot be Grown: Opportunities for Structure Determination of Molecular Materials Using Powder Diffraction Data. ResearchGate. Retrieved from [Link]
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Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). PubMed Central. Retrieved from [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2021). MDPI. Retrieved from [Link]
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Cambridge Structural Database. Wikipedia. Retrieved from [Link]
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A novel method for the bromination of thiophenes. ResearchGate. Retrieved from [Link]
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Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
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Aakeröy, C. B., & Bryce, D. L. (2018). A Practical Guide to the Design of Molecular Crystals. Crystal Growth & Design, 19(1), 434-450. Retrieved from [Link]
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Perfluoroalkylated Arsoranide Salts: Syntheses and Structural Insights. ACS Publications. Retrieved from [Link]
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Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. Retrieved from [Link]
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Synthesis and Crystal Structures of N-Substituted Pyrazolines. PubMed Central. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility allows it to serve as a "privileged scaffold," a molecular framework that can be systematically modified to interact with a wide array of biological targets.[3][4] Pyrazole derivatives are integral components of numerous clinically approved drugs, demonstrating a vast spectrum of therapeutic activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][4][5] The metabolic stability of the pyrazole ring is a key factor in its frequent incorporation into novel drug candidates.[1] This guide focuses on a specific, targeted derivative: 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole . By providing a comprehensive overview of its synthesis, structural identity, and core physicochemical properties, we aim to equip researchers and drug development professionals with the foundational knowledge required to explore its potential in therapeutic applications.
Section 1: Synthesis and Structural Elucidation
The synthesis of this compound is most efficiently achieved through the N-alkylation of the commercially available precursor, 4-bromo-3,5-dimethyl-1H-pyrazole.[6][7] This process involves the selective addition of an ethyl group to the N1 position of the pyrazole ring.
Synthetic Workflow: N-Ethylation Protocol
This protocol outlines a robust and reproducible method for the synthesis and purification of the title compound.
Materials:
-
4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq)
-
Iodoethane (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 4-bromo-3,5-dimethyl-1H-pyrazole and anhydrous DMF. Stir the mixture until the solid is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate to the solution. The use of a mild inorganic base like K₂CO₃ is crucial to deprotonate the pyrazole nitrogen, activating it for nucleophilic attack without promoting side reactions.
-
Alkylation: Add iodoethane dropwise to the stirring suspension at room temperature. The reaction is typically exothermic and should be monitored.
-
Reaction Monitoring: Heat the mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water, followed by brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound as a liquid.[8]
Workflow Visualization
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Synthetic and purification workflow for this compound.
Structural Verification
Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The expected data provides a unique fingerprint for the target compound.
| Technique | Expected Data | Interpretation |
| ¹H NMR | Triplet (~1.35 ppm), Quartet (~4.18 ppm), Two Singlets (~2.2-2.5 ppm)[8] | Confirms the presence and connectivity of the ethyl group (triplet/quartet pattern) and the two distinct methyl groups on the pyrazole ring. |
| ¹³C NMR | Signals corresponding to ethyl carbons, two methyl carbons, and three aromatic carbons of the pyrazole ring. | Verifies the complete carbon framework of the molecule. |
| Mass Spec. | Isotopic pattern characteristic of a single bromine atom (M+ and M+2 peaks of ~1:1 intensity). | Confirms the elemental composition and the presence of bromine. |
Section 2: Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental for predicting its behavior in biological systems and for designing appropriate formulations.
Summary of Physicochemical Data
The following table summarizes the key identifying and physical properties of this compound and its immediate precursor for comparison.
| Property | This compound | 4-bromo-3,5-dimethyl-1H-pyrazole (Precursor) |
| Molecular Formula | C₇H₁₁BrN₂ | C₅H₇BrN₂[6] |
| Molecular Weight | 203.08 g/mol | 175.03 g/mol [6] |
| Physical State | Liquid (at standard conditions)[8] | Solid[6] |
| Melting Point | Not Available | 114-118 °C |
| Boiling Point | Not Available | Not Available |
| Calculated LogP | 2.2 | 1.7[6] |
Experimental Protocols for Property Determination
-
Principle: The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline compound, this occurs over a narrow range (typically 0.5-1.0°C).[9] A depressed and broadened melting range is a strong indicator of impurities.[10]
-
Methodology (Thiele Tube or Digital Apparatus):
-
Sample Preparation: Finely powder a small amount of the solid organic compound.[10][11] Pack the powder into a capillary tube to a depth of 1-2 mm by tapping the sealed end on a hard surface.[9][11]
-
Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] Immerse the setup in a heating bath (e.g., a Thiele tube with mineral oil) or place it in a calibrated digital melting point apparatus.[10]
-
Heating: Heat the apparatus rapidly to about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[10]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2).[11] The melting point is reported as the range T1-T2.
-
-
Principle: This method, considered the "gold standard," measures the equilibrium solubility of a compound in a specific aqueous medium.[12][13] It involves creating a saturated solution and quantifying the concentration of the dissolved solute.
-
Methodology:
-
Preparation: Add an excess amount of the compound to a series of vials containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).[13][14] The presence of excess solid is critical to ensure equilibrium is reached.[14]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[12][14]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and can be achieved by high-speed centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[12][14]
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the sample as needed and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard calibration curve.[12]
-
-
Principle: The pKa is a measure of the acidity of a functional group. Potentiometric titration determines the pKa by monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.[15][16][17]
-
Methodology:
-
System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[15][18]
-
Sample Preparation: Prepare a solution of the compound in deionized water (or a water/co-solvent mixture for poorly soluble compounds) at a known concentration (e.g., 1 mM).[15][18] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[15][18] Purge the solution with nitrogen to remove dissolved CO₂.[15][18]
-
Titration: Place the solution in a temperature-controlled vessel with continuous stirring. Immerse the calibrated pH electrode. Add small, precise volumes of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.[15][19]
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH where half of the compound is ionized.[15]
-
Physicochemical Characterization Workflow
The logical flow for characterizing a new chemical entity is depicted below.
Caption: Logical workflow for the physicochemical characterization of a new compound.
Section 3: Potential Applications in Drug Discovery
The structural features of this compound—a substituted, metabolically stable pyrazole core—make it an attractive candidate for kinase inhibitor programs.[3][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
Hypothetical Mechanism of Action: Kinase Inhibition
Many pyrazole-based inhibitors function by competing with ATP for the binding site within the kinase domain. The pyrazole ring can form key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition. The substituents at the 1, 3, 4, and 5 positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing both potency and selectivity. The bromine atom at the 4-position, for instance, can be used as a handle for further synthetic elaboration via cross-coupling reactions or can interact with specific residues in the target binding site.
Conceptual Signaling Pathway
The diagram below illustrates a simplified kinase signaling cascade and the potential point of intervention for a pyrazole-based inhibitor like the title compound.
Caption: Conceptual inhibition of the RAF kinase within a cellular signaling pathway.
Conclusion
This compound is a synthetically accessible derivative of a medicinally important scaffold. This guide has provided a comprehensive framework for its synthesis, structural confirmation, and the determination of its essential physicochemical properties. The outlined protocols offer a validated starting point for researchers to produce and characterize this molecule, enabling further exploration of its potential as a modulator of biological systems, particularly in the competitive field of kinase inhibitor development.
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
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Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]
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ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]
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PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
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A Technical Guide to Annular Tautomerism in 4-bromo-3,5-dimethyl-1H-pyrazole
Abstract
Pyrazoles are a cornerstone of heterocyclic chemistry, widely recognized for their prevalence in pharmaceuticals and agrochemicals. A critical, yet often complex, feature of N-unsubstituted pyrazoles is annular tautomerism, a phenomenon that dictates their chemical reactivity and biological interactions. This guide provides an in-depth examination of tautomerism in a specific, symmetrically substituted pyrazole: 4-bromo-3,5-dimethyl-1H-pyrazole. We will explore the theoretical underpinnings of its tautomeric equilibrium, detail robust experimental protocols for its characterization, and discuss the profound implications of this dynamic behavior for drug design and development. This document serves as a technical resource, blending foundational principles with actionable, field-proven methodologies.
The Phenomenon of Annular Tautomerism in Pyrazoles
The Concept of Tautomerism
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. The most common form is prototropy, which involves the migration of a proton.[1][2] In heterocyclic systems like pyrazoles, this proton transfer primarily occurs between the two nitrogen atoms of the ring, a specific case known as annular tautomerism.[1]
Annular Tautomerism in the Pyrazole Ring System
The pyrazole core contains two adjacent nitrogen atoms: one is a "pyrrole-like" nitrogen (bearing a hydrogen atom) and the other is a "pyridine-like" sp2-hybridized nitrogen.[2] Annular tautomerism involves the exchange of the proton between these two nitrogen atoms (N1 and N2). This interconversion results in a change in the numbering of the ring substituents at the C3 and C5 positions.[1]
The rate of this proton exchange is influenced by numerous factors, including the nature of the substituents, solvent polarity, temperature, and pH.[1][2] The process is typically not intramolecular, which would involve a high-energy transition state. Instead, it is an intermolecular process, often catalyzed by solvent molecules (like water) or other pyrazole molecules, which significantly lowers the energy barrier for proton transfer.[1][2]
Importance in Medicinal Chemistry
Understanding and controlling tautomerism is paramount in drug development. The specific tautomeric form of a molecule can drastically alter its:
-
Receptor Binding: The hydrogen bond donor/acceptor pattern changes with the proton's position, which can fundamentally change how a molecule docks into a protein's active site.
-
Physicochemical Properties: Tautomers can have different pKa values, lipophilicity (logP), and dipole moments, affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Intellectual Property: Different tautomers can be considered distinct chemical entities, impacting patent claims.
The Specific Case: 4-bromo-3,5-dimethyl-1H-pyrazole
The subject of this guide, 4-bromo-3,5-dimethyl-1H-pyrazole, presents a unique and illustrative case. Due to the identical methyl substituents at the C3 and C5 positions, the two possible annular tautomers are chemically identical, or "degenerate."
The proton transfer between N1 and N2 does not result in a chemically distinct isomer but rather an identical molecule. This degeneracy means there is no thermodynamic preference for one form over the other. The focus of investigation, therefore, shifts from determining an equilibrium constant to characterizing the dynamics and energy barrier of the proton exchange process itself.
Figure 1: Tautomeric degeneracy in 4-bromo-3,5-dimethyl-1H-pyrazole.
Theoretical and Computational Analysis
Before embarking on experimental work, computational chemistry provides invaluable predictive insights into tautomeric systems. Density Functional Theory (DFT) is a powerful tool for this purpose.
Protocol: Predicting Tautomer Energetics using DFT
This protocol outlines a standard workflow for calculating the relative energies of tautomers. While our target molecule's tautomers are degenerate, this protocol is essential for non-symmetrical pyrazoles.
Objective: To calculate the ground-state electronic energy of the pyrazole tautomers.
Methodology:
-
Structure Generation: Build the 3D structures of both tautomers using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation for each tautomer.
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (i.e., no imaginary frequencies). This step also provides zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Analysis: Compare the computed Gibbs free energies (G) of the tautomers. For 4-bromo-3,5-dimethyl-1H-pyrazole, these values are expected to be identical. For non-symmetrical pyrazoles, the tautomer with the lower free energy is the predicted thermodynamically more stable form.
Table 1: Representative Calculated Properties from DFT
| Property | Tautomer A | Tautomer B (Degenerate) | Causality |
|---|---|---|---|
| Relative Gibbs Free Energy (kcal/mol) | 0.00 | 0.00 | Symmetrical substitution leads to identical energy states. |
| Dipole Moment (Debye) | ~2.5 D | ~2.5 D | The overall charge distribution is identical in both forms. |
Experimental Characterization of Tautomerism
Several analytical techniques can be employed to study the dynamic equilibrium of pyrazole tautomers. NMR spectroscopy is particularly powerful for solution-state analysis, while X-ray crystallography provides a definitive picture in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most frequently used technique to investigate tautomerism in solution.[1][4] The appearance of the NMR spectrum depends on the rate of proton exchange relative to the NMR timescale.
-
Fast Exchange: If the proton transfer is rapid, the signals for the C3 and C5 carbons (and their attached methyl groups) will be averaged. A single signal will be observed for the two methyl groups and a single signal for the two equivalent C3/C5 carbons. This is often the case at room temperature.[1]
-
Slow Exchange: If the exchange could be slowed down, distinct signals for the C3 and C5 positions would be observable for an asymmetric pyrazole. For our symmetric molecule, the signals remain equivalent, but changes in line shape can still provide kinetic information.
Protocol: Variable-Temperature (VT) NMR Experiment
Objective: To determine the energy barrier (activation energy, ΔG‡) for the intermolecular proton transfer.
Causality: By lowering the temperature, we can slow the rate of proton exchange. While we won't resolve two different tautomers, we can observe the effects of this slowing on the NMR signals, particularly the broadening of signals coupled to the exchanging proton. This allows for the calculation of the exchange rate constant (k) and, subsequently, the activation energy.
Figure 2: Workflow for Variable-Temperature (VT) NMR analysis.
Methodology:
-
Sample Preparation: Dissolve a ~10-20 mg sample of 4-bromo-3,5-dimethyl-1H-pyrazole in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated dichloromethane, CD₂Cl₂ or toluene-d₈). Aprotic solvents are chosen to minimize solvent-mediated proton exchange, focusing on the pyrazole-pyrazole intermolecular exchange.
-
Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at ambient temperature (e.g., 298 K).
-
Temperature Reduction: Lower the spectrometer's probe temperature in controlled increments (e.g., 10 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature.
-
Spectral Acquisition: Record a spectrum at each temperature step.
-
Data Analysis:
-
Identify the coalescence temperature (Tc), the point at which signals from exchanging sites (if they were non-equivalent) would merge. For a symmetric system, one looks for maximum line broadening.
-
Use the Eyring equation to calculate the rate constant (k) at coalescence and ultimately the Gibbs free energy of activation (ΔG‡) for the proton transfer process.
-
X-ray Crystallography
X-ray crystallography provides an unambiguous snapshot of the molecule's structure in the solid state, including the precise location of the N-H proton.[5][6]
Principle: By diffracting X-rays off a single crystal, a 3D electron density map of the molecule can be generated, revealing atomic positions and bonding arrangements.
Insight Gained: The crystal structure will show which nitrogen atom holds the proton in the solid phase. It also reveals intermolecular interactions, such as hydrogen bonding between pyrazole molecules, which often form dimers or longer chains (catemers) in the crystal lattice.[1][2]
Trustworthiness Check: It is crucial to recognize that the solid-state structure may not perfectly represent the dynamic equilibrium present in solution.[1][5] Crystal packing forces can favor one tautomer, whereas in solution, a dynamic mixture exists. Therefore, crystallographic data must be interpreted alongside solution-phase data (like NMR) for a complete understanding.
Implications for Drug Development
The dynamic and degenerate tautomerism of a symmetrically substituted pyrazole like 4-bromo-3,5-dimethyl-1H-pyrazole has significant consequences in a drug design context.
-
Ambiguous Pharmacophore: The molecule presents two equivalent hydrogen bond donor/acceptor sites (the N-H and the lone pair on the other N). A receptor might bind to either nitrogen. This ambiguity can be detrimental if a specific, single binding mode is required for high-affinity interaction.
-
Entropy: The rapid interconversion between two identical states can have entropic implications for receptor binding.
-
Structure-Activity Relationships (SAR): If modifications are made to the methyl groups (e.g., changing one to an ethyl group), the degeneracy is broken. The resulting two tautomers will have different stabilities and properties, complicating SAR studies if the tautomeric preference is not understood or controlled.
Strategy: Tautomer Pinning In many cases, it is desirable to "pin" the molecule into a single, preferred tautomeric form. This is typically achieved by replacing the mobile proton on the nitrogen with an alkyl group (e.g., a methyl group). This creates two distinct, non-interconverting constitutional isomers (N1-methyl and N2-methyl), which can be synthesized, separated, and tested individually. This removes the ambiguity of tautomerism from biological and physicochemical assays.
Conclusion
The tautomerism of 4-bromo-3,5-dimethyl-1H-pyrazole serves as an excellent model for understanding the complexities of annular tautomerism in symmetrically substituted pyrazoles. While the two tautomeric forms are degenerate, a dynamic intermolecular proton exchange is constantly occurring. A combined approach of computational modeling (DFT), solution-state analysis (VT-NMR), and solid-state characterization (X-ray crystallography) is essential to fully characterize this system. For drug development professionals, recognizing and addressing the challenges posed by tautomerism, potentially through strategies like tautomer pinning, is a critical step in the design of potent and specific pyrazole-based therapeutics.
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A Technical Guide to the Theoretical Calculation of Pyrazole's Electronic Structure for Drug Development
Abstract
The pyrazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2][3] Understanding its electronic structure is paramount for predicting molecular interactions, reactivity, and ultimately, biological activity. This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the theoretical methods used to calculate and analyze the electronic landscape of pyrazole. We will explore the causality behind selecting appropriate computational models, detail a practical workflow for these calculations, and connect the theoretical outputs to tangible applications in drug design, such as in the development of selective COX-2 inhibitors like Celecoxib.
Introduction: The Significance of Pyrazole in Medicinal Chemistry
Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4][5] This unique arrangement confers a distinct set of electronic properties, including a significant dipole moment and the ability to act as both a hydrogen bond donor and acceptor.[6][7] These characteristics make the pyrazole scaffold a "privileged structure" in drug discovery, capable of forming critical interactions with a wide array of biological targets.[3] Its derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][5][7][8]
Computational chemistry provides a powerful lens through which we can understand and predict the behavior of pyrazole-based compounds, accelerating the drug discovery process by reducing costs and time.[9][10][11][12] By accurately modeling the electronic structure, we can gain insights into:
-
Reactivity: Identifying sites susceptible to electrophilic or nucleophilic attack.
-
Intermolecular Interactions: Predicting how a molecule will bind to a protein target.
-
Spectroscopic Properties: Correlating computational data with experimental results.
-
Structure-Activity Relationships (SAR): Understanding how chemical modifications tune a compound's biological efficacy.[10]
This guide will focus on the quantum mechanical methods that form the foundation of these computational investigations.
Foundational Concepts in Electronic Structure Theory
To accurately model pyrazole, one must first understand the primary theoretical methods available. The choice of method is a critical decision that balances computational cost with the desired accuracy.
-
Hartree-Fock (HF) Theory: HF is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[13] It treats electron-electron repulsion in an averaged, mean-field way but neglects the instantaneous correlation of electron movements.[14][15] While computationally efficient, this omission means HF often fails to capture the subtle electronic effects crucial for predicting reactivity and interaction energies with high accuracy.[14][16]
-
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry. Instead of calculating the complex many-electron wavefunction, DFT determines the total energy from the electron density.[13][14] It includes a term, the exchange-correlation functional, that approximates the quantum mechanical effects of electron exchange and correlation.[14] DFT methods are generally more accurate than HF for a similar computational cost and are well-suited for studying systems like pyrazole.[14][17]
-
Post-Hartree-Fock Methods: For situations demanding very high accuracy, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can be employed. These methods systematically improve upon the HF solution by explicitly including electron correlation. However, their computational cost is significantly higher, making them less practical for routine calculations on larger drug-like molecules.
The Scientist's Choice: Selecting the Right Computational Model for Pyrazole
The selection of a computational method is not arbitrary; it is a deliberate choice based on the scientific question at hand. For pyrazole and its derivatives, a well-chosen DFT approach offers the best balance of accuracy and efficiency.
The Functional: Why B3LYP is a Proven Starting Point
The accuracy of a DFT calculation hinges on the choice of the exchange-correlation functional. For organic and heterocyclic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely validated choice.[18] It is termed a "hybrid" functional because it mixes a portion of the exact exchange energy from Hartree-Fock theory with approximations for exchange and correlation from other sources.[19] This mixing often corrects for some of the inherent self-interaction error in simpler DFT functionals, leading to more reliable predictions of molecular geometries, vibrational frequencies, and electronic properties for molecules like pyrazoles.[18][20][21]
The Basis Set: Describing the Electron's "Home"
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.[22]
-
Pople-style basis sets (e.g., 6-31G(d,p)): These are highly popular for their efficiency. The "6-31G" part indicates a split-valence basis set, meaning valence electrons are given more flexibility (described by two basis functions) than core electrons.[23] The "(d,p)" notation, also written as "**", signifies the addition of polarization functions .[22][24] These are higher angular momentum functions (d-functions on heavy atoms, p-functions on hydrogens) that allow orbitals to change shape and polarize, which is essential for accurately describing chemical bonds and non-covalent interactions.[24]
-
Diffuse Functions (e.g., 6-311++G(d,p)): For calculations involving anions, excited states, or weak intermolecular interactions (like hydrogen bonding), adding diffuse functions (indicated by + or ++) is crucial.[24] These functions provide a better description of electrons that are far from the nucleus.
For a typical study of a pyrazole derivative's ground-state electronic structure, the B3LYP/6-31G(d,p) level of theory provides a reliable and computationally tractable starting point. For higher accuracy, especially when studying reaction mechanisms or intermolecular interactions, upgrading to a larger basis set like 6-311++G(d,p) is recommended.[6][20]
A Practical Workflow for Calculating Pyrazole's Electronic Structure
The following protocol outlines the standard, self-validating steps for a thorough computational analysis of a molecule like pyrazole.
Experimental Protocol: Quantum Chemical Calculation
-
Structure Input: Build the 3D structure of the pyrazole molecule using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule on the potential energy surface.
-
Method: Perform a geometry optimization calculation using the chosen level of theory (e.g., B3LYP/6-31G(d,p)). This systematically adjusts bond lengths, angles, and dihedrals to minimize the total energy.
-
-
Vibrational Frequency Calculation:
-
Objective: To confirm that the optimized geometry is a true energy minimum and to obtain thermodynamic data.
-
Method: Perform a frequency calculation at the same level of theory used for optimization.
-
Validation: A true minimum is confirmed by the absence of any imaginary frequencies.[20] The output also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
-
Single-Point Energy & Property Calculation:
-
Objective: To obtain a more accurate electronic energy and calculate various electronic properties using the optimized geometry.
-
Method: This step is often combined with the frequency calculation. Key properties to analyze include:
-
Molecular Orbital (MO) energies and shapes (especially HOMO and LUMO).
-
Mulliken or Natural Bond Orbital (NBO) atomic charges.
-
Molecular Electrostatic Potential (MEP).
-
Dipole moment.
-
-
Caption: Standard computational workflow for electronic structure analysis.
Analysis of Pyrazole's Electronic Landscape
Executing the workflow described above yields a wealth of data that directly informs our understanding of pyrazole's chemical behavior.
Frontier Molecular Orbitals (FMOs)
According to Frontier Molecular Orbital theory, the reactivity of a molecule is largely governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[20][25]
-
HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy suggests a greater propensity to react with electrophiles.[20]
-
LUMO: Represents the lowest energy empty orbital and is associated with the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates greater reactivity towards nucleophiles.[20]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A larger gap implies higher stability and lower reactivity.[20]
Caption: Relationship between HOMO, LUMO, and chemical reactivity.
Table 1: Calculated Electronic Properties of Pyrazole (B3LYP/6-311++G(d,p))
| Property | Calculated Value | Significance |
| HOMO Energy | ~ -6.8 eV | Indicates moderate electron-donating capability. |
| LUMO Energy | ~ 0.5 eV | Suggests resistance to nucleophilic attack. |
| HOMO-LUMO Gap | ~ 7.3 eV | Corresponds to high kinetic stability, characteristic of an aromatic system.[20] |
| Dipole Moment | ~ 2.2 D | A significant dipole moment, crucial for polar interactions in a protein binding site. |
Note: These values are representative and may vary slightly depending on the specific computational software and version.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's electron density surface.[26] It provides a powerful visual guide to the charge distribution and is invaluable for predicting non-covalent interactions.[27][28]
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are attractive to electrophiles and are potential hydrogen bond acceptor sites. For pyrazole, this region is concentrated around the sp²-hybridized "pyridine-like" nitrogen.[1][4]
-
Blue Regions (Positive Potential): Indicate electron-poor areas, attractive to nucleophiles. This is most prominent around the N-H proton, highlighting its role as a hydrogen bond donor.[4][27]
Case Study: Celecoxib and the Role of the Pyrazole Ring
Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[29][30] Its chemical structure features a central pyrazole ring substituted with two phenyl rings.[29]
The electronic properties of the pyrazole core are critical to its mechanism of action:
-
Binding Interaction: The sulfonamide group (-SO₂NH₂) on one of the phenyl rings is known to insert into a hydrophilic side pocket of the COX-2 active site, forming key hydrogen bonds.[31] The electronic nature of the pyrazole ring, as modulated by its substituents (trifluoromethyl and p-tolyl groups), influences the acidity and orientation of this sulfonamide group.[29]
-
Structural Rigidity: The aromatic pyrazole ring acts as a rigid scaffold, holding the two phenyl groups in the precise conformation required for selective binding to the larger active site of COX-2 compared to the more constricted COX-1 site.
-
Modulation of Reactivity: Theoretical calculations can be used to understand how changing the substituents on the pyrazole ring alters the overall electron distribution of the molecule.[4][32] This allows medicinal chemists to rationally design new analogs with improved potency, selectivity, or pharmacokinetic properties, a core principle of structure-based drug design.[10][33]
Conclusion
Theoretical calculations of electronic structure are an indispensable tool in modern drug discovery. For privileged scaffolds like pyrazole, methods such as DFT provide deep, actionable insights into the molecular properties that govern biological activity. By carefully selecting a level of theory, following a systematic and self-validating workflow, and correctly interpreting outputs like FMOs and MEPs, researchers can make more informed decisions, accelerating the design and development of novel therapeutics. This guide serves as a foundational reference for applying these powerful computational techniques to the rich and pharmacologically vital chemistry of pyrazole.
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The Blueprint for Innovation: A Technical Guide to Discovering Novel Pyrazole Derivatives Through Molecular Modeling
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth exploration of the strategies and methodologies for discovering novel pyrazole derivatives, leveraging the power of molecular modeling. We will delve into the core principles, practical workflows, and the scientific rationale behind the experimental and computational choices that drive modern drug discovery in this critical area of medicinal chemistry.
Foreword: The Enduring Potency of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its remarkable versatility and ability to modulate a wide array of biological targets have led to the development of numerous blockbuster drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] The continued exploration of pyrazole derivatives is driven by their demonstrated efficacy across a broad spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[5][6][7][8] This guide will illuminate a rational, computer-aided path to unlocking the next generation of pyrazole-based therapeutics.
Section 1: The Synergy of In Silico and Synthetic Chemistry
The modern drug discovery paradigm has shifted from a reliance on serendipitous findings to a more targeted, rational design approach. Molecular modeling is at the heart of this transformation, providing a powerful lens to visualize and predict molecular interactions at an atomic level. When integrated with synthetic chemistry, it creates a cyclical and iterative process of design, synthesis, and testing that significantly accelerates the identification of promising lead compounds.[9]
The Rationale for a Computationally-Driven Approach
A purely experimental, high-throughput screening (HTS) approach can be both time-consuming and resource-intensive. By employing molecular modeling techniques, we can:
-
Prioritize synthetic efforts: Focus on synthesizing compounds with the highest predicted activity and most favorable pharmacokinetic profiles.
-
Elucidate mechanisms of action: Understand how a ligand interacts with its target protein, providing insights for further optimization.
-
Predict potential liabilities: Identify potential off-target effects or unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties early in the discovery process.[10]
This synergistic workflow is not a replacement for traditional laboratory research but rather a powerful accelerator and a guide for more informed decision-making.
Caption: A typical workflow for a molecular dynamics simulation.
Section 3: Case Study: Discovery of Novel Pyrazole-Based Kinase Inhibitors
This section will walk through a hypothetical, yet scientifically grounded, case study illustrating the application of the aforementioned techniques in the discovery of novel pyrazole derivatives as kinase inhibitors.
Background: A specific kinase has been identified as a key driver in a particular cancer type. The goal is to discover novel, potent, and selective pyrazole-based inhibitors of this kinase.
Step 1: Virtual Screening using Molecular Docking
-
A virtual library of 10,000 commercially available and synthetically accessible pyrazole derivatives is assembled.
-
The crystal structure of the target kinase (PDB ID: XXXX) is prepared for docking.
-
The entire library is docked into the ATP-binding site of the kinase.
-
The top 100 ranked compounds based on their docking scores are selected for further analysis.
Step 2: Hit-to-Lead Optimization using QSAR and Further Docking
-
The top 20 compounds from the virtual screen are synthesized and tested in an in vitro kinase assay.
-
The resulting IC50 values are used to build a preliminary QSAR model.
-
The QSAR model and docking poses of the most active compounds are analyzed to identify key structural features and interactions responsible for activity.
-
Based on these insights, a second generation of pyrazole derivatives is designed with modifications predicted to enhance binding affinity and selectivity.
Step 3: Validation of Binding Stability with MD Simulations
-
The most potent compound from the second generation is subjected to a 100 ns MD simulation in complex with the kinase.
-
The simulation confirms the stability of the binding pose and reveals key dynamic interactions that contribute to the high affinity.
Table 2: Representative Data from the Case Study
| Compound ID | Docking Score (kcal/mol) | Predicted pIC50 (QSAR) | Experimental pIC50 |
| PZ-001 | -8.5 | 5.8 | 6.1 |
| PZ-002 | -9.2 | 6.5 | 6.8 |
| PZ-003 | -7.1 | 4.9 | 5.2 |
| PZ-004 | -9.8 | 7.2 | 7.5 |
Section 4: The Path Forward: Integrating AI and Machine Learning
The future of drug discovery with pyrazole derivatives, and indeed all small molecules, lies in the integration of artificial intelligence (AI) and machine learning. These technologies can:
-
Build more predictive QSAR models from larger and more diverse datasets.
-
Generate novel pyrazole structures with desired properties using generative models.
-
Accelerate the analysis of MD simulation data.
By embracing these cutting-edge computational tools, we can continue to unlock the vast therapeutic potential of the pyrazole scaffold and deliver innovative medicines to patients in need.
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Methodological & Application
4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole as an intermediate for active pharmaceutical ingredients
Application Notes & Protocols
Topic: 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole: A Versatile Intermediate for the Synthesis of Active Pharmaceutical Ingredients
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "biologically privileged" scaffold.[1] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, is a recurring motif in a multitude of approved Active Pharmaceutical Ingredients (APIs). These range from anti-inflammatory drugs like celecoxib to antipsychotics and analgesics, underscoring the scaffold's remarkable versatility in engaging with diverse biological targets.[2][3][4] The continued development of novel pyrazole-containing compounds is therefore a highly promising avenue in the discovery of new, effective therapeutic agents.[5]
Within this chemical class, strategically functionalized pyrazoles serve as high-value intermediates. This compound is a prime example of such a building block. Its utility stems from a combination of key structural features:
-
The C4-Bromo Group: This halogen atom serves as a versatile synthetic "handle." It is ideally positioned for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse molecular complexity. This is crucial for library synthesis and structure-activity relationship (SAR) studies.
-
N1-Ethyl and C3/C5-Dimethyl Groups: These alkyl substituents precisely modulate the molecule's physicochemical properties. They enhance lipophilicity, influence solubility in organic solvents, and provide steric bulk that can direct subsequent reactions and influence the final compound's binding orientation within a target protein.
This document serves as a comprehensive guide for the synthesis, characterization, and application of this compound as a key intermediate in pharmaceutical development workflows.
Synthesis of the Intermediate: A Two-Step Protocol
The synthesis of the title compound is efficiently achieved through a robust two-step process: initial formation of the pyrazole core via condensation, followed by regioselective bromination.
Step 1: Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole
Principle of the Reaction: The Knorr pyrazole synthesis and related methods, involving the cyclocondensation of a β-dicarbonyl compound with a hydrazine, remain the most fundamental and reliable routes to the pyrazole core.[2][6] In this protocol, acetylacetone (a 1,3-dicarbonyl) reacts with ethylhydrazine. The greater nucleophilicity of the unsubstituted nitrogen on ethylhydrazine initiates the attack on one of the carbonyls, leading to a condensation and subsequent cyclization to form the stable aromatic pyrazole ring.
Experimental Protocol:
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and ethanol (80 mL).
-
Reaction Initiation: While stirring, slowly add ethylhydrazine oxalate (15.0 g, 0.1 mol) portion-wise over 15 minutes. Note: The reaction is exothermic. Cooling in a water bath may be necessary to maintain control.
-
Neutralization: Following the addition, add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (20 mL) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product, 1-ethyl-3,5-dimethyl-1H-pyrazole, typically as a pale yellow oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if required.
Step 2: Synthesis of this compound
Principle of the Reaction: The pyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The C4 position is the most electronically activated and sterically accessible site, leading to highly regioselective halogenation.[2][7] N-Bromosuccinimide (NBS) is an effective and convenient brominating agent that provides a source of electrophilic bromine (Br+), which attacks the C4 position to yield the desired product.
Experimental Protocol:
-
Reagent Preparation: In a 250 mL round-bottom flask protected from light, dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole (12.4 g, 0.1 mol) in chloroform (100 mL).
-
Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction to completion by TLC.
-
Work-up: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (50 mL) and stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with chloroform (2 x 30 mL).
-
Purification: Combine the organic layers, wash with water (50 mL) and then brine (50 mL). Dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Final Product: The crude product is purified by recrystallization from a minimal amount of hot hexane or by column chromatography on silica gel to afford this compound as a white to off-white solid.
Synthesis and Purification Workflow
Caption: Workflow for the two-step synthesis of the target intermediate.
Application in API Synthesis: Suzuki-Miyaura Cross-Coupling
The C4-bromo functionality is primed for palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between the pyrazole and an organoboron species, is an exemplary application.
Principle of the Reaction: The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium(0) complex. The cycle begins with the oxidative addition of the bromo-pyrazole to the Pd(0) center. This is followed by transmetalation with a boronic acid (or ester) in the presence of a base. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. This reaction is highly valued for its functional group tolerance, mild conditions, and commercial availability of a vast array of boronic acids.
Experimental Protocol (General):
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Reagent Addition: Add a base, typically potassium carbonate (2.0 mmol), to the flask.
-
Solvent: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product is purified by flash column chromatography on silica gel to yield the 4-aryl-1-ethyl-3,5-dimethyl-1H-pyrazole derivative.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Summary and Characterization
Accurate characterization is essential to validate the identity and purity of the intermediate.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 10199-77-6 |
| Molecular Formula | C₇H₁₁BrN₂ |
| Molecular Weight | 203.08 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Typically 35-38 °C (Varies with purity) |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate; sparingly soluble in hexane |
Table 2: Representative Spectroscopic Data
| Analysis | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.9-4.1 (q, 2H, -CH₂-), ~2.2-2.3 (s, 6H, 2 x -CH₃), ~1.3-1.4 (t, 3H, -CH₂-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~146 (C3/C5), ~138 (C3/C5), ~90 (C4-Br), ~42 (-CH₂-), ~15 (-CH₂-CH₃), ~12 (-CH₃), ~10 (-CH₃) |
| IR (KBr, cm⁻¹) | ν: ~2980 (C-H stretch), ~1550 (C=N stretch), ~1450 (C=C stretch), ~1050 (C-N stretch) |
| Mass Spec (EI) | m/z: 202/204 (M⁺, characteristic bromine isotope pattern) |
Note: Actual spectral values may vary slightly based on solvent, concentration, and instrument calibration. The provided data is based on typical values for similar structures.[5][8][9]
Safety, Handling, and Storage
Proper handling procedures are critical when working with halogenated heterocyclic compounds.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and nitrile gloves.
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors and prevent skin and eye contact.[10][11] Wash hands thoroughly after handling.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Keep it away from strong oxidizing agents and incompatible materials.[12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically designed intermediate with significant value for pharmaceutical research and development. The straightforward and high-yielding synthetic protocol, combined with the versatility of the C4-bromo group for key bond-forming reactions like the Suzuki-Miyaura coupling, makes it an essential building block. The protocols and data provided herein offer a robust framework for scientists to synthesize, characterize, and effectively utilize this compound to accelerate the discovery of novel pyrazole-based active pharmaceutical ingredients.
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Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, M639. [Link]
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Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. [Link]
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ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]
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PubMed. (n.d.). Synthesis and evaluation of amphiphilic RGD derivatives: uses for solvent casting in polymers and tissue engineering applications. [Link]
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Rekik, N. (2025). Theoretical elucidation of the IR spectra of 4-bromo-3, 5-dimethylpyrazole crystals and their deuterium-bonded analogues: Multi-objective analysis from a quantum modeling perspective. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 341, 126328. [Link]
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PubMed. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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ResearchGate. (n.d.). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. [Link]
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NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
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Application Notes and Protocols: Development of Kinase Inhibitors Based on the Pyrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition
Protein kinases, enzymes that regulate a vast array of cellular processes by phosphorylating specific protein substrates, have emerged as critical targets in drug discovery, particularly in oncology.[1][2][3] The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has established itself as a "privileged scaffold" in medicinal chemistry.[4][5][6][7] Its metabolic stability, synthetic accessibility, and versatile nature allow for the creation of a multitude of derivatives with a broad spectrum of pharmacological activities.[1][7] Notably, several FDA-approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Encorafenib, feature a pyrazole core, highlighting its significance in the development of targeted therapies.[1][8][9]
These application notes provide a comprehensive guide for researchers involved in the discovery and development of novel pyrazole-based kinase inhibitors. We will delve into the medicinal chemistry strategies for scaffold elaboration, detail essential biochemical and cell-based assay protocols for inhibitor characterization, and provide insights into in vivo evaluation.
Part 1: Medicinal Chemistry and Structure-Activity Relationship (SAR)
The journey of developing a potent and selective kinase inhibitor often begins with the strategic design and synthesis of a focused library of compounds. The pyrazole scaffold offers multiple points for chemical modification, allowing for the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties.
Core Synthesis Strategies for Pyrazole Scaffolds
A common and versatile method for synthesizing substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10] This approach allows for the introduction of diverse substituents at various positions of the pyrazole ring.
Illustrative Synthetic Scheme:
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol provides a general framework for an HTRF-based kinase assay, a common method for measuring kinase activity.
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
HTRF Detection Buffer
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazole inhibitors in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2 µL of the diluted pyrazole inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the kinase and biotinylated substrate in kinase assay buffer.
-
Initiate the reaction by adding 4 µL of ATP solution in kinase assay buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing the europium-labeled antibody and streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assays
While biochemical assays are crucial for determining direct target engagement, cell-based assays are necessary to evaluate a compound's efficacy in a cellular environment. [2][11][12][13]These assays can assess a compound's ability to penetrate cell membranes, engage its target in the presence of endogenous ATP concentrations, and elicit a downstream cellular response.
Workflow for a Cell-Based Phosphorylation Assay:
Caption: Workflow for a cell-based phosphorylation assay.
Protocol: Cell-Based ELISA for Target Phosphorylation
This protocol describes a cell-based ELISA to measure the inhibition of a specific kinase's downstream substrate phosphorylation.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
Pyrazole inhibitors
-
Lysis buffer
-
Wash buffer
-
Antibody-coated 96-well plate (capture antibody for the downstream substrate)
-
Detection antibody (anti-phospho-substrate)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the pyrazole inhibitors for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Aspirate the media and lyse the cells by adding lysis buffer to each well.
-
Incubate on ice for 20 minutes with gentle shaking.
-
-
ELISA:
-
Transfer the cell lysates to the antibody-coated plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the detection antibody and incubate for 1 hour.
-
Wash the plate three times.
-
Add the HRP-conjugated secondary antibody and incubate for 30 minutes.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Normalize the absorbance readings to a total protein assay performed on parallel wells.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
-
Part 3: In Vivo Evaluation
Promising compounds identified from in vitro and cell-based assays should be advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in a whole-animal model. [14][15] Key In Vivo Studies:
-
Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.
-
Pharmacodynamics (PD): Measure the modulation of the target kinase in tumor tissue after drug administration. This can be done by analyzing the phosphorylation status of a downstream biomarker. [16]* Efficacy Studies: Evaluate the anti-tumor activity of the inhibitor in xenograft or patient-derived xenograft (PDX) models.
Protocol: Xenograft Tumor Model for Efficacy Assessment
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
Pyrazole inhibitor formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the pyrazole inhibitor or vehicle control according to the desired dosing schedule (e.g., once daily by oral gavage).
-
-
Monitoring:
-
Measure tumor volume with calipers and body weight regularly (e.g., 2-3 times per week).
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint:
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.
-
Analyze the statistical significance of the results.
-
Conclusion
The pyrazole scaffold is a highly versatile and privileged structure in the development of kinase inhibitors. A systematic approach that combines rational drug design, robust biochemical and cellular assays, and well-designed in vivo studies is essential for the successful discovery of novel and effective pyrazole-based therapeutics. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to advance their drug discovery programs in this exciting and impactful area of medicinal chemistry.
References
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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In Vivo Kinase Activity Models. (n.d.). Reaction Biology. Retrieved January 17, 2026, from [Link]
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Cell-based test for kinase inhibitors. (2020, November 26). INiTS. Retrieved January 17, 2026, from [Link]
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Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007, November 15). PubMed. Retrieved January 17, 2026, from [Link]
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Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019, December 20). ACS Publications. Retrieved January 17, 2026, from [Link]
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Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved January 17, 2026, from [Link]
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Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. (2009, May 8). PubMed. Retrieved January 17, 2026, from [Link]
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Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved January 17, 2026, from [Link]
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Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. Retrieved January 17, 2026, from [Link]
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Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022, January 5). PubMed. Retrieved January 17, 2026, from [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One. Retrieved January 17, 2026, from [Link]
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Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
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Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
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Cell Based Kinase Assays. (2022, February 28). Luceome Biotechnologies. Retrieved January 17, 2026, from [Link]
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Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023, May 30). ACS Publications. Retrieved January 17, 2026, from [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 17, 2026, from [Link]
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Can anyone suggest a protocol for a kinase assay?. (2015, March 25). ResearchGate. Retrieved January 17, 2026, from [Link]
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In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved January 17, 2026, from [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025, July 17). ACS Publications. Retrieved January 17, 2026, from [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Retrieved January 17, 2026, from [Link]
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Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity. (2004, April 1). AACR Journals. Retrieved January 17, 2026, from [Link]
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In Vitro Anti-inflammatory Assays for Pyrazole Derivatives: Application Notes and Protocols
Introduction: The Promise of Pyrazole Derivatives in Inflammation Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the essential in vitro assays to characterize the anti-inflammatory properties of novel pyrazole derivatives. The protocols detailed herein are designed to provide a robust and reproducible framework for screening and mechanistic evaluation, enabling the identification of promising lead compounds for further development.
Key Inflammatory Pathways and Targets for Pyrazole Derivatives
A thorough understanding of the molecular mechanisms of inflammation is crucial for the rational design and evaluation of new anti-inflammatory agents. The following section outlines the key pathways and molecular targets relevant to the assessment of pyrazole derivatives.
The Cyclooxygenase (COX) Pathway
Nitric Oxide (NO) Production
Nitric oxide (NO) is a pleiotropic signaling molecule with a critical role in inflammation. While it has homeostatic functions at low concentrations, excessive production of NO by inducible nitric oxide synthase (iNOS) during inflammation contributes to tissue damage and vasodilation.[11] The inhibition of NO production is a well-established marker for anti-inflammatory activity.[11][12]
Pro-inflammatory Cytokines
Cytokines are small proteins that act as key signaling molecules in the immune system, orchestrating the inflammatory response.[13] Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) are produced by immune cells like macrophages in response to inflammatory stimuli and play a central role in amplifying and sustaining the inflammatory cascade.[13] The ability of a compound to suppress the production of these cytokines is a strong indicator of its anti-inflammatory potential.
The NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a master transcriptional regulator of inflammation.[14] In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, it translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including those for COX-2, iNOS, and pro-inflammatory cytokines.[14] Inhibition of NF-κB activation is a key upstream mechanism for broad-spectrum anti-inflammatory effects.
Experimental Assays and Protocols
This section provides detailed, step-by-step protocols for the in vitro evaluation of the anti-inflammatory activity of pyrazole derivatives.
COX-1 and COX-2 Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of the COX-1 and COX-2 enzymes, providing crucial information on its potency and selectivity. Both fluorometric and LC-MS/MS-based methods are widely used.[15][16]
Principle: The assay measures the production of prostaglandin G2 (PGG2) or prostaglandin E2 (PGE2), the products of the COX-catalyzed reaction, in the presence and absence of the test compound.[15][16]
Data Presentation:
| Parameter | Description |
| IC50 (COX-1) | The concentration of the test compound that inhibits 50% of COX-1 activity. |
| IC50 (COX-2) | The concentration of the test compound that inhibits 50% of COX-2 activity. |
| Selectivity Index (SI) | The ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2. |
Experimental Protocol (Fluorometric Method): [15][17]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Test pyrazole derivatives
-
Celecoxib (positive control for COX-2 inhibition)[15]
-
Indomethacin (non-selective COX inhibitor control)
-
96-well white opaque microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve test compounds and controls in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and either COX-1 or COX-2 enzyme.
-
Compound Addition: Add the test compounds and controls at various concentrations to the wells of the 96-well plate. Include wells for enzyme control (no inhibitor) and a blank (no enzyme).
-
Pre-incubation: Add the reaction mix to each well and pre-incubate for a specified time at the recommended temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Measurement: Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This cell-based assay is a cornerstone for screening anti-inflammatory compounds. It measures the inhibition of NO production in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.[11][18]
Principle: The amount of NO produced by cells is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[11][12][19][20]
Experimental Workflow:
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Application of Brominated Pyrazoles in the Synthesis of Agrochemicals: A Technical Guide for Researchers
Introduction
The pyrazole moiety is a cornerstone in the development of modern agrochemicals, forming the structural core of numerous highly effective herbicides, insecticides, and fungicides.[1][2][3] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, provides a versatile scaffold that can be readily functionalized to modulate biological activity and physicochemical properties.[2][4] Among the various synthetic strategies, the introduction of a bromine atom onto the pyrazole ring represents a pivotal step in the synthesis of many commercial agrochemicals.[5] Brominated pyrazoles are not merely halogenated derivatives; they are highly valuable and versatile intermediates that serve as key building blocks for constructing complex molecular architectures.[5][6]
This technical guide provides an in-depth exploration of the application of brominated pyrazoles in agrochemical synthesis. We will delve into the strategic advantages of bromination, detail key synthetic methodologies, and present step-by-step protocols for the preparation and subsequent transformation of these critical intermediates. The content is designed for researchers, scientists, and professionals in the field of drug and pesticide development, offering both theoretical insights and practical, field-proven protocols.
The Strategic Advantage of Bromination
The introduction of a bromine atom at a specific position on the pyrazole ring is a deliberate and strategic choice in the design of synthetic routes for agrochemicals. The rationale behind this approach is multifaceted:
-
A Versatile Synthetic Handle: The carbon-bromine bond in a brominated pyrazole is a highly effective "synthetic handle." It readily participates in a wide array of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[5] This allows for the facile introduction of diverse aryl, heteroaryl, and amino functionalities, which are often crucial for achieving the desired biological activity.
-
Activation for Further Functionalization: The presence of a bromine atom can influence the reactivity of other positions on the pyrazole ring, enabling selective functionalization that might otherwise be challenging.
-
Modulation of Biological Activity: The bromine atom itself, or the functional groups introduced via its displacement, can significantly impact the binding affinity of the molecule to its biological target. For instance, in many pyrazole amide insecticides, the substituents installed via cross-coupling reactions are essential for potent insecticidal activity.[7]
-
Fine-Tuning of Physicochemical Properties: Halogenation can alter key properties such as lipophilicity, metabolic stability, and bioavailability, which are critical for the overall performance of an agrochemical in the field.
Key Synthetic Methodologies for Brominated Pyrazoles
The synthesis of brominated pyrazoles can be broadly approached through two main strategies: direct bromination of a pre-formed pyrazole ring or the construction of the pyrazole ring with the bromine atom already incorporated in one of the precursors.
Synthesis of a Key Brominated Pyrazole Intermediate for Diamide Insecticides
One of the most significant applications of brominated pyrazoles is in the synthesis of the anthranilic diamide class of insecticides, which includes blockbuster products like Chlorantraniliprole and Cyantraniliprole.[8][9] A crucial intermediate for these compounds is ethyl 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylate. The synthesis of this intermediate often involves a multi-step process starting from the condensation of a substituted hydrazine with a dialkyl maleate, followed by cyclization and bromination.
The following protocol is a representative example of such a synthesis.
Protocol 1: Synthesis of Ethyl 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate
This protocol outlines the synthesis of a key brominated pyrazole intermediate used in the production of diamide insecticides.[8]
Materials:
-
Diethyl maleate
-
3-Chloro-2-hydrazinopyridine
-
Sodium ethoxide
-
Ethanol
-
Phosphorus oxybromide (POBr₃) or another suitable brominating agent
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Cyclization Step: a. To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-2-hydrazinopyridine (1.0 equivalent). b. Stir the mixture until the hydrazine is fully dissolved. c. Heat the solution to 80-90 °C. d. Add diethyl maleate (1.0-1.2 equivalents) dropwise over 30 minutes. e. Maintain the reaction at reflux for 2-4 hours, monitoring the reaction progress by TLC. f. Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. This yields the crude sodium salt of the pyrazolidine-carboxylate.
-
Bromination Step: a. Dissolve the crude sodium salt from the previous step in a suitable solvent like dichloromethane (DCM). b. Cool the solution to 0-5 °C in an ice bath. c. Slowly add a solution of phosphorus oxybromide (POBr₃) (0.6-0.8 equivalents) in DCM to the cooled mixture. Causality Note: POBr₃ is an effective brominating agent for this transformation. The reaction is performed at low temperature to control the exothermicity and improve selectivity. d. Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. e. Quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases. f. Separate the organic layer, and extract the aqueous layer with DCM. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. h. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: a. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure ethyl 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate.
Application in the Synthesis of Marketed Agrochemicals
Case Study: Synthesis of Chlorantraniliprole
Chlorantraniliprole is a broad-spectrum insecticide that acts as a ryanodine receptor activator in insects. Its synthesis prominently features a brominated pyrazole intermediate. The bromine atom serves as a handle for a subsequent amide coupling reaction.
Synthetic Workflow:
The synthesis involves the amide coupling of the brominated pyrazole carboxylic acid (obtained by hydrolysis of the ester from Protocol 1) with a substituted anthranilic acid derivative.
Caption: Synthetic workflow for Chlorantraniliprole from a brominated pyrazole intermediate.
Protocol 2: Amide Coupling to form a Diamide Insecticide Precursor
This protocol describes the final amide bond formation step, a common transformation for brominated pyrazole intermediates in the synthesis of diamide insecticides.
Materials:
-
3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid
-
2-amino-5-chloro-N,3-dimethylbenzamide
-
Thionyl chloride (SOCl₂) or other peptide coupling reagents (e.g., EDCI, HOBt)
-
Pyridine or another suitable base
-
Anhydrous toluene or another inert solvent
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation: a. Suspend the 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid (1.0 equivalent) in anhydrous toluene. b. Add a catalytic amount of DMF. c. Add thionyl chloride (1.2-1.5 equivalents) dropwise at room temperature. d. Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases and the solid dissolves. e. Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude acid chloride is used directly in the next step. Causality Note: Conversion to the more reactive acid chloride facilitates the subsequent nucleophilic attack by the amine.
-
Amide Coupling: a. Dissolve the 2-amino-5-chloro-N,3-dimethylbenzamide (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous toluene. b. Cool the solution to 0-5 °C. c. Add a solution of the crude acid chloride from the previous step in anhydrous toluene dropwise to the cooled amine solution. d. Allow the reaction to stir at 0-5 °C for 30 minutes and then at room temperature overnight. e. Monitor the reaction by TLC. f. Upon completion, quench the reaction with water. g. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography to yield the final diamide insecticide.
Data Summary
The following table summarizes representative transformations involving brominated pyrazoles in agrochemical synthesis. Yields are indicative and can vary based on reaction scale and specific conditions.
| Intermediate/Product | Reaction Type | Key Reagents | Typical Yield (%) | Reference |
| Brominated Pyrazole Ester | Cyclization/Bromination | Hydrazine, Diethyl maleate, POBr₃ | 60-80% | [8] |
| Pyrazole Amide (Fungicide) | Amide Coupling | Bromopyrazole acid, Amine, DCC, DMAP | 70-95% | [10] |
| Chlorantraniliprole | Amide Coupling | Pyrazole acid chloride, Anthranilamide | >85% | [8] |
| Pyrazole Ether (Herbicide) | Etherification | Hydroxypyrazole, Alkyl halide, Base | 80-90% | [11] |
Conclusion
Brominated pyrazoles are indispensable intermediates in the modern agrochemical industry. Their strategic use provides a robust and flexible platform for the synthesis of a wide array of complex and highly active molecules. The ability to leverage the C-Br bond for powerful cross-coupling reactions has enabled the efficient construction of blockbuster products that are crucial for global crop protection.[5] The protocols and workflows detailed in this guide underscore the causality behind the experimental choices and provide a framework for researchers to harness the synthetic power of brominated pyrazoles in the discovery and development of the next generation of agrochemicals.
References
- CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google P
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Public
- Chemistry in Crop Protection. Part 4.
- Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management | Journal of Agricultural and Food Chemistry - ACS Public
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalon
- Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermedi
- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
- Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. nbinno.com [nbinno.com]
- 6. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents [patents.google.com]
- 9. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole as a Ligand in Organometallic Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Pyrazole-Based Ligands in Modern Catalysis
Pyrazole derivatives have emerged as a cornerstone in the design of ligands for organometallic catalysis. Their inherent electronic properties, steric tuneability, and straightforward synthesis make them attractive scaffolds for a wide range of catalytic transformations. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can coordinate to metal centers in various modes, offering a versatile platform for catalyst design. The substituents on the pyrazole ring play a crucial role in modulating the steric and electronic environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability.
This guide focuses on a specific, yet highly promising pyrazole-based ligand: 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole . The presence of the electron-withdrawing bromine atom at the 4-position, coupled with the steric bulk of the methyl groups at the 3 and 5-positions and the ethyl group at the 1-position, imparts a unique combination of properties to this ligand. These features can be leveraged to fine-tune the performance of transition metal catalysts, particularly in cross-coupling reactions that are fundamental to modern organic synthesis and drug discovery.
These application notes provide a comprehensive overview of the synthesis of this compound, the preparation of its palladium(II) complexes, and a detailed protocol for its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.
Section 1: Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the construction of the pyrazole core, followed by regioselective bromination.
Part 1.1: Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole
The initial step involves the condensation of ethylhydrazine with acetylacetone to form the pyrazole ring. This reaction is a classic and efficient method for the synthesis of substituted pyrazoles.
Protocol 1: Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole
Materials:
-
Ethylhydrazine oxalate (or a solution of ethylhydrazine)
-
Acetylacetone (2,4-pentanedione)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Ethylhydrazine Free Base (if starting from salt): In a fume hood, dissolve ethylhydrazine oxalate in a minimal amount of water. Cool the solution in an ice bath and slowly add a concentrated solution of sodium hydroxide with stirring until the solution is strongly basic (pH > 12). Extract the liberated ethylhydrazine into diethyl ether. Dry the ethereal solution over anhydrous magnesium sulfate, filter, and use immediately. Caution: Hydrazine derivatives are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place a solution of ethylhydrazine in a suitable solvent (e.g., ethanol or water). Cool the flask in an ice bath.
-
Addition of Acetylacetone: Slowly add acetylacetone to the stirred ethylhydrazine solution via the dropping funnel. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Work-up: Remove the solvent under reduced pressure using a rotary evaporator. To the residue, add water and extract the product with diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-ethyl-3,5-dimethyl-1H-pyrazole. The product can be further purified by vacuum distillation.
Causality of Experimental Choices:
-
The use of a base to generate the free ethylhydrazine from its salt is essential as the free base is the active nucleophile in the condensation reaction.
-
The slow, dropwise addition of acetylacetone at low temperature is crucial to control the exothermic nature of the reaction and prevent the formation of side products.
-
The extended reaction time at room temperature ensures the completion of the cyclization and dehydration steps.
Part 1.2: Bromination of 1-ethyl-3,5-dimethyl-1H-pyrazole
The second step involves the regioselective bromination of the synthesized pyrazole at the 4-position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low concentration of bromine, minimizing side reactions.[1][2]
Protocol 2: Synthesis of this compound
Materials:
-
1-ethyl-3,5-dimethyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
AIBN (Azobisisobutyronitrile) or Benzoyl peroxide (radical initiator, optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole in carbon tetrachloride or acetonitrile.
-
Addition of NBS: Add N-bromosuccinimide (1.05 equivalents) to the solution. If desired, a catalytic amount of a radical initiator like AIBN can be added.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter off the solid and wash it with a small amount of the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality of Experimental Choices:
-
NBS is a preferred brominating agent over elemental bromine for aromatic systems as it provides a low, steady concentration of bromine radicals, leading to more selective and controlled bromination.[1][2]
-
The use of a non-polar solvent like carbon tetrachloride or a polar aprotic solvent like acetonitrile is common for NBS brominations.
-
Refluxing the reaction provides the necessary energy to initiate and sustain the radical chain reaction.
Section 2: Preparation of Palladium(II) Complexes
The synthesized this compound can be used as a ligand to prepare palladium(II) complexes, which often serve as pre-catalysts in cross-coupling reactions. The following is a general procedure for the synthesis of a dichloropalladium(II) complex.
Protocol 3: Synthesis of bis(this compound)palladium(II) chloride
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Heating mantle
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, suspend palladium(II) chloride in anhydrous acetonitrile.
-
Ligand Addition: Add a solution of this compound (2.2 equivalents) in anhydrous acetonitrile to the PdCl₂ suspension.
-
Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. The initial suspension of PdCl₂ should gradually dissolve to form a clear, colored solution.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, slowly add diethyl ether to precipitate the complex.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold acetonitrile and then with diethyl ether. Dry the complex under vacuum.
Causality of Experimental Choices:
-
The use of an inert atmosphere is crucial to prevent the oxidation of the palladium species and potential side reactions.
-
Anhydrous acetonitrile is used as the solvent due to its ability to dissolve both the palladium salt and the ligand, and its relatively high boiling point allows for elevated reaction temperatures.
-
A slight excess of the ligand is used to ensure complete reaction of the palladium chloride.
Section 3: Application in Suzuki-Miyaura Cross-Coupling
The palladium complex of this compound is an effective pre-catalyst for the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds.
Part 3.1: General Protocol for Suzuki-Miyaura Cross-Coupling
The following protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using the in-situ generated or pre-formed palladium complex.
Protocol 4: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid
Materials:
-
bis(this compound)palladium(II) chloride (or Pd(OAc)₂ and the ligand)
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene/Water (or another suitable solvent system)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a Schlenk tube, add the palladium pre-catalyst (e.g., 1 mol %), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (repeat three times). Then, add degassed toluene (3 mL) and degassed water (0.5 mL).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for the required time (monitor by TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
The use of a base is essential for the transmetalation step of the catalytic cycle.
-
A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.
-
Degassing the solvents is important to remove dissolved oxygen, which can deactivate the palladium catalyst.
Part 3.2: Performance Data
While specific catalytic data for this compound is not extensively reported in the literature, the performance of structurally similar pyrazole-based ligands in Suzuki-Miyaura coupling provides a strong indication of its potential. The following table summarizes representative data for a related pyrazole ligand system.
Table 1: Catalytic Performance of a Representative Pyrazole-Based Ligand in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O | 100 | 4 | 95 |
| 2 | 4-Bromotoluene | Phenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O | 100 | 4 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O | 100 | 2 | 98 |
| 4 | 4-Chlorotoluene | Phenylboronic acid | 2 | K₃PO₄ | Dioxane/H₂O | 110 | 12 | 85 |
Note: The data presented is illustrative and based on the performance of similar pyrazole-based palladium catalyst systems. Actual yields may vary depending on the specific reaction conditions and substrates.
Conclusion
This compound represents a valuable and versatile ligand for organometallic catalysis. Its straightforward synthesis and the ability to fine-tune the electronic and steric properties of metal centers make it a compelling candidate for the development of highly efficient and selective catalysts. The protocols detailed in these application notes provide a solid foundation for researchers to explore the full potential of this ligand in a variety of catalytic transformations, driving innovation in both academic research and the pharmaceutical industry.
References
- Eicher, T., Hauptmann, S., & Speicher, A. (2013).
- Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
-
N-Bromosuccinimide. (2021). Organic Chemistry Portal. [Link][1]
- Harris, C. E., & Kell, D. B. (2012). The use of N-bromosuccinimide for the bromination of aromatic compounds. Tetrahedron, 68(34), 6861-6882.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
Sources
Application Notes and Protocols for N-Alkylation of 4-Bromopyrazoles
Introduction: The Strategic Importance of N-Alkylated 4-Bromopyrazoles
N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with applications ranging from oncology to infectious diseases. The 4-bromopyrazole scaffold is of particular strategic value; the bromine atom at the C4 position serves as a versatile synthetic handle for further molecular elaboration through a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the systematic exploration of chemical space and the fine-tuning of a compound's pharmacological profile.
The N-alkylation of the pyrazole ring is a critical transformation that profoundly influences a molecule's physicochemical properties, including its solubility, metabolic stability, and target engagement. However, the N-alkylation of unsymmetrically substituted pyrazoles can present a significant regioselectivity challenge, as the two nitrogen atoms of the pyrazole ring often exhibit similar reactivity, potentially leading to a mixture of N1 and N2 alkylated isomers. This guide provides a detailed overview of robust and field-proven protocols for the N-alkylation of 4-bromopyrazoles, with a focus on reaction mechanisms, practical considerations, and regiochemical control.
Core Concepts in Pyrazole N-Alkylation
The regioselectivity of pyrazole N-alkylation is governed by a delicate interplay of electronic and steric factors. The tautomeric nature of the pyrazole ring means that both nitrogen atoms are, in principle, available for alkylation. The outcome of the reaction is influenced by the substitution pattern of the pyrazole ring, the nature of the alkylating agent, the choice of base and solvent, and the reaction temperature. In many instances, steric hindrance is a dominant factor, with the alkylating agent preferentially attacking the less sterically encumbered nitrogen atom.
Methodology 1: Classical Base-Mediated N-Alkylation
This is the most traditional and widely employed method for the N-alkylation of pyrazoles. The reaction proceeds via the deprotonation of the pyrazole N-H by a suitable base to form a pyrazolate anion, which then acts as a nucleophile and attacks the alkylating agent.
Causality Behind Experimental Choices:
-
Base: The choice of base is critical. Stronger bases like sodium hydride (NaH) ensure complete deprotonation, leading to a more reactive nucleophile. Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and offer milder reaction conditions, which can be advantageous for sensitive substrates. The nature of the cation can also influence regioselectivity.[1][2]
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are typically used to dissolve the pyrazolate salt and the alkylating agent.
-
Alkylating Agent: A wide range of alkyl halides (iodides, bromides, chlorides) and sulfonates (tosylates, mesylates) can be employed. Alkyl iodides are generally the most reactive.
Detailed Step-by-Step Protocol:
-
To a solution of 4-bromopyrazole (1.0 eq.) in anhydrous DMF (0.2–0.5 M), add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes, or until the cessation of hydrogen gas evolution.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 2–16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram:
Caption: Base-Mediated N-Alkylation Workflow.
Methodology 2: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. For the N-alkylation of 4-bromopyrazoles, this typically involves a solid base (like KOH or K₂CO₃) and a liquid organic phase containing the pyrazole and the alkylating agent. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the pyrazolate anion into the organic phase where the reaction occurs.[3][4][5][6]
Causality Behind Experimental Choices:
-
Catalyst: Tetrabutylammonium bromide (TBAB) is a commonly used and effective phase-transfer catalyst. It shuttles the pyrazolate anion from the solid phase into the organic phase.
-
Solvent-Free Conditions: A significant advantage of PTC is that it can often be performed without a solvent, which is environmentally friendly and can lead to higher reaction rates.[3][6]
-
Mild Conditions: PTC reactions are typically run at or slightly above room temperature, making them suitable for thermally sensitive substrates.
Detailed Step-by-Step Protocol:
-
In a round-bottom flask, combine 4-bromopyrazole (1.0 eq.), powdered potassium hydroxide (2.0–3.0 eq.), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05–0.1 eq.).
-
Add the alkyl halide (1.1–1.2 eq.) to the solid mixture.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (40–60 °C) for 1–8 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, add water to dissolve the inorganic salts and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or distillation to afford the pure N-alkylated 4-bromopyrazole.
Data Summary Table: Comparison of N-Alkylation Methods
| Method | Typical Base | Solvent | Catalyst | Temperature | Advantages | Disadvantages |
| Classical Base-Mediated | NaH, K₂CO₃, Cs₂CO₃ | DMF, MeCN, THF | None | 0 °C to RT | Widely applicable, strong driving force | Requires anhydrous conditions, potential for strong bases to be incompatible with some functional groups |
| Phase-Transfer Catalysis | KOH, K₂CO₃ | Toluene or Solvent-Free | TBAB, 18-crown-6 | RT to 60 °C | Mild conditions, often no solvent needed, simple workup[3] | May be slower for less reactive alkylating agents |
| Mitsunobu Reaction | - | THF, Dioxane | DEAD/DIAD, PPh₃ | 0 °C to RT | Mild, neutral conditions, good for secondary alcohols[7][8] | Stoichiometric phosphine oxide byproduct can complicate purification[7] |
| Microwave-Assisted | K₂CO₃, Cs₂CO₃ | DMF, Ethanol | None | 80-150 °C | Rapid reaction times, improved yields[9][10][11] | Requires specialized microwave reactor |
| Acid-Catalyzed | - | 1,2-DCE | Camphorsulfonic acid (CSA) | Reflux | Avoids strong bases, suitable for acid-stable substrates[12][13] | Limited to specific alkylating agents like trichloroacetimidates[12][13] |
Methodology 3: The Mitsunobu Reaction
The Mitsunobu reaction provides a mild, redox-neutral pathway for the N-alkylation of pyrazoles using an alcohol as the alkylating agent.[7][8] This method is particularly valuable for introducing secondary alkyl groups where traditional Sₙ2 reactions might be sluggish or lead to elimination byproducts. The reaction proceeds through the activation of the alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7]
Causality Behind Experimental Choices:
-
Redox System: The PPh₃/DEAD (or DIAD) system is the classic combination for the Mitsunobu reaction. The phosphine is oxidized to triphenylphosphine oxide, while the azodicarboxylate is reduced.[14]
-
Solvent: Anhydrous THF is the most common solvent, as it effectively dissolves all the reactants.
-
Order of Addition: It is crucial to add the azodicarboxylate slowly to a pre-cooled solution of the pyrazole, alcohol, and phosphine to control the reaction exotherm and minimize side reactions.[8]
Detailed Step-by-Step Protocol:
-
Dissolve 4-bromopyrazole (1.0 eq.), the desired alcohol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF (0.1–0.2 M) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.2 eq.) dropwise to the stirred solution over 10–15 minutes. An exotherm and/or a color change is typically observed.
-
Allow the reaction to slowly warm to room temperature and stir for 4–24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue will contain the product and triphenylphosphine oxide. Purification can be achieved by flash column chromatography. In some cases, trituration with a solvent like diethyl ether can precipitate the phosphine oxide.
Reaction Mechanism Diagram:
Caption: Simplified Mitsunobu Reaction Mechanism.
Methodology 4: Microwave-Assisted N-Alkylation
Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions.[9][10][11] For the N-alkylation of 4-bromopyrazoles, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating.
Causality Behind Experimental Choices:
-
Heating Mechanism: Microwave energy directly heats the solvent and reactants through dielectric heating, leading to rapid and uniform temperature increases that are difficult to achieve with conventional oil baths.
-
Sealed Vessel: Reactions are performed in sealed vessels, allowing for temperatures above the normal boiling point of the solvent, which significantly accelerates the reaction rate.
-
Solvent Choice: Polar solvents that efficiently absorb microwave radiation, such as DMF or ethanol, are preferred.
Detailed Step-by-Step Protocol (General Guidance):
-
In a microwave-safe reaction vial, combine 4-bromopyrazole (1.0 eq.), the alkylating agent (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Add a suitable microwave-transparent solvent (e.g., DMF or ethanol) to achieve a concentration of 0.5–1.0 M.
-
Seal the vial with a cap.
-
Place the vial in the cavity of a dedicated microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120–150 °C) for a specified time (e.g., 5–30 minutes).
-
After the reaction is complete, cool the vial to room temperature before carefully opening it.
-
Work up the reaction mixture as described in the classical base-mediated protocol (quenching, extraction, and purification).
Safety Note: Microwave synthesis should only be performed in specialized equipment designed for chemical reactions to prevent pressure buildup and potential explosions.
Conclusion and Future Perspectives
The N-alkylation of 4-bromopyrazoles is a fundamental and enabling transformation in the synthesis of complex molecules for drug discovery and materials science. The choice of methodology—be it classical base-mediation, phase-transfer catalysis, the Mitsunobu reaction, or modern microwave-assisted protocols—should be guided by the specific substrate, the nature of the alkylating agent, the desired scale, and available laboratory infrastructure. While traditional methods remain highly reliable, emerging techniques such as enzyme-catalyzed alkylation offer the potential for unparalleled regioselectivity and are poised to become increasingly important in the field.[15][16] Researchers are encouraged to consider the advantages and limitations of each protocol to select the optimal conditions for their synthetic targets.
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Senthilkumar, P., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
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Application Note & Protocols for Medicinal and Synthetic Chemists
An In-Depth Guide to the Synthesis of Pyrazole-Fused Heterocyclic Compounds
Foreword: The Pyrazole Core as a Privileged Scaffold in Drug Discovery
The fusion of a pyrazole ring with other heterocyclic systems creates a class of molecules with profound significance in medicinal chemistry.[1] These pyrazole-fused heterocycles, including prominent families like pyrazolopyridines and pyrazolopyrimidines, are recognized as "privileged scaffolds."[2][3] This designation stems from their ability to bind to a wide array of biological targets, leading to diverse and potent pharmacological activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2][4][5] Their structural resemblance to endogenous purines allows them to function as effective mimics, particularly as kinase inhibitors, a cornerstone of modern targeted cancer therapy.[6][7]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies for accessing these valuable compounds. Moving beyond simple procedural lists, we delve into the mechanistic rationale behind these methods, offering field-proven insights to empower rational design and synthesis in the laboratory. Each section combines theoretical grounding with detailed, actionable protocols.
Strategic Overview: Pathways to Pyrazole-Fused Architectures
The construction of pyrazole-fused systems can be broadly approached from two primary directions:
-
Annulation onto a Pre-formed Pyrazole: Building a new ring onto an existing, functionalized pyrazole core. This is arguably the most versatile and widely employed strategy.
-
Concurrent Ring Construction: Forming both the pyrazole and the fused ring in a concerted or sequential one-pot process, often through multicomponent reactions.
This guide will focus on the most robust and modern applications of these strategies, including classical cyclocondensation, efficient multicomponent reactions, and microwave-assisted synthesis.
Strategy 1: Ring Annulation via Cyclocondensation of Aminopyrazoles
This bottom-up approach is a cornerstone of pyrazole-fused synthesis. The strategy leverages the inherent nucleophilicity of aminopyrazoles, particularly 5-aminopyrazoles, which can act as a 1,3-dinucleophile to react with a 1,3-bielectrophilic partner, thereby closing the second ring.[8][9]
Causality and Mechanistic Insight: The power of this method lies in the electronic nature of 5-aminopyrazoles. The exocyclic amino group (N) and the adjacent endocyclic carbon atom (C4) together form a nucleophilic system. When reacted with a β-dicarbonyl compound or a suitable equivalent (a 1,3-bielectrophile), a cascade of condensation and cyclization reactions ensues to form the fused pyridine or pyrimidine ring.[9] The reaction's regioselectivity can often be controlled by the nature of the substituents on the dicarbonyl compound and the reaction conditions.[9]
Logical Workflow for Pyridine Ring Annulation
Caption: General workflow for pyrazolo[3,4-b]pyridine synthesis.
Protocol 1: Synthesis of a Substituted 4-(Phenylamino)-1H-pyrazolo[3,4-b]pyridine
This protocol is adapted from established methods for synthesizing pyrazolopyridine derivatives, which are potent antileishmanial and kinase inhibitor scaffolds.[10]
Objective: To synthesize a 4-anilino-substituted pyrazolopyridine via nucleophilic substitution, a variation of the cyclocondensation theme where a chloro-substituted pyrazolopyridine is the key intermediate.
Materials:
-
4-Chloro-5-carbethoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq)
-
Aniline (or a substituted aniline) (1.5 eq)
-
Ethanol, absolute (solvent)
-
Standard reflux apparatus with magnetic stirring
-
Thin Layer Chromatography (TLC) supplies (e.g., Silica gel 60 F254 plates, ethyl acetate/hexane mobile phase)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-chloro-5-carbethoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (e.g., 1.0 g, 3.94 mmol) in absolute ethanol (20 mL).
-
Reagent Addition: Add the desired substituted aniline (e.g., 4-chloroaniline, 0.76 g, 5.91 mmol) to the suspension.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using 30% ethyl acetate in hexane). The starting chloro-derivative should be consumed over 12-18 hours.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove excess aniline.
-
Recrystallization: If necessary, recrystallize the crude product from ethanol to obtain the pure 4-(4'-chlorophenylamino)-5-carbethoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine as a crystalline solid.[10]
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum should show characteristic signals for the aromatic protons of the aniline moiety, the pyrazole methyl groups, and the H-6 proton of the pyridine ring.[10][11]
Self-Validation:
-
TLC Analysis: A new, less polar spot should appear for the product, with the disappearance of the starting material spot.
-
Spectroscopic Analysis: The molecular weight observed by MS should match the calculated weight of the desired product. NMR shifts will confirm the successful coupling. For example, the disappearance of the chloro-substituent and the appearance of aniline proton signals are key indicators.[10]
Strategy 2: Multi-Component Reactions (MCRs) for Rapid Assembly
MCRs are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step from three or more starting materials.[12][13] This approach aligns with the principles of green chemistry by maximizing atom economy and minimizing waste and operational steps.[12]
Causality and Mechanistic Insight: The success of MCRs for pyrazole-fused synthesis relies on a carefully orchestrated sequence of reactions. For instance, in the four-component synthesis of pyrano[2,3-c]pyrazoles, the reaction proceeds through a domino sequence: a Knoevenagel condensation between an aldehyde and malononitrile creates a potent Michael acceptor, which then reacts with a pyrazolone (formed in situ from a β-ketoester and hydrazine). Subsequent cyclization and dehydration yield the final fused product.[14] The entire cascade occurs in one pot without the need to isolate intermediates.
Logical Workflow for a Four-Component MCR
Caption: Convergent workflow of a four-component reaction.
Protocol 2: One-Pot, Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative
This protocol is based on established MCR methodologies for the synthesis of densely functionalized heterocyclic systems.[14]
Objective: To efficiently synthesize a substituted pyrano[2,3-c]pyrazole from simple, commercially available starting materials in a single step.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Ethanol (solvent)
-
Piperidine (catalyst)
-
Standard reflux apparatus
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in ethanol (10 mL).
-
Reagent Addition: Add hydrazine hydrate (1.0 mmol) to the mixture, followed by a catalytic amount of piperidine (2-3 drops).
-
Heating and Monitoring: Stir the mixture at room temperature for 10 minutes, then heat to reflux for 2-4 hours. A precipitate will typically form as the reaction progresses. Monitor completion by TLC.
-
Isolation: After cooling the reaction mixture to room temperature, collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and then dry it under vacuum. The product is often obtained in high purity without the need for column chromatography.
-
Characterization: Confirm the structure of the resulting 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile by NMR, IR, and MS analysis.
Self-Validation:
-
High Yield: MCRs are known for their high efficiency; a successful reaction should provide a good to excellent yield of the crystalline product.[14]
-
Spectroscopic Confirmation: IR spectroscopy should show a prominent nitrile (C≡N) stretch. ¹H NMR will confirm the incorporation of all four components, with characteristic signals for the aromatic, methyl, and amino groups.
Strategy 3: Microwave-Assisted Organic Synthesis (MAOS)
The application of microwave irradiation is a modern technique that dramatically accelerates many organic reactions, including the synthesis of heterocyclic compounds.[15][16][17] It provides rapid, uniform heating that often leads to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods.[15][18]
Causality and Mechanistic Insight: Microwave energy directly couples with polar molecules in the reaction mixture, causing rapid rotation and generating heat volumetrically. This avoids the slow and inefficient heat transfer seen with conventional oil baths and results in a rapid build-up of temperature and pressure (in a sealed vessel), accelerating reaction rates according to the Arrhenius equation. This technique is particularly effective for cyclocondensation reactions that may be sluggish under traditional reflux.[19][20]
Workflow: Conventional vs. Microwave Synthesis
Caption: Comparison of reaction times for conventional vs. microwave heating.
Protocol 3: Microwave-Assisted Synthesis of a Pyrazolo[1,5-a]pyrimidine
This protocol is adapted from green chemistry approaches for the rapid synthesis of pyrazolo[1,5-a]pyrimidines.[19][20]
Objective: To rapidly synthesize a pyrazolo[1,5-a]pyrimidine derivative using microwave irradiation to accelerate the cyclocondensation reaction.
Materials:
-
5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile (1.0 eq)
-
Benzylidene malononitrile (1.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Microwave synthesis reactor with sealed vessel capability
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile (e.g., 168 mg, 1.0 mmol) and benzylidene malononitrile (154 mg, 1.0 mmol).
-
Solvent Addition: Add DMF (3 mL) to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 20 minutes.[19] The instrument will automatically control the temperature by modulating the power output.
-
Work-up and Isolation: After the reaction is complete and the vessel has cooled to a safe temperature, pour the reaction mixture into ice-cold water (20 mL).
-
Purification: The solid product that precipitates should be collected by vacuum filtration, washed with water, and then dried. Recrystallization from a suitable solvent like ethanol can be performed if needed.
-
Characterization: Analyze the product by standard spectroscopic methods to confirm its identity as the desired 7-amino-5-phenyl-3-(methylthio)pyrazolo[1,5-a]pyrimidine-6-carbonitrile.
Self-Validation:
-
Rapid Completion: The reaction should reach completion in a fraction of the time required for conventional heating.
-
Improved Yield: Microwave-assisted methods frequently result in higher isolated yields compared to their conventional counterparts.[18][20]
Summary of Synthetic Strategies
| Strategy | Key Features | Typical Reaction Time | Advantages | Common Scaffolds |
| Cyclocondensation | Annulation onto a pre-formed aminopyrazole using a 1,3-bielectrophile.[9] | 2 - 24 hours | Versatile, well-established, good for building libraries from a common core. | Pyrazolo[3,4-b]pyridines, Pyrazolo[1,5-a]pyrimidines.[21][22] |
| Multi-Component | One-pot reaction of ≥3 starting materials.[14][23] | 1 - 6 hours | High atom economy, operational simplicity, rapid access to complexity.[12] | Pyrano[2,3-c]pyrazoles, highly substituted pyrazolopyridines.[12][14] |
| Microwave-Assisted | Use of microwave irradiation to accelerate reactions.[15] | 5 - 30 minutes | Drastically reduced reaction times, often higher yields, cleaner reactions.[16][18] | Accelerates both cyclocondensation and MCRs.[19][20] |
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- 15. European Journal of Life Sciences » Submission » Microwave-assisted synthesis of pyrazoles - a mini-review [dergipark.org.tr]
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- 20. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
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- 23. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low yields in the synthesis of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole
Technical Support Center: Synthesis of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific synthesis. Here, we will address common issues leading to low yields and provide detailed, evidence-based troubleshooting strategies. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve consistent, high-yield results.
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds, leveraging the pyrazole core, a scaffold present in numerous bioactive molecules.[1][2] However, the bromination of the pyrazole ring can be a delicate process, often plagued by issues that result in diminished yields. This guide will walk you through a systematic approach to identifying and resolving these common pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Issues Related to Starting Materials and Reagents
Question 1: My reaction yield is consistently low, even when following established protocols. Could the purity of my starting material, 1-ethyl-3,5-dimethyl-1H-pyrazole, be the issue?
Answer: Absolutely. The purity of the starting pyrazole is paramount for a successful bromination reaction. Impurities can interfere with the reaction in several ways, including consuming the brominating agent, catalyzing side reactions, or hindering the desired electrophilic substitution.
Troubleshooting Protocol:
-
Purity Assessment:
-
NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra of your starting material. Look for unexpected signals that may indicate the presence of residual solvents from the synthesis of the pyrazole itself (e.g., ethanol, acetone) or byproducts from the initial cyclization reaction.[3][4]
-
GC-MS Analysis: Gas chromatography-mass spectrometry can provide a more sensitive assessment of purity and help identify volatile impurities.
-
Melting Point: If your starting material is a solid, a broad or depressed melting point compared to the literature value is a strong indicator of impurity.
-
-
Purification of 1-ethyl-3,5-dimethyl-1H-pyrazole:
-
Recrystallization: If impurities are solid, recrystallization from an appropriate solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be highly effective.[5]
-
Column Chromatography: For liquid starting materials or complex impurity profiles, purification by column chromatography on silica gel is recommended.[6][7] A common eluent system is a gradient of ethyl acetate in hexane.
-
Distillation: If the starting pyrazole is a liquid with a boiling point sufficiently different from the impurities, distillation under reduced pressure can be an effective purification method.
-
Question 2: I am observing the formation of multiple brominated products. What could be causing this lack of regioselectivity?
Answer: The formation of di- or tri-brominated species, or bromination at undesired positions, is a common side reaction in pyrazole chemistry.[8][9] This is often a result of using an overly reactive brominating agent or harsh reaction conditions. The pyrazole ring is activated towards electrophilic substitution, and controlling the stoichiometry and reactivity is key.[10]
Troubleshooting Protocol:
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to elemental bromine (Br₂).[11][12] It is often the preferred reagent for controlled monobromination of activated aromatic systems like pyrazoles.
-
Elemental Bromine (Br₂): If using Br₂, ensure it is added slowly and at a low temperature to control its reactivity. Using a non-polar solvent can also help temper its reactivity.
-
-
Reaction Conditions:
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize over-bromination.[12]
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. A large excess will inevitably lead to multiple brominations.[8]
-
Solvent: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents like dichloromethane (DCM) or chloroform can sometimes provide better selectivity than more polar solvents like acetic acid.
-
Section 2: Optimizing Reaction Conditions
Question 3: My reaction seems to stall and does not go to completion, leaving a significant amount of starting material. How can I improve the conversion rate?
Answer: Incomplete conversion is often a sign of insufficient activation of the brominating agent, deactivation of the pyrazole substrate, or suboptimal reaction kinetics.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Optimization Steps:
-
Catalyst/Activator:
-
For brominations with NBS, a catalytic amount of a radical initiator like AIBN or benzoyl peroxide can sometimes be beneficial, although electrophilic substitution is the primary mechanism.
-
In some cases, a Lewis acid catalyst can enhance the electrophilicity of the brominating agent, but this must be done cautiously to avoid side reactions.
-
-
Temperature and Reaction Time:
-
While low temperatures are recommended to control selectivity, if the reaction is sluggish, a modest increase in temperature (e.g., to 40 °C) may be necessary.
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
-
Solvent Choice:
-
Aprotic solvents like acetonitrile or DMF can sometimes facilitate the reaction by better-solubilizing reagents.[13] However, be mindful that polar aprotic solvents can also increase the rate of side reactions.
-
Question 4: I am experiencing significant product loss during the work-up and purification steps. What are the best practices for isolating this compound?
Answer: Product loss during purification is a common issue, especially if the product has some water solubility or is sensitive to the purification conditions.
Optimized Work-up and Purification Protocol:
-
Quenching the Reaction:
-
After the reaction is complete, quench any remaining brominating agent by adding an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite. This will prevent further bromination during work-up.
-
-
Extraction:
-
Use a suitable organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (e.g., 3x with a smaller volume of solvent) to ensure complete recovery of the product from the aqueous layer.
-
Wash the combined organic layers with brine to remove excess water and improve phase separation.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator. Avoid excessive heat, as some pyrazole derivatives can be thermally sensitive.
-
-
Purification:
-
Column Chromatography: This is the most common and effective method for obtaining high-purity product.[6]
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% ethyl acetate) and gradually increase the polarity to elute your product.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a more scalable purification method.
-
Section 3: Mechanistic Considerations and Side Reactions
Question 5: What are the primary side reactions I should be aware of during the bromination of 1-ethyl-3,5-dimethyl-1H-pyrazole?
Answer: Understanding potential side reactions is crucial for developing a robust synthetic protocol.
Common Side Reactions:
-
Over-bromination: As discussed, the formation of di- and tri-brominated pyrazoles is a significant issue.[8]
-
Oxidation: Strong brominating agents or harsh conditions can lead to oxidation of the pyrazole ring or side chains.
-
Ring Opening: While less common under standard bromination conditions, highly acidic or basic conditions can potentially lead to ring-opening of the pyrazole.
Reaction Mechanism and Selectivity:
The bromination of 1-ethyl-3,5-dimethyl-1H-pyrazole is an electrophilic aromatic substitution reaction. The pyrazole ring is electron-rich, and the substitution occurs preferentially at the 4-position, which is the most electronically and sterically accessible position.[10]
Caption: Simplified mechanism of pyrazole bromination.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Starting Material Purity | >98% (by NMR/GC-MS) | Impurities can lead to side reactions and lower yields. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂, reducing over-bromination.[11][12] |
| Stoichiometry (NBS) | 1.05 - 1.1 equivalents | A slight excess ensures complete conversion without promoting di-bromination.[8] |
| Solvent | Dichloromethane (DCM) | Aprotic and less polar, providing good solubility and reaction control. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with selectivity.[12] |
| Reaction Time | 2-6 hours (monitor by TLC) | Ensures the reaction goes to completion without significant byproduct formation. |
| Work-up Quench | Aq. Sodium Thiosulfate | Neutralizes excess brominating agent. |
| Purification Method | Column Chromatography | Provides high purity product, separating it from starting material and byproducts.[6] |
References
-
Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. Available at: [Link]
-
ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. Available at: [Link]
-
ResearchGate. (n.d.). Optimization for the bromination step. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole. Available at: [Link]
- Google Patents. (n.d.). CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.
-
ResearchGate. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands in [Mo3S4(pz)3(pzH)6]Br4. Available at: [Link]
-
DTIC. (n.d.). The Bromination of Pyrazabole. Available at: [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available at: [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4487. Available at: [Link]
-
Reddit. (2022). Regioselectivity of pyrazole bromination. Available at: [Link]
-
SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available at: [Link]
-
MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes, 9(11), 2019. Available at: [Link]
-
NIH. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]
-
Springer. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Available at: [Link]
- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
-
Royal Society of Chemistry. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]
-
ResearchGate. (n.d.). Bromination of pyrazole derivatives. Available at: [Link]
-
Karaganda Buketov University. (2024). On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. EURASIAN JOURNAL OF CHEMISTRY. Available at: [Link]
-
Slideshare. (n.d.). Unit 4 Pyrazole | PDF. Available at: [Link]
-
Arkivoc. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
-
PubChem. (n.d.). Ethyl 3-(4-bromophenyl)-1-methyl-1h-pyrazole-5-carboxylate. Available at: [Link]
-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Available at: [Link]
-
PubChem. (n.d.). 4-bromo-3,5-dimethyl-1H-pyrazole. Available at: [Link]
- Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
Sources
- 1. Buy this compound | 51108-51-1 [smolecule.com]
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- 7. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects [mdpi.com]
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Side reactions in the bromination of N-ethylpyrazoles and their prevention
Welcome to the technical support center for synthetic organic chemistry applications. As Senior Application Scientists, we understand the nuances and challenges of heterocyclic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the bromination of N-ethylpyrazoles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format, focusing on the causality behind the issues and providing validated solutions.
Q1: My reaction is yielding a mixture of di- and tri-brominated products, not the clean mono-brominated N-ethylpyrazole I expected. How can I improve selectivity for mono-bromination?
Probable Cause: This issue, known as over-bromination or polybromination, is one of the most common side reactions. It occurs when the mono-brominated product is sufficiently reactive to undergo further electrophilic substitution under the reaction conditions. This is particularly prevalent when using highly reactive brominating agents, excess reagent, or elevated temperatures.[1][2]
Solution Strategy: The key is to carefully control the reactivity of the system.
-
Choice of Brominating Agent: Switch from harsher reagents like elemental bromine (Br₂) to a milder, more selective source of electrophilic bromine. N-Bromosuccinimide (NBS) is the reagent of choice for controlled mono-bromination of pyrazoles and other electron-rich heterocycles.[1][3][4] NBS provides a low, steady concentration of Br⁺, minimizing the rapid, less selective reactions that lead to polybromination.[5][6]
-
Stoichiometry Control: Precisely measure your reagents. Use only a slight excess of NBS (e.g., 1.05 to 1.1 equivalents). A large excess of the brominating agent will inevitably drive the reaction toward multiple substitutions.
-
Temperature Management: Perform the reaction at a reduced temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly enhance selectivity.[5] Lower temperatures decrease the reaction rate, favoring the kinetically preferred mono-bromination product and suppressing the further bromination of the product.
-
Reaction Monitoring: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.
Workflow for Preventing Over-bromination
Caption: Troubleshooting workflow for over-bromination.
Q2: I'm observing bromination at an unexpected position (e.g., C3 or C5) alongside the expected C4-bromo product. What causes this lack of regioselectivity and how can I fix it?
Probable Cause: In electrophilic aromatic substitution of pyrazoles, the C4 position is generally the most electron-rich and thus the most susceptible to attack.[3][7][8] However, the regioselectivity can be influenced by several factors:
-
Steric Hindrance: While the N-ethyl group is not exceptionally bulky, substituents elsewhere on the pyrazole ring could sterically hinder the approach to the C4 position, making the C3 or C5 positions more accessible.
-
Reaction Mechanism: Under certain conditions, particularly with very strong bases, deprotonation can occur, leading to a pyrazolate anion. While less relevant for N-alkylated pyrazoles, alternative radical mechanisms (if using initiators like AIBN with NBS inappropriately for an SEAr reaction) could lead to different selectivity.[6][9]
-
Harsh Conditions: Extremely high temperatures or highly acidic conditions might overcome the intrinsic electronic preference for the C4 position.
Solution Strategy:
-
Confirm the Mechanism: Ensure your conditions favor an electrophilic aromatic substitution pathway. For NBS, this typically involves a polar aprotic solvent like DMF or acetonitrile.[5] Avoid radical initiators unless a different type of bromination (e.g., benzylic) is intended on a side chain.[6]
-
Optimize Solvent and Temperature: As with over-bromination, lowering the temperature can increase regioselectivity by favoring the pathway with the lowest activation energy, which is typically attack at C4.
-
Re-evaluate Substrate Structure: Carefully analyze the structure of your specific N-ethylpyrazole derivative. If there are bulky groups at positions adjacent to C4, you may need to accept a mixture of isomers or redesign the synthesis, perhaps by introducing a blocking group that can be removed later.
Q3: My bromination reaction has a very low yield, and I'm recovering a significant amount of unreacted starting material. What are the likely causes?
Probable Cause: A low conversion rate points to insufficient reactivity or deactivation of the brominating agent.
Solution Strategy:
-
Check Reagent Quality: N-Bromosuccinimide can degrade over time, especially if exposed to moisture or light. Use a fresh, pure bottle of NBS. Impure NBS often has a yellow tint; it can be purified by recrystallization from water if necessary.[6]
-
Use a Catalyst: The electrophilic bromination of pyrazoles with NBS can be slow. The reaction can be facilitated by the addition of a proton source or a Lewis acid.[5][10] For instance, a catalytic amount of an acid can help generate the active brominating species.
-
Increase Temperature (Cautiously): If the reaction is clean but incomplete at room temperature, cautiously increasing the temperature (e.g., to 40-50 °C) can improve the conversion rate. Monitor carefully for the onset of side reactions.
-
Solvent Choice: Ensure your solvent is appropriate. While non-polar solvents like CCl₄ are used for radical brominations, polar aprotic solvents like DMF or acetonitrile are generally better for electrophilic aromatic substitutions on heterocycles.[5]
Frequently Asked Questions (FAQs)
Q1: What is the preferred brominating agent for N-ethylpyrazoles: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
For achieving controlled, high-yield mono-bromination of N-ethylpyrazoles, N-Bromosuccinimide (NBS) is strongly preferred .[1][5]
-
NBS acts as a source of electrophilic bromine (Br⁺) and is milder and more selective than Br₂.[4][11][12] Its use significantly reduces the risk of over-bromination.[13]
-
Elemental Bromine (Br₂) is a much more powerful and less selective brominating agent.[3] While effective, it requires rigorous control of stoichiometry and temperature to prevent the formation of polybrominated byproducts.[14]
| Feature | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Reactivity | Milder, more controlled[13] | High, less selective[3] |
| Selectivity | High for mono-bromination | Lower, prone to over-bromination |
| Handling | Crystalline solid, easier to handle | Corrosive, volatile liquid |
| Byproducts | Succinimide (water-soluble) | HBr (corrosive gas) |
| Typical Use | Selective bromination of activated rings | General purpose, strong brominations |
Q2: What is the general mechanism for the bromination of an N-ethylpyrazole?
The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[3][8][15]
-
Activation of Bromine: The brominating agent (e.g., NBS) generates an electrophilic bromine species (Br⁺).
-
Nucleophilic Attack: The electron-rich π-system of the pyrazole ring attacks the electrophilic bromine. This attack occurs preferentially at the C4 position, which has the highest electron density.[7][15]
-
Formation of Sigma Complex: The attack forms a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion.
-
Deprotonation: A base (which can be the solvent or the succinimide anion from NBS) removes the proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the final 4-bromo-N-ethylpyrazole product.
Reaction Pathway: Desired vs. Side Reaction
Caption: Desired reaction pathway vs. side reaction.
Q3: How does the N-ethyl group influence the regioselectivity of the bromination?
The N-ethyl group at the N1 position has two main effects:
-
Electronic Effect: As an alkyl group, it is weakly electron-donating, which slightly increases the overall electron density and reactivity of the pyrazole ring compared to an unsubstituted pyrazole.
-
Steric Effect: It blocks substitution at the N1 position and can sterically influence the accessibility of the adjacent C5 position, further reinforcing the intrinsic electronic preference for electrophilic attack at the C4 position.
Therefore, the presence of the N-ethyl group helps ensure that bromination occurs predictably on the carbon framework of the ring, primarily at C4.
Q4: What is a reliable starting protocol for the bromination of an N-ethylpyrazole?
The following protocol, based on established methods for pyrazole bromination, serves as an excellent starting point for optimization.[5]
Experimental Protocol: Synthesis of 4-Bromo-1-ethyl-1H-pyrazole
-
Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar.
-
Dissolution: Dissolve the N-ethylpyrazole (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq.) to the cooled solution in small portions over 20-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: Continue stirring the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Warm-up & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by TLC until the starting material is no longer visible.
-
Work-up: Once complete, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The crude product can then be purified by flash column chromatography.
References
-
Afonso, C., Candeias, N., Simão, D. P., Coelho, J., Tan, B., & Franzén, R. (Eds.). (2017). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]
-
Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. [Link]
-
Santa-Maria, M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4639. [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Organic Letters, 9(25), 5275–5278. [Link]
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Barlin, G. B., & Vlieks, T. (1982). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry, 35(10), 2289-2296. [Link]
-
University of Liverpool. (n.d.). Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines. Retrieved from [Link]
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Alcaide, B., Almendros, P., & Alonso, J. M. (2020). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 25(18), 4158. [Link]
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Pharmacy AZC. (2018). Heterocyclic Compounds: Pyrazole. Retrieved from [Link]
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Knochel, P., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(21), 4982–4985. [Link]
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Savina, I. V., et al. (2023). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Journal of Structural Chemistry, 64(12), 2451-2460. [Link]
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Keller, P. C. (1984). The Bromination of Pyrazabole. Defense Technical Information Center. [Link]
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Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp. [Link]
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Sharma, A., Rudrawar, S., & Jadhav, H. R. (2022). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Synthetic Communications. [Link]
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Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
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Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. [Link]
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Deshmukh, S. D. (2018). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of Research and Analytical Reviews, 5(3). [Link]
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Nanjing Suru Chemical Co., Ltd. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]
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ResearchGate. (n.d.). Selective bromination of the SEM-protected 1H-imidazo[1,2-b]pyrazole 15a. Retrieved from [Link]
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Logothetis, T. (2017). Selective boc-protection and bromination of pyrazoles. eprints.soton.ac.uk. [Link]
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Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 237-240. [Link]
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Kumar, A., & Aggarwal, N. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Bromo-1-ethyl-1H-pyrazole. PubChem Compound Database. [Link]
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Begtrup, M. (1993). The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange. Acta Chemica Scandinavica, 47, 953-957. [Link]
-
Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(11), 2986. [Link]
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 176–191. [Link]
-
Gessner, V. H., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Green Chemistry, 17(5), 2948-2957. [Link]
Sources
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- 3. benchchem.com [benchchem.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. books.rsc.org [books.rsc.org]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. suru-chem.com [suru-chem.com]
- 13. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 14. connectsci.au [connectsci.au]
- 15. eguru.rrbdavc.org [eguru.rrbdavc.org]
Technical Support Center: Purification of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole
Welcome to the technical support center for the purification of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: Impurities typically arise from the starting materials or side reactions during synthesis. The most common classes of impurities include:
-
Unreacted Starting Materials: Residual 1-ethyl-3,5-dimethyl-1H-pyrazole.
-
Over-brominated Species: Dibromo- or other polybrominated pyrazoles, especially if excess brominating agent (e.g., NBS, Br₂) was used.
-
Regioisomers: If the synthesis pathway was not fully regioselective, you might have isomers of the starting pyrazole which then get brominated.[1][2]
-
Residual Solvents: Solvents from the reaction or initial work-up (e.g., DMF, CCl₄, ethyl acetate).[3]
-
Byproducts from Bromination: Such as succinimide if N-bromosuccinimide (NBS) was used as the brominating agent.
Q2: My crude product is an orange oil, but I expected a solid. What is the best way to proceed with purification?
A2: An oily product is a common issue and often indicates the presence of residual solvent or impurities that are depressing the melting point.[3]
-
Initial Check: First, ensure all reaction solvents have been thoroughly removed under high vacuum. Sometimes residual DMF or other high-boiling solvents can make the product appear oily.[3]
-
Column Chromatography: This is the most robust method for purifying oils or highly impure solids. It allows for the separation of components based on polarity.[4][5]
-
Induce Crystallization: If you suspect the product is relatively pure, you can try to induce crystallization from the oil. Dissolve the oil in a minimal amount of a non-polar solvent like hexane, and store it in a freezer overnight. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal growth.[3]
-
Sublimation: For thermally stable, non-polar compounds, sublimation can be a highly effective purification technique for removing non-volatile impurities.[3]
Q3: How do I choose between column chromatography and recrystallization?
A3: The choice depends on the physical state of your crude product and its initial purity. The following decision workflow provides a general guideline.
Q4: My pyrazole compound appears to be degrading or streaking on my silica gel column. What can I do?
A4: This is a classic problem with nitrogen-containing heterocycles like pyrazoles. The lone pair on the pyrazole nitrogen is basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to poor peak shape (streaking) and sometimes degradation.[4][6]
-
Solution 1: Deactivate the Silica: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia in methanol, to your eluent system (typically 0.5-1% by volume).[6] This base will neutralize the acidic sites on the silica, allowing your compound to elute cleanly.
-
Solution 2: Use an Alternative Stationary Phase: Neutral alumina can be an excellent alternative to silica gel for basic compounds.[6]
-
Solution 3: Reversed-Phase Chromatography: If your compound has sufficient polarity, reversed-phase chromatography using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water) can be effective.[4]
Troubleshooting Guide: Column Chromatography
Column chromatography is the most powerful and widely used technique for purifying this compound, especially from complex reaction mixtures.[7][8][9]
Recommended Starting Conditions
| Parameter | Recommendation | Rationale & Expert Insights |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic compounds. Ensure it is from a reliable supplier to maintain consistency.[1] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | This is the workhorse solvent system for compounds of moderate polarity. Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the ethyl acetate concentration.[7][10] The goal is to achieve a Retention Factor (Rf) of ~0.3 for your product on TLC. |
| Sample Loading | Dry Loading | Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can be carefully added to the top of the column, resulting in sharper bands and better separation than loading the sample in liquid form. |
Troubleshooting Poor Separation
Troubleshooting Guide: Recrystallization
For crude products that are solid and have a relatively high purity (>90%), recrystallization is an efficient and scalable purification method.[2][4] The key is finding a suitable solvent or solvent system.
Selecting a Recrystallization Solvent
The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. The impurities, conversely, should either be completely soluble or completely insoluble at all temperatures.
-
Good Starting Solvents to Screen: Based on the polar pyrazole ring and non-polar alkyl/bromo substituents, a range of solvents should be tested.[11]
-
Alcohols: Ethanol, Methanol, Isopropanol. Pyrazoles often show good solubility in hot alcohols.[6]
-
Hydrocarbons: Hexane, Heptane. Good for precipitating the product from a more polar solvent.
-
Solvent Pairs: A common and effective technique. Dissolve the compound in a minimal amount of a "good" solvent (like hot ethanol) in which it is very soluble, and then add a "poor" solvent (like water or hexane) dropwise until the solution becomes cloudy (the saturation point).[6] Then, allow it to cool slowly. A good pair to try is Ethanol/Water.
-
Common Recrystallization Problems
| Problem | Cause | Troubleshooting Solutions |
| Compound "Oils Out" | The solution is supersaturated, and the compound's melting point is lower than the boiling point of the solvent. | 1. Add more solvent: Re-heat the mixture until the oil redissolves, then allow it to cool much more slowly.[4]2. Insulate the flask: Wrap the flask in glass wool or foil to slow the cooling rate, giving crystals time to form.[4]3. Change solvents: Select a solvent with a lower boiling point. |
| No Crystals Form | The solution is not sufficiently saturated, or nucleation is not occurring. | 1. Concentrate: Gently evaporate some of the solvent and try cooling again.2. Induce Nucleation: Scratch the inner wall of the flask with a glass rod. The microscopic scratches provide a surface for crystal growth.3. Seed: Add a tiny crystal from a previous pure batch, if available.[4] |
| Poor Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | 1. Evaporate: Reduce the solvent volume and re-cool.2. Cool further: Use an ice bath or freezer to minimize solubility.3. Change solvents: Find a solvent in which the compound is less soluble at cold temperatures. |
References
- Smolecule. (2023). This compound.
- BenchChem. (2025).
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
- BenchChem. (2025).
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- BenchChem. (2025).
- PMC, NIH. (n.d.). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands.
- MDPI. (2022). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
- ResearchGate. (2017).
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- SciELO México. (n.d.).
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy this compound | 51108-51-1 [smolecule.com]
Technical Support Center: Optimizing Palladium Catalysis for Suzuki Coupling with 4-Bromopyrazoles
Welcome to the technical support center for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and process development professionals encountering challenges with 4-bromopyrazole substrates. Arylated pyrazoles are crucial building blocks in medicinal chemistry and materials science, yet their synthesis via cross-coupling can be non-trivial. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.
Core Concepts: Why 4-Bromopyrazoles Can Be Challenging
The Suzuki-Miyaura coupling is a robust and versatile reaction for forming C-C bonds.[1] However, nitrogen-containing heterocycles like pyrazoles introduce specific challenges that can impede catalytic efficiency.
-
Catalyst Inhibition: The lone pair of electrons on the pyrazole's nitrogen atoms can coordinate to the palladium center. This coordination can lead to the formation of inactive or less active catalyst species, effectively poisoning the catalyst and stalling the reaction.[2]
-
Difficult Oxidative Addition: The C-Br bond on an electron-rich pyrazole ring can be less reactive towards oxidative addition, which is often the rate-determining step of the catalytic cycle.[3] This is a critical initiation step where the active Pd(0) catalyst inserts into the aryl-bromide bond.[1][4][5]
-
Substrate Acidity: For NH-unprotected pyrazoles, the acidic proton can interact with the base, leading to the formation of pyrazolate anions. These anions can also interact with the palladium center, influencing the catalytic cycle in complex ways.[6]
Understanding these potential pitfalls is the first step toward rational optimization and troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
A firm grasp of the reaction mechanism is essential for effective troubleshooting. The cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when coupling 4-bromopyrazoles.
Question 1: My reaction shows low or no conversion of the 4-bromopyrazole starting material. What should I investigate first?
Answer: Low conversion is typically a sign of an issue with catalyst activation or the oxidative addition step. The C-Br bond on the pyrazole may be more difficult to activate than anticipated.
Immediate Checks:
-
Inert Atmosphere: Ensure your reaction was set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation.[7]
-
Reagent Quality: Verify the purity and integrity of your solvent, base, and boronic acid. Anhydrous conditions are often crucial. Some bases like K₃PO₄ can be hygroscopic; consider using freshly purchased or dried reagents.[8]
Troubleshooting Steps:
-
Increase Catalyst Loading: As a first step, try increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol%. While not ideal for process chemistry, this can often overcome minor inhibition issues and confirm if the catalytic cycle is viable.[6]
-
Change the Ligand: This is the most critical parameter. Standard ligands like PPh₃ are often ineffective. For heteroaryl bromides, especially those prone to coordination, bulky and electron-rich biarylphosphine ligands are required. They accelerate both oxidative addition and reductive elimination and sterically shield the palladium center from inhibitory coordination.[1][9]
-
Elevate the Temperature: If you are running the reaction at a moderate temperature (e.g., 80 °C), increasing it to 100-110 °C (solvent permitting) can provide the necessary activation energy for the oxidative addition step.
Recommended Ligand Classes for 4-Bromopyrazoles:
| Ligand Class | Examples | Key Feature |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich. Excellent for challenging substrates.[6][10] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable Pd complexes, resistant to deactivation.[1][11] |
| Ferrocenyl Phosphines | dppf | Bidentate ligand, often effective but can be less active than modern biarylphosphines for this substrate class.[3] |
Question 2: I see good conversion of my starting material, but the yield of the desired product is low. What are the likely side reactions?
Answer: Good conversion with poor yield points towards catalyst deactivation after the initial turnover or competing side reactions that consume your starting materials or intermediates.
Common Side Reactions:
-
Protodeboronation: The boronic acid is hydrolyzed back to the corresponding arene before it can transmetalate to the palladium center. This is often exacerbated by high temperatures and the presence of water, especially with electron-deficient or heteroaryl boronic acids.[2][7]
-
Homocoupling (Glaser-type): Two molecules of the boronic acid couple to form a biaryl byproduct (Ar²-Ar²). This is often promoted by the presence of oxygen or Pd(II) species in the reaction.[7]
-
Dehalogenation: The 4-bromopyrazole is reduced to the parent pyrazole. This can occur through various pathways, sometimes involving the solvent or impurities.[12]
Troubleshooting Steps:
-
Use a Boronate Ester: MIDA boronates or pinacol esters (Bpin) are significantly more stable towards protodeboronation than boronic acids.[7] If you suspect this is an issue, switching to a boronate ester is a highly effective strategy.
-
Scrutinize the Base: The choice of base is critical. A very strong base can accelerate protodeboronation. A weaker, carefully chosen base can be optimal. K₃PO₄ is often a good starting point as it has moderate basicity and good solubility in mixed aqueous/organic solvents.[2][8] Sometimes, using a fluoride source like CsF or KF can be effective, as it activates the boronic acid differently.[13]
-
Use a Pre-catalyst: Instead of generating the active Pd(0) in situ from a Pd(II) source like Pd(OAc)₂ and a separate ligand, use a well-defined Pd(0) pre-catalyst (e.g., SPhos-Pd-G3). These pre-catalysts are more stable and ensure efficient generation of the active L₁Pd(0) species, minimizing side reactions that can occur during the initial reduction of Pd(II) to Pd(0).[6][14]
Question 3: My reaction mixture turns black immediately, and I get no product. What does this indicate?
Answer: The rapid formation of a black precipitate is a classic sign of palladium black formation. This occurs when the Pd(0) catalyst agglomerates and precipitates out of solution as metallic palladium, rendering it catalytically inactive.
Causality:
-
Ligand Dissociation/Decomposition: The phosphine ligand is crucial for stabilizing the soluble, monomeric Pd(0) species.[14] If the ligand is not bulky or electron-donating enough, or if it decomposes at the reaction temperature, the "naked" Pd(0) atoms will rapidly aggregate.
-
Poor Ligand-to-Palladium Ratio: An insufficient amount of ligand relative to the palladium source can leave palladium atoms unprotected. A ratio of Ligand:Pd of 1.1:1 to 2:1 is typically recommended.
Troubleshooting Flowchart:
Recommended Experimental Protocol
This general protocol serves as a robust starting point for the Suzuki-Miyaura coupling of a generic 4-bromopyrazole with an arylboronic acid.
Reagents & Equipment:
-
4-Bromopyrazole derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Pre-catalyst (e.g., SPhos-Pd-G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground
-
Solvent (e.g., 1,4-Dioxane/H₂O, 5:1 mixture, 5 mL)
-
Schlenk flask or microwave vial, magnetic stir bar, inert gas line (Ar or N₂)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the 4-bromopyrazole (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inerting: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium pre-catalyst (0.02 equiv).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of a 5:1 dioxane/water solution) via syringe. The solvent should be thoroughly sparged with inert gas for at least 30 minutes prior to use.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C–C and C–N Cross-Coupling Reactions of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Ullah, F., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4994. [Link]
-
Yoneda, A. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Reddit r/Chempros. (2019). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Wikipedia contributors. (2024, January 12). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Myers Group, Harvard University. Retrieved from [Link]
-
González-Vadillo, C., et al. (2014). Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. Catalysis Science & Technology, 4, 3727-3736. [Link]
-
Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2354–2368. [Link]
-
Chen, M. T., et al. (2022). Bis(imino)acenaphthene N‐Heterocyclic Carbene Palladium Complexes Bearing Tertiary Amines: Structural and Catalytic Studies on the Interaction between Soft Acid and Hard Base. Chemistry – An Asian Journal, 17(16), e202200424. [Link]
-
Organometallics. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]
-
Saha, A., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Arkivoc, 2004(5), 52-59. [Link]
-
Scott, J. S., & Lim, Y. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5637–5651. [Link]
-
Diao, W. (2016). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
-
ACS Publications. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]
-
Journal of Synthetic Chemistry. (n.d.). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]
-
Mereddy, J., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7545–7554. [Link]
-
Scott, J. S., & Lim, Y. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5637–5651. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 42(10), 1520–1531. [Link]
-
Organic Chemistry Portal. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Retrieved from [Link]
-
ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of Polysubstituted Pyrazoles
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for pyrazole synthesis. This guide is designed to provide senior-level insights and practical troubleshooting advice for researchers, chemists, and drug development professionals facing challenges in the regioselective synthesis of polysubstituted pyrazoles. The content is structured in a flexible question-and-answer format to directly address common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the core challenge of regioselectivity in pyrazole synthesis?
A1: The primary challenge arises when a non-symmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., phenylhydrazine or methylhydrazine) in the classic Knorr pyrazole synthesis.[1][2] The hydrazine has two distinct nitrogen atoms, and the dicarbonyl has two chemically different carbonyl groups. The initial nucleophilic attack can occur at either carbonyl carbon, leading to the formation of a mixture of two constitutional isomers, or regioisomers.[3][4][5] These isomers often have very similar physical properties, making their separation difficult and reducing the overall yield of the desired product.[6][7] Controlling which carbonyl is attacked is the essence of achieving regioselectivity.
Q2: Beyond the Knorr synthesis, what are other major routes to polysubstituted pyrazoles?
A2: While the Knorr synthesis is foundational, several other powerful methods exist, often offering alternative or improved regiocontrol. Key strategies include:
-
Reaction of Hydrazines with α,β-Unsaturated Ketones/Aldehydes: This typically forms a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole.[2][3]
-
[3+2] Cycloaddition Reactions: These reactions are highly effective. Common 1,3-dipoles used include diazo compounds, nitrilimines, or sydnones, which react with alkenes or alkynes.[8][9] These methods can provide access to substitution patterns not easily achieved through condensation chemistry.
-
Reaction of Hydrazones with Nitroolefins: This approach offers a valuable and regioselective alternative to the Knorr synthesis for preparing 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.[10][11]
Q3: How do I definitively determine the regiochemistry of my synthesized pyrazole?
A3: Unambiguous structural assignment is critical. While chromatography may separate isomers, spectroscopic methods are required for identification. The most powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy. One-dimensional ¹H and ¹³C NMR can provide initial clues, but two-dimensional (2D) NMR experiments are often necessary for conclusive proof. Specifically:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons. A correlation between the N-substituent (e.g., N-phenyl protons) and a proton on a C3 or C5 substituent can definitively establish the orientation.[6][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. Observing a correlation from the N-substituent's protons to the C3 or C5 carbon of the pyrazole ring is a classic method for assigning regiochemistry.[13] In some cases, single-crystal X-ray crystallography provides the ultimate, irrefutable structural proof.[14]
Troubleshooting Guide: Common Experimental Issues
Problem 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
This is the most common issue. The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1][4]
Probable Cause & Solutions:
-
Cause A: Similar Electronic/Steric Environment at the Two Carbonyls. If the substituents on the 1,3-dicarbonyl (R¹ and R³) do not create a strong electronic or steric bias, both carbonyls will have comparable reactivity.
-
Solution 1: Leverage Solvent Effects. This is often the simplest and most effective parameter to change. Standard solvents like ethanol frequently yield isomeric mixtures.[7] Switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , can dramatically enhance regioselectivity.[7] These solvents can stabilize the key intermediates differently through hydrogen bonding, favoring attack at the more sterically accessible or electronically deficient carbonyl center.[7]
-
Solution 2: Modify Reaction pH. The reaction mechanism is pH-dependent. Under neutral conditions, the more basic nitrogen of the substituted hydrazine is the primary nucleophile. Under acidic conditions, this nitrogen is protonated, and the less substituted, less basic nitrogen becomes the active nucleophile. This can reverse or significantly improve selectivity.[4] Introduce a catalytic amount of an acid like acetic acid or TFA.[11]
-
Solution 3: Introduce a Catalyst. A Lewis acid catalyst (e.g., AgOTf, Sc(OTf)₃) can preferentially coordinate to one of the carbonyl groups, increasing its electrophilicity and directing the nucleophilic attack.[3][15]
-
-
Cause B: Insufficient Reaction Control. Temperature and addition rate can influence selectivity, especially if the initial condensation is reversible.
-
Solution: Lower the Reaction Temperature. Running the reaction at a lower temperature can favor the thermodynamically more stable pathway, potentially increasing the ratio of one isomer over the other.
-
Problem 2: The reaction is highly selective, but I'm getting the wrong regioisomer.
Probable Cause & Solutions:
-
Cause: The inherent electronic and steric factors of your substrates favor the undesired isomer under the current conditions. For example, in the reaction of methylhydrazine with a 1,3-diketone bearing a bulky group and a small group, the initial attack will likely occur at the less sterically hindered carbonyl, which may lead to the undesired final product.
-
Solution 1: Invert Selectivity with pH Control. As mentioned above, switching from neutral/basic to acidic conditions (or vice-versa) is a powerful strategy to reverse the regiochemical outcome. When using arylhydrazine hydrochlorides instead of the free base, the reaction can be directed exclusively to the alternative regioisomer.
-
Solution 2: Redesign the Synthesis. If reaction conditions cannot force the desired outcome, a different synthetic strategy is necessary. Consider using a starting material where the regiochemistry is "locked in." For example, α-benzotriazolyl-α,β-unsaturated ketones can provide a regioselective route to specific pyrazole isomers.[16][17] Alternatively, a [3+2] cycloaddition approach may offer the regiocontrol you need.[9]
-
Problem 3: My reaction yield is very low, and I see multiple spots on my TLC plate.
Probable Cause & Solutions:
-
Cause A: Incomplete Reaction. The condensation may be slow under your current conditions.
-
Cause B: Competing Side Reactions. Hydrazines can be unstable, and intermediates can participate in undesired pathways.
-
Solution 1: Use a Catalyst. The reaction often requires a catalyst to proceed efficiently; uncatalyzed reactions may fail entirely or give low yields.[3] Even a simple acid catalyst like acetic acid can be crucial.[18]
-
Solution 2: Protect Reactive Functional Groups. If your substrates contain other functional groups that could react with the hydrazine or the reaction conditions, consider using protecting groups.
-
Data Presentation: Influence of Reaction Parameters on Regioselectivity
The following table summarizes key variables and their general effect on the regioselective synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyls.
| Parameter | Condition/Reagent | General Effect on Regioselectivity | Rationale |
| Substituent Effects | Strong Electron-Withdrawing Group (e.g., -CF₃) on dicarbonyl | High Selectivity. Attack is favored at the more electrophilic carbonyl adjacent to the EWG.[15] | The inductive effect of the EWG increases the partial positive charge on the adjacent carbonyl carbon. |
| Bulky Steric Group (e.g., -tBu) on dicarbonyl | High Selectivity. Attack is favored at the less sterically hindered carbonyl.[4][5] | Steric hindrance prevents the approach of the nucleophilic hydrazine to the crowded carbonyl center. | |
| Solvent | Ethanol, Methanol | Often Low to Moderate Selectivity. Frequently results in mixtures of regioisomers.[7] | These standard protic solvents do not strongly differentiate between the two reaction pathways. |
| 2,2,2-Trifluoroethanol (TFE), HFIP | Dramatically Increased Selectivity. [7] | The unique hydrogen-bonding properties of fluorinated alcohols can selectively stabilize one transition state over the other. | |
| Deep Eutectic Solvents (DES) | Can Improve Selectivity and Rate. Offers a green chemistry alternative.[21] | The highly structured nature of DES can influence reaction pathways and intermediate stability. | |
| pH / Additives | Neutral or Basic (e.g., Et₃N) | Favors attack by the more substituted, more nucleophilic nitrogen of the hydrazine. | The lone pair on the substituted nitrogen is more available for nucleophilic attack. |
| Acidic (e.g., AcOH, TFA, HCl salt of hydrazine) | Can Reverse Selectivity. Favors attack by the less substituted nitrogen. | The more basic nitrogen is protonated and non-nucleophilic, forcing the reaction to proceed via the terminal -NH₂ group. |
Visualizations & Workflows
Mechanism: The Origin of Regioisomers in Knorr Pyrazole Synthesis
Caption: Origin of regioisomers in Knorr pyrazole synthesis.
Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision workflow for improving pyrazole regioselectivity.
Experimental Protocol: Regioselective Synthesis using a Fluorinated Solvent
This protocol provides an example of how to leverage a fluorinated solvent to achieve high regioselectivity in the synthesis of a 3-aryl-5-trifluoromethyl-1-phenyl-1H-pyrazole, adapted from principles described in the literature.[7]
Objective: To synthesize 1-phenyl-5-(trifluoromethyl)-3-(4-tolyl)-1H-pyrazole with high regioselectivity.
Materials:
-
1-(4-Tolyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel).
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-tolyl)-4,4,4-trifluorobutane-1,3-dione (e.g., 1.00 g, 4.09 mmol).
-
Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) to the flask to create a solution of approximately 0.2 M concentration (e.g., 20 mL).
-
Reagent Addition: While stirring at room temperature, add phenylhydrazine (e.g., 0.44 g, 4.50 mmol, 1.1 eq) dropwise to the solution over 2 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 77 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting dione is consumed. The trifluoromethyl group makes the carbonyl it is attached to highly electrophilic, directing the initial attack of the phenylhydrazine's substituted nitrogen to this position, favoring the formation of the desired 5-CF₃ isomer.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-phenyl-5-(trifluoromethyl)-3-(4-tolyl)-1H-pyrazole.
-
Characterization: Confirm the structure and regiochemistry of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. A 2D NOESY experiment should show a correlation between the N-phenyl protons and the methyl protons of the tolyl group at C3, confirming the regiochemical assignment.
References
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Gomha, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: [Link]
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Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Available at: [Link]
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J&K Scientific. Knorr Pyrazole Synthesis. Available at: [Link]
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Hegedüs, C., et al. (2009). Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. Organic & Biomolecular Chemistry. Available at: [Link]
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Wang, C., et al. (2018). Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry. Available at: [Link]
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Andrade, M. A., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available at: [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
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Ansari, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]
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UAB Divulga. (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Available at: [Link]
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Katritzky, A. R., et al. (2001). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. The Journal of Organic Chemistry. Available at: [Link]
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Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]
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Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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Singh, S., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Available at: [Link]
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Zhang, W., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
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OC hem simplified. (2019). synthesis of pyrazoles. YouTube. Available at: [Link]
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Topchiy, M. A., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]
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Buriol, L., et al. (2018). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Journal of the Brazilian Chemical Society. Available at: [Link]
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El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]
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ResearchGate. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link]
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Zare, A., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
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Buriol, L., et al. (2018). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Journal of the Brazilian Chemical Society. Available at: [Link]
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Kumar, A. A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW. Available at: [Link]
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Bellan, A., et al. (2010). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Available at: [Link]
-
Zhang, W., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. Available at: [Link]
-
Zhang, W., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Journal of Organic Chemistry. Available at: [Link]
-
Pharma Guideline. (2021). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
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Sauthof, L., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]
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Scribd. (n.d.). Isolation and Characterization of Regioisomers of Pyrazole-Based. Available at: [Link]
-
García-Mejía, C. D., et al. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Improving the stability of pyrazole compounds during storage and handling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing the stability challenges of pyrazole-containing compounds. As a Senior Application Scientist, I understand that maintaining the integrity of these valuable molecules from bench to clinic is paramount. This guide is structured to provide you with not just protocols, but the underlying scientific principles to troubleshoot and enhance the stability of your pyrazole derivatives during storage and handling.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability of pyrazole compounds.
Q1: My pyrazole compound is showing signs of degradation (e.g., color change, new spots on TLC/LC-MS). What are the most likely causes?
Degradation of pyrazole derivatives is often indicated by physical changes like browning or the appearance of new peaks in analytical chromatograms.[1] The primary culprits are typically oxidation, hydrolysis, and photodegradation.
-
Oxidation: The pyrazole ring can be susceptible to oxidation, particularly if it has electron-donating substituents.[2] The presence of atmospheric oxygen, trace metal ions, or peroxide impurities in solvents or excipients can initiate oxidative degradation.[3] For instance, pyrazoline derivatives are known to undergo oxidation, resulting in brownish products.[1]
-
Hydrolysis: Ester or amide functionalities on the pyrazole scaffold can be prone to hydrolysis, especially at non-neutral pH. Some pyrazole-based inhibitors have been shown to degrade rapidly in buffer solutions with a pH of 8.[4]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation pathways. It is crucial to protect light-sensitive compounds from exposure.[1]
Q2: What are the ideal storage conditions for pyrazole compounds to ensure long-term stability?
To mitigate the risks of degradation, proper storage is critical. The following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8 °C (refrigerated) or lower | Reduces the rate of chemical reactions, including oxidation and hydrolysis.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by displacing oxygen.[1] |
| Light | Amber vials or protection from light (e.g., aluminum foil) | Minimizes exposure to light to prevent photodegradation.[1] |
| Container | Tightly sealed, appropriate material | Prevents moisture ingress and potential leaching of contaminants from the container. |
Q3: I am formulating a pyrazole-based drug. How do I assess its compatibility with different excipients?
Excipient compatibility studies are essential to prevent unforeseen stability issues in your formulation.[3][5][6][7] Reactive impurities in common excipients, such as peroxides, aldehydes, and trace metals, can lead to degradation of the active pharmaceutical ingredient (API).[3] A systematic approach involves:
-
Binary Mixtures: Prepare binary mixtures of your pyrazole compound with individual excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) at a specific ratio (e.g., 1:1 or a ratio reflecting the final formulation).
-
Stress Conditions: Subject these mixtures to accelerated stability conditions (e.g., 40°C/75% RH) for a defined period.
-
Analytical Monitoring: Analyze the stressed samples at regular intervals using a stability-indicating analytical method (e.g., HPLC) to detect any degradation products.[5]
Troubleshooting Guides
This section provides structured approaches to address specific stability-related challenges you may encounter during your experiments.
Troubleshooting Guide 1: Unexpected Degradation in Solution
Problem: My pyrazole compound is stable as a solid but degrades rapidly when dissolved in a specific solvent for an experiment.
Workflow for Investigation:
Caption: Relationship between stress conditions and degradation pathways.
By systematically applying these troubleshooting guides and experimental protocols, you can gain a deeper understanding of the stability profile of your pyrazole compounds and develop effective strategies to ensure their integrity throughout the research and development process.
References
-
Zhu, S., & Yang, W. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications. [Link]
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Lorbach, D. M., & Pariza, R. J. (1990). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. PubMed. [Link]
-
Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149-156. [Link]
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von Gunten, U., & Salhi, E. (2020). Reactions of pyrrole, imidazole, and pyrazole with ozone: Kinetics and mechanisms. Water Research, 185, 116244. [Link]
-
Thottempudi, V., & Shreeve, J. M. (2011). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. [Link]
-
Pouli, N., et al. (2007). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 17(18), 5129-5133. [Link]
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Njar, V. C., & Brodie, A. M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1735-1753. [Link]
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Li, Y., et al. (2022). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase. Journal of AOAC INTERNATIONAL, 105(6), 1627-1633. [Link]
-
Kumar, S., et al. (2018). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. ResearchGate. [Link]
-
Karaman, R. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. [Link]
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Wang, J., & Wu, Y. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. American Pharmaceutical Review. [Link]
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S. R. S., et al. (2021). Degradation of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate in Soils: Indication of Chemical Pathways. ACS Agricultural Science & Technology, 1(4), 346-354. [Link]
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Martins, M. S., & Ferreira, M. J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4615. [Link]
-
Sharma, S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 178-186. [Link]
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Kapri, A., et al. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]
-
Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1169-1192. [Link]
-
Wang, Y., et al. (2015). Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. Journal of Chromatographic Science, 53(2), 380-384. [Link]
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Sharma, M. C. (2016). Forced Degradation Studies. MedCrave. [Link]
-
Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 107, 14-30. [Link]
-
Bhatt, N. P., et al. (2018). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. Journal of Chemical and Pharmaceutical Research, 10(1), 55-66. [Link]
-
Sugumar, V., & V., S. (2022). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry, 46(24), 11571-11582. [Link]
-
Belkacem, M. A., & Jacquemin, D. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(23), 5693. [Link]
-
S., S., et al. (2017). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis. [Link]
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Anonymous. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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Wang, Y., et al. (2015). Determination of Pyrazole and Pyrrole Pesticides in Environmental Water Samples by Solid-Phase Extraction Using Multi-Walled Carbon Nanotubes as Adsorbent Coupled with High-Performance Liquid Chromatography. Journal of Chromatographic Science, 53(2), 380-384. [Link]
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Santos, L. S., & Pilli, R. A. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
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Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Shreeve, J. M., & Thottempudi, V. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946-5950. [Link]
-
de la Torre, J. C., & Dominguez, G. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4758. [Link]
-
Anonymous. (2023). Selection of Different Excipients for Controlled Release Formulations of Pantoprazole Through Drug–Excipient Compatibility Testing. IJCRT.org. [Link]
-
Anonymous. (2024). Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. Veeprho. [Link]
-
Kumar, L. (2019). Excipient Compatibility and Functionality. ResearchGate. [Link]
-
Bharate, S. S. (2011). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 2(3), 2-26. [Link]
-
Torres, E., & G., E. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(15), 4984. [Link]
-
Li, Y., et al. (2022). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. [Link]
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]
-
Adebayo, A. I., et al. (2021). Development of pyrazole derivatives in the management of inflammation. Fundamental & Clinical Pharmacology, 35(2), 217-234. [Link]
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Debromination of pyrazoles: unwanted side reactions and solutions
Technical Support Center: Debromination of Pyrazoles
Welcome to the technical support center for the debromination of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize brominated pyrazoles as synthetic intermediates. Debromination, or the replacement of a C-Br bond with a C-H bond, is a critical transformation, often employed to generate unsubstituted parent compounds for biological screening or to remove a directing group. However, this seemingly simple reduction can be plagued by unwanted side reactions.
This resource provides in-depth, question-and-answer-based troubleshooting guides to address the specific issues you may encounter, ensuring your experiments are both successful and reproducible.
FAQ 1: The Primary Unwanted Reaction: Proto-debromination in Cross-Coupling
This section focuses on the most common issue where debromination is an unwanted side reaction during a different planned transformation, such as a Suzuki or Buchwald-Hartwig cross-coupling.
Q1: I'm trying to perform a Suzuki coupling with my 4-bromopyrazole, but my main product is the simple, debrominated pyrazole. What is happening?
A1: You are observing a classic and very common side reaction known as proto-debromination or hydrodebromination . Instead of the desired C-C bond formation, the C-Br bond is being cleaved and replaced by a hydrogen atom from a proton source in your reaction mixture (like water, alcohols, or even the pyrazole N-H itself).
This side reaction competes directly with your desired productive cross-coupling cycle. The key culprit is often the formation of a palladium-hydride (Pd-H) species.[1] This Pd-H intermediate can then react with your bromopyrazole in a reductive process that regenerates the Pd(0) catalyst, creating a catalytic cycle for debromination that competes with the main cross-coupling pathway.[2][3]
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Q2: How does my choice of base affect the rate of proto-debromination?
A2: The base is one of the most critical factors. Strong bases, particularly hydroxides (NaOH, KOH) in the presence of water, can accelerate the formation of Pd-H species and promote debromination.
Solution: Switch to milder or non-hydroxide bases.
-
Excellent Choice: Potassium phosphate (K₃PO₄) is often the base of choice for suppressing this side reaction.
-
Good Alternatives: Carbonates (Cs₂CO₃, K₂CO₃) or fluorides (CsF) are also effective.[4]
-
Mechanism of Action: Milder bases are less likely to generate high concentrations of the active species that lead to the Pd-H formation, thereby favoring the productive transmetalation step in the main catalytic cycle.[2]
Q3: Can the palladium catalyst and ligand choice minimize unwanted debromination?
A3: Absolutely. The ligand sphere around the palladium atom dictates its reactivity. Simple, less bulky ligands can be more prone to side reactions.
Solution: Employ bulky, electron-rich phosphine ligands.
-
Gold Standard Ligands: Buchwald-type biarylphosphine ligands such as XPhos , SPhos , or RuPhos are specifically designed to promote rapid reductive elimination and are highly effective at minimizing proto-debromination.[4]
-
Avoid: Traditional, less bulky ligands like triphenylphosphine (PPh₃) are often more susceptible to inducing debromination.[4]
-
Rationale: These bulky ligands create a sterically hindered environment around the palladium center. This favors the desired oxidative addition and reductive elimination steps over the pathways that lead to Pd-H formation and subsequent debromination.[5]
Q4: My pyrazole is N-unsubstituted. Is the acidic N-H proton causing problems?
A4: Yes, this is a very common and often overlooked cause. N-unsubstituted pyrazoles are acidic (pKa ≈ 14).[6] In the presence of a base, the pyrazole can be deprotonated to form a pyrazolate anion. This anion can coordinate to the palladium center, altering its catalytic activity and promoting the debromination pathway.[4][7]
Solution: Protect the pyrazole nitrogen.
-
Strategy: Temporarily installing a protecting group on the pyrazole nitrogen is a highly effective strategy to eliminate this side reaction.
-
Recommended Groups:
-
Boc (tert-butyloxycarbonyl): Easily installed and removed under acidic conditions.
-
SEM (2-(trimethylsilyl)ethoxymethyl): Robust and removed with fluoride sources.
-
Trityl: A bulky group that can be effective.
-
-
Impact: N-protection physically blocks the problematic proton and prevents the formation of the interfering pyrazolate anion, leading to cleaner and more efficient cross-coupling reactions.[1]
FAQ 2: Incomplete Reactions & Degradation Pathways
This section addresses issues related to achieving a complete and clean transformation when debromination is the desired outcome.
Q5: I am trying to catalytically debrominate my bromopyrazole, but the reaction stalls with significant starting material remaining. What are the likely causes?
A5: Incomplete conversion in a desired debromination reaction typically points to catalyst deactivation or suboptimal reaction conditions.
Troubleshooting Steps:
-
Check Your Hydrogen Source: The most common method for catalytic debromination is catalytic transfer hydrogenation. Ensure your hydrogen donor (e.g., ammonium formate, formic acid, sodium borohydride) is fresh and used in sufficient excess (typically 3-10 equivalents).[8]
-
Evaluate the Catalyst:
-
Catalyst Loading: For difficult substrates, you may need to increase the catalyst loading from 1-2 mol% to 5-10 mol%.
-
Catalyst Activity: The Pd/C catalyst can lose activity over time or due to poor storage. Use a fresh batch of catalyst or a different palladium source (e.g., Pd(OAc)₂ with a phosphine ligand).
-
-
Atmosphere Control: If using H₂ gas, ensure the system is properly purged of air. Oxygen can poison the palladium catalyst.
-
Solvent Choice: The reaction is often faster in protic solvents like ethanol or methanol, which can facilitate protonolysis of the C-Pd intermediate.
Q6: I'm observing a complex mixture of unidentifiable products by LCMS. Could the pyrazole ring be opening?
A6: While less common under standard reductive debromination conditions, pyrazole ring opening is a known degradation pathway under certain harsh conditions.[9][10][11] This is a serious side reaction that leads to complete loss of your desired scaffold.
Conditions that may promote ring opening:
-
Strongly Oxidative or Reductive Conditions: Using very harsh reagents (e.g., strong oxidants, or aggressive reducing agents like LiAlH₄ at high temperatures) can compromise the integrity of the heterocyclic ring.[12]
-
Presence of Specific Functional Groups: Certain substituents on the pyrazole ring can make it more susceptible to cleavage. For example, pyrazol-5-amines can undergo oxidative ring-opening.[12]
-
High Temperatures: Excessive heat can lead to thermal decomposition and fragmentation.
Solution:
-
Milder Conditions: If you suspect degradation, immediately switch to milder conditions. For debromination, catalytic transfer hydrogenation using Pd/C and ammonium formate at room temperature or slightly elevated temperature (40-60 °C) is generally very mild and selective.
-
Characterize Byproducts: If possible, try to get a mass or fragmentation pattern for the major impurities. This can provide clues about the degradation pathway. For instance, the loss of N₂ is a hallmark of certain pyrazole ring cleavage mechanisms.
Section 3: Practical Solutions & Experimental Protocols
Protocol 1: General Protocol for Clean Catalytic Transfer Debromination
This protocol is designed for the complete and selective removal of a bromine atom from a pyrazole ring.
Materials:
-
N-Protected Bromopyrazole (1.0 mmol, 1.0 equiv)
-
Palladium on Carbon (10% w/w, 0.05-0.10 equiv)
-
Ammonium Formate (HCOONH₄, 5.0 mmol, 5.0 equiv)
-
Methanol (MeOH) or Ethanol (EtOH) (0.1 - 0.2 M)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the N-protected bromopyrazole.
-
Inert Atmosphere (Optional but Recommended): Purge the flask with nitrogen or argon.
-
Addition of Reagents: Add the solvent (e.g., 10 mL of MeOH for 1 mmol scale), followed by the ammonium formate. Stir until the formate salt is dissolved.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst. The mixture may bubble as hydrogen is generated in situ.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitoring: Monitor the reaction progress by TLC or LCMS. The disappearance of the starting material typically occurs within 1-4 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude material can be purified by partitioning between water and an organic solvent (e.g., ethyl acetate), followed by column chromatography if necessary.
Section 4: Summary of Troubleshooting Strategies
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Proto-debromination during cross-coupling | Strong base (e.g., NaOH); Non-optimal ligand (e.g., PPh₃); Unprotected N-H group | Switch to a milder base (K₃PO₄, Cs₂CO₃).[4] Use a bulky, electron-rich ligand (XPhos, SPhos).[4] Protect the pyrazole nitrogen (Boc, SEM).[1] |
| Incomplete Reaction (desired debromination) | Inactive catalyst; Insufficient hydrogen donor; Low reaction temperature | Use fresh Pd/C or increase loading. Increase equivalents of ammonium formate. Gently heat the reaction to 40-60 °C. |
| Ring Degradation/Opening | Reaction conditions are too harsh (temperature, reagent) | Switch to milder reagents (e.g., Pd/C, HCOONH₄).[8] Lower the reaction temperature. Avoid strongly acidic, basic, or oxidative conditions. |
Section 5: Visual Troubleshooting Guide
dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
References
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade. MDPI. [Link]
-
Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade. Preprints.org. [Link]
-
(PDF) An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade. ResearchGate. [Link]
-
Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate. [Link]
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. [Link]
-
Deciphering complexity in Pd–catalyzed cross-couplings. National Institutes of Health (NIH). [Link]
-
Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. [Link]
-
Mechanistic studies on the protodeboronation. ResearchGate. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]
-
Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds. PubMed. [Link]
-
Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. sioc-journal.cn. [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Bromination of pyrazole derivatives. ResearchGate. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds. National Institutes of Health (NIH). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole for Library Synthesis
Welcome to the technical support center for the synthesis of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important building block for library synthesis. We will address common challenges, provide detailed troubleshooting guides, and answer frequently asked questions to ensure a successful and efficient synthesis.
I. Introduction and Reaction Overview
The synthesis of this compound is a multi-step process that is crucial for the generation of diverse chemical libraries used in drug discovery. The pyrazole core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] The target molecule is typically synthesized in a two-step sequence: the bromination of 3,5-dimethylpyrazole followed by the N-alkylation with an ethylating agent.
Reaction Workflow Diagram
Caption: General workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for the first step?
A1: Both N-Bromosuccinimide (NBS) and elemental bromine (Br₂) can be used for the bromination of 3,5-dimethylpyrazole.[2][3]
-
NBS is generally preferred for laboratory-scale synthesis due to its solid nature, ease of handling, and milder reaction conditions. It often leads to higher selectivity for the 4-position.[3]
-
Elemental bromine (Br₂) in a suitable solvent (e.g., acetic acid, water) is a more atom-economical choice and can be more cost-effective for large-scale production. However, it is more hazardous to handle.[4]
Q2: I am getting a mixture of N1 and N2 ethylated regioisomers. How can I improve the selectivity?
A2: The N-alkylation of unsymmetrical pyrazoles can indeed lead to a mixture of regioisomers.[5] Several factors influence the regioselectivity:
-
Base: The choice of base is critical. Stronger, bulkier bases can favor the thermodynamically more stable N1 isomer. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and triethylamine (TEA).[6][7]
-
Solvent: The polarity of the solvent can influence the reaction. Aprotic polar solvents like DMF or acetonitrile are commonly used.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.
-
Alternative Alkylating Agents: While ethyl iodide is common, other reagents like diethyl sulfate might offer different selectivity profiles.
Q3: My final product is an oil and difficult to purify. What are my options?
A3: Obtaining an oily product is a common issue, often due to residual solvent or impurities.[8]
-
Trituration: Try triturating the oil with a non-polar solvent like n-hexane or a mixture of diethyl ether and petroleum ether. This can often induce crystallization.[2][8]
-
Column Chromatography: If crystallization fails, column chromatography using silica gel is a reliable method for purification. A gradient of ethyl acetate in hexane is a good starting point for elution.[8]
-
Acid-Base Extraction: As a pyrazole, your product is basic. You may be able to purify it by dissolving the crude material in an organic solvent, extracting with an aqueous acid solution, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer and re-extracting your product.
-
Sublimation: For some pyrazole derivatives, sublimation under vacuum can be an effective purification technique, especially if the product has a suitable vapor pressure.[8]
III. Troubleshooting Guide
This section provides a structured approach to resolving common problems encountered during the synthesis.
Problem 1: Low Yield in the Bromination Step
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction closely by TLC or GC-MS. If the reaction stalls, consider adding a slight excess of the brominating agent or extending the reaction time. | The reaction kinetics may be slower than anticipated, especially at lower temperatures. |
| Degradation of Product | Maintain the recommended reaction temperature. Overheating can lead to side reactions and decomposition. | Pyrazole rings can be susceptible to degradation under harsh conditions. |
| Loss during Workup | Ensure the pH is appropriately adjusted during the workup to minimize the solubility of the product in the aqueous phase. Use multiple extractions with a suitable organic solvent. | The protonated form of the pyrazole will be water-soluble. |
Problem 2: Formation of Di-brominated Byproducts
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Excess Brominating Agent | Use a stoichiometric amount or a very slight excess (e.g., 1.05 equivalents) of the brominating agent. Add the brominating agent portion-wise to the reaction mixture. | The pyrazole ring is activated, and excess electrophile can lead to multiple substitutions. |
| Reaction Temperature Too High | Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to control the reactivity.[9] | Lower temperatures decrease the reaction rate and can improve selectivity. |
Problem 3: Incomplete N-Ethylation
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient Base | Ensure at least one equivalent of a suitable base is used to deprotonate the pyrazole nitrogen. | The pyrazole N-H is acidic and requires deprotonation to become a potent nucleophile. |
| Inactive Alkylating Agent | Use a fresh bottle of the ethylating agent. Alkyl halides can degrade over time. | The quality of reagents is paramount for a successful reaction. |
| Steric Hindrance | While less of an issue with an ethyl group, for bulkier alkyl groups, a stronger base and higher temperatures might be necessary. | Steric hindrance can slow down the rate of nucleophilic attack. |
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
IV. Detailed Experimental Protocols
Protocol 1: Bromination of 3,5-Dimethylpyrazole
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 3,5-Dimethylpyrazole | 96.13 | 10.0 | 104 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 19.4 | 109 | 1.05 |
| Dimethylformamide (DMF) | - | 100 mL | - | - |
Procedure:
-
To a stirred solution of 3,5-dimethylpyrazole (10.0 g, 104 mmol) in DMF (100 mL) at 0 °C, add N-bromosuccinimide (19.4 g, 109 mmol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).
-
Once the starting material is consumed, pour the reaction mixture into ice-water (500 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 200 mL) and brine (1 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-3,5-dimethyl-1H-pyrazole.[10] The product can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent system like ethanol/water.
Protocol 2: N-Ethylation of 4-Bromo-3,5-dimethyl-1H-pyrazole
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 4-Bromo-3,5-dimethyl-1H-pyrazole | 175.03 | 18.2 | 104 | 1.0 |
| Sodium Hydride (60% dispersion in oil) | 40.00 | 4.58 | 114 | 1.1 |
| Ethyl Iodide | 155.97 | 17.8 | 114 | 1.1 |
| Anhydrous DMF | - | 150 mL | - | - |
Procedure:
-
To a suspension of sodium hydride (4.58 g of 60% dispersion, 114 mmol) in anhydrous DMF (100 mL) at 0 °C under a nitrogen atmosphere, add a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (18.2 g, 104 mmol) in anhydrous DMF (50 mL) dropwise over 30 minutes.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (17.8 g, 114 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.
-
Pour the mixture into water (500 mL) and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (gradient elution with ethyl acetate in hexane) to afford this compound.
V. References
-
A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. (n.d.). PMC - NIH. Retrieved from [Link]
-
Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2008). ResearchGate. Retrieved from [Link]
-
Large-scale synthesis of 1H-pyrazole. (2020). ResearchGate. Retrieved from [Link]
-
Gram scale synthesis of substituted pyrazole. (2021). ResearchGate. Retrieved from [Link]
-
Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (2022). MDPI. Retrieved from [Link]
-
Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. (1971). Australian Journal of Chemistry. Retrieved from [Link]
-
Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives. (1993). The Journal of Organic Chemistry. Retrieved from [Link]
-
Preparation of 4-chloropyrazoles. (1991). Google Patents. Retrieved from
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). PMC - NIH. Retrieved from [Link]
-
Synthesis of pyrazoles and 4-iodopyrazoles via electrophilic... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2021). Chemical Methodologies. Retrieved from [Link]
-
Reported synthesis of various substituted pyrazoles. (2023). ResearchGate. Retrieved from [Link]
-
4-bromo-3,5-dimethyl-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]
-
Selective Boc-Protection and Bromination of Pyrazoles. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (2014). ResearchGate. Retrieved from [Link]
-
The Bromination of Pyrazabole. (1983). DTIC. Retrieved from [Link]
-
How to get solid 4-Br pyrazolate from oily liquid? (2017). ResearchGate. Retrieved from [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2016). The Royal Society of Chemistry. Retrieved from [Link]
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. Retrieved from [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022). MDPI. Retrieved from [Link]
-
Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (2022). Chinese Journal of Organic Chemistry. Retrieved from [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2013). SciELO México. Retrieved from [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Omega. Retrieved from [Link]
-
N-alkylation method of pyrazole. (1996). Google Patents. Retrieved from
-
Method for purifying pyrazoles. (2011). Google Patents. Retrieved from
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). MDPI. Retrieved from [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. Retrieved from [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. Retrieved from [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). PubMed. Retrieved from [Link]
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. connectsci.au [connectsci.au]
- 5. mdpi.com [mdpi.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Method Development for HPLC Analysis of Brominated Pyrazole Isomers
Welcome to the technical support center for the chromatographic separation of brominated pyrazole isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth answers to frequently asked questions, robust troubleshooting advice for common experimental issues, and validated protocols to streamline your method development process.
Introduction: The Challenge of Isomer Separation
Separating brominated pyrazole isomers presents a significant analytical challenge. As positional isomers, these compounds often share nearly identical molecular weights and polarities, making them difficult to resolve using standard chromatographic techniques.[1][2] The position of the bromine atom on the pyrazole ring subtly alters the molecule's electron density and spatial conformation, which are the very properties that must be exploited for a successful separation.[3][4] This guide provides the technical insights and practical steps required to overcome these challenges.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the initial stages of method development.
Q1: Why is the separation of brominated pyrazole isomers so difficult?
A1: The difficulty stems from the high degree of similarity between the isomers. Positional isomers, such as different brominated pyrazoles, have the same chemical formula and functional groups, leading to very close physical properties like polarity, solubility, and pKa.[1] Consequently, they interact with the stationary phase in a very similar manner, resulting in close or overlapping elution times (co-elution) under generic reversed-phase conditions.[5] Achieving separation requires a chromatographic system with high efficiency and, most importantly, high selectivity to recognize the subtle differences in molecular structure.
Q2: What is the best starting point for HPLC column selection?
A2: For aromatic positional isomers, a standard C18 column is often insufficient. The most effective starting point is a Phenyl-based stationary phase (e.g., Phenyl-Hexyl).[6][7] The phenyl rings in the stationary phase can induce specific π-π interactions with the aromatic pyrazole ring.[4] The position of the electron-withdrawing bromine atom alters the electron density of the pyrazole ring, which in turn changes the strength of these π-π interactions, providing a powerful mechanism for selective separation.[4] Pentafluorophenyl (PFP) columns are another excellent choice, offering alternative selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[7][8]
Q3: Should I use a conventional HPLC system or a UPLC/UHPLC system?
A3: For separating closely related isomers, a UPLC® (Ultra-Performance Liquid Chromatography) or UHPLC (Ultra-High-Performance Liquid Chromatography) system is highly recommended. These systems utilize columns packed with sub-2 µm particles, which provide significantly higher efficiency and resolution compared to traditional HPLC systems with 3-5 µm particles.[9][10] The superior resolution of UPLC/UHPLC can often resolve peaks that would otherwise co-elute on an HPLC system.[11][12] Furthermore, the analysis times are much shorter (e.g., 2-5 minutes vs. 20-30 minutes), which dramatically accelerates method development.[11]
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC/UHPLC (Ultra-Performance Liquid Chromatography) |
| Particle Size | 3 - 5 µm | < 2 µm |
| Operating Pressure | 50 - 400 bar (up to ~6,000 psi)[13] | Up to 1,000 - 1,300 bar (~15,000 - 19,000 psi)[9][13] |
| Resolution | Good | Excellent, superior for complex mixtures and isomers[9][12] |
| Analysis Time | Longer | Significantly shorter (up to 10x faster)[11][12] |
| Solvent Consumption | Higher | Lower, leading to cost savings and greener methods[10][11] |
Q4: What are the most critical mobile phase parameters to optimize for this separation?
A4: The three most critical mobile phase parameters are:
-
Organic Modifier Type: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly impact selectivity.[14] They have different chemical properties; ACN is aprotic and a better π-electron acceptor, while methanol is a protic solvent. It is essential to screen both during method development as one may provide the necessary resolution that the other does not.
-
Mobile Phase pH: Pyrazole moieties are basic. The pH of the mobile phase dictates the ionization state of the molecule. Operating at a pH 2-3 units below the pKa of the pyrazole will ensure it is consistently protonated, which often leads to sharper peaks and more reproducible retention times.[14] A buffered mobile phase is critical to maintain a stable pH.[15][16]
-
Gradient Profile: For a mixture containing multiple isomers and potential impurities, a gradient elution (where the mobile phase composition changes over time) is usually necessary.[17] Optimizing the gradient slope and duration allows for the resolution of early-eluting compounds while efficiently eluting more retained compounds with good peak shape.[15][18]
Q5: How can I ensure my method is compatible with Mass Spectrometry (MS)?
A5: To ensure MS compatibility, you must use volatile mobile phase additives. Replace non-volatile buffers like phosphate with volatile alternatives such as formic acid, acetic acid, or ammonium formate/acetate. [19][20] A concentration of 0.1% is a common starting point. Trifluoroacetic acid (TFA) is also volatile but can cause ion suppression in the MS source; it should be used at low concentrations (e.g., ≤0.05%) if necessary.[21] Most modern MS instruments use electrospray ionization (ESI), which works best with polar, protic solvents like water, methanol, and acetonitrile.[21][22]
Troubleshooting Guide: Resolving Common Issues
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My isomers are co-eluting or showing very poor resolution.
This is the most common challenge and indicates that the selectivity (α) of your method is insufficient.
-
Initial Diagnosis:
-
Check Peak Purity: If you have a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, perform a peak purity analysis across the peak. A non-homogenous result confirms co-elution.
-
Review Your Column Choice: Are you using a generic C18 column? If so, it may not have the right selectivity.
-
-
Solutions, in order of execution:
-
Optimize the Mobile Phase Gradient: If using a gradient, make it shallower (i.e., increase the gradient time). This gives the isomers more time to interact with the stationary phase and can often improve separation.
-
Switch the Organic Modifier: If you are using acetonitrile, try an identical method with methanol, and vice-versa. The change in solvent properties can dramatically alter selectivity.[5][14]
-
Change the Stationary Phase: This is the most powerful way to affect selectivity. If a Phenyl column is not providing separation, try a Pentafluorophenyl (PFP) phase. The unique interactions of a PFP column may provide the required selectivity.[7]
-
Adjust Mobile Phase pH: Small changes in pH can alter the ionization of the pyrazole ring and its interaction with the stationary phase, potentially improving resolution. Ensure your pH is at least 2 units away from the analyte's pKa for consistency.[14]
-
Problem: My pyrazole peaks are exhibiting significant tailing.
Peak tailing is often caused by unwanted secondary interactions between the basic pyrazole analyte and the column packing material.
-
Initial Diagnosis:
-
Assess All Peaks: Does only the pyrazole peak tail, or do all peaks tail? If all peaks tail, it may indicate a physical problem like a column void or a blocked frit.[23] If only the basic pyrazole peak tails, it is likely a chemical interaction issue.
-
-
Solutions:
-
Lower the Mobile Phase pH: The primary cause of tailing for basic compounds is the interaction with acidic, ionized silanol groups (Si-O⁻) on the silica surface of the column.[16] Lowering the mobile phase pH to ~2.5-3.0 with an acid like formic acid will protonate these silanols (Si-OH), minimizing this unwanted ionic interaction.
-
Use a Modern, End-Capped Column: Modern columns are often "end-capped," meaning most of the residual silanol groups are chemically bonded to prevent them from interacting with analytes.[16] If you are using an older column, switching to a high-purity, fully end-capped column can significantly improve peak shape.
-
Reduce Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[23] To test for this, dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you are overloading the column.
-
Minimize Extra-Column Volume: Ensure you are using tubing with a narrow internal diameter (e.g., 0.12 mm or less) and that the tubing lengths between the injector, column, and detector are as short as possible.[16][24]
-
Problem: My peaks are fronting.
Peak fronting is less common than tailing but typically points to sample overload or issues with the sample solvent.
-
Solutions:
-
Reduce Injection Mass: As with tailing, fronting can be a symptom of column overload.[24] Dilute your sample and re-inject to see if the peak shape becomes more symmetrical.
-
Ensure Sample Solvent Compatibility: Dissolve your sample in the initial mobile phase composition or a weaker solvent.[24] If you dissolve your sample in a solvent much stronger than the mobile phase (e.g., 100% ACN when the mobile phase starts at 10% ACN), it can cause peak distortion and fronting.
-
Problem: I am experiencing shifting retention times and poor reproducibility.
This issue compromises the validity of your data and often points to an unstable chromatographic system.
-
Solutions:
-
Ensure Proper Column Equilibration: Before starting a sequence, and especially after changing mobile phases, ensure the column is fully equilibrated. For reversed-phase, flushing with 10-20 column volumes of the new mobile phase is a good practice.[24] Insufficient equilibration is a leading cause of retention time drift.[24]
-
Use a Buffered Mobile Phase: The pH of an unbuffered mobile phase can be inconsistent, leading to variable analyte ionization and shifting retention times. Always use a buffer (e.g., 10-20 mM ammonium formate) to control the pH, especially when working near an analyte's pKa.[15]
-
Check for Leaks and Pump Performance: A small leak in the system will cause pressure fluctuations and inconsistent flow rates, leading to retention time variability. Check all fittings. Ensure the pump is delivering a stable, pulse-free flow.
-
Control Column Temperature: Use a thermostatically controlled column compartment. Fluctuations in ambient temperature can affect mobile phase viscosity and retention times.[15][24]
-
Experimental Protocols & Workflows
Protocol 1: Systematic Method Development Workflow
This protocol outlines a logical, step-by-step approach to developing a robust separation method for brominated pyrazole isomers.
Caption: A systematic workflow for HPLC/UHPLC method development for isomers.
Protocol 2: Troubleshooting Peak Tailing
This decision tree provides a logical path to diagnose and solve issues with peak tailing.
Caption: A decision tree for troubleshooting peak tailing issues.
References
- MONAD. (2024, August 29). What is the Difference Between UPLC and HPLC?
- MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- LCGC. (2025, December 7). HPLC vs UPLC: Key Differences & Applications.
- Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
- MicroSolv. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- BenchChem. (2025, December). Column chromatography conditions for separating pyrazole isomers.
- Nacalai Tesque. HPLC Column for Structual Isomers.
- Separation Science. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
- Chromatography Today. HPLC vs UPLC - What's the Difference?
- Alispharm. UPLC vs HPLC: what is the difference?
- SCION Instruments. HPLC Troubleshooting Guide.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Pharmazone. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- BenchChem. (2025). Technical Support Center: Optimizing HPLC Separation of Isomeric Compounds.
- BenchChem. (2025). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis.
- National Institutes of Health (NIH). (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- YMC. HPLC Troubleshooting Guide.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- PubMed. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- ResearchGate. (2021, September 15). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- ResearchGate. (2025, August 5). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives.
- Sigma-Aldrich. HPLC Tips & Tricks – Mobile Phase Preparation.
- ResearchGate. (2025, October 10). (PDF) Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach.
- SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column.
- MDPI. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
- ResearchGate. (2025, November 2). A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine.
- Reddit. (2022, June 4). Regioselectivity of pyrazole bromination.
- ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
- Phenomenex. Chiral HPLC Separations.
- International Journal of Chemico-Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- ResearchGate. (2025, August 7). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.
- ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
- ResearchGate. (2024, October 17). (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives.
- ResearchGate. (2024, June 8). Impact of Gradient Delay Volume on Impurity Separation.
- Sigma-Aldrich. Solutions for Mass Spectrometry.
- University of Mississippi. Studies on synthesis of pyrazole from dibromo and hydrazine compounds.
- Wiley Analytical Science. (2019, October 8). Coupling methods in mass spectrometry part 2: GC-MS, HPLC-MS, CE-MS and TLC-MS.
- SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
- ResearchGate. (2019, July 30). (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- MDPI. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
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Validation & Comparative
The Halogen Effect: A Comparative Analysis of 4-Bromo vs. 4-Chloro Pyrazole Derivatives in Biological Systems
Introduction: The Privileged Pyrazole Scaffold and the Influence of Halogenation
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The remarkable versatility of the pyrazole scaffold lies in its susceptibility to functionalization at various positions, allowing for the fine-tuning of its physicochemical and pharmacological profiles.
Among the myriad of possible substitutions, halogenation at the 4-position of the pyrazole ring has proven to be a particularly effective strategy for modulating biological activity. The introduction of electronegative and lipophilic halogen atoms can significantly influence a molecule's binding affinity to its biological target, as well as its metabolic stability and membrane permeability. This guide provides an in-depth comparative analysis of the biological activities of two prominent classes of 4-halopyrazoles: the 4-bromo and 4-chloro derivatives. By examining experimental data from various studies, we will elucidate the nuanced yet critical differences these two halogens impart on the biological function of the pyrazole core. This analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) at play, thereby informing the rational design of future pyrazole-based therapeutic agents.
Comparative Biological Activity: A Tale of Two Halogens
The choice between a bromine or a chlorine substituent at the 4-position of a pyrazole derivative is not arbitrary; it is a calculated decision based on the desired biological endpoint. While both halogens share certain electronic properties, their differences in size, polarizability, and ability to form halogen bonds can lead to divergent biological outcomes.
Anticancer Activity
In the realm of oncology, both 4-bromo and 4-chloro pyrazole derivatives have demonstrated significant potential. However, direct comparative studies suggest that the specific halogen can have a profound impact on cytotoxic potency.
A noteworthy example is a study on a pyrazoline analog of curcumin, which incorporated both bromo and chloro substitutions on different phenyl rings attached to the pyrazoline core. This "chloro bromo analog" exhibited a fivefold improvement in anticancer potency against human cervical cancer (HeLa) cells compared to the parent compound, curcumin.[1] This synergistic effect highlights the potential of multi-halogenated pyrazole derivatives in cancer therapy.
Table 1: Comparative Cytotoxicity of Halogenated Pyrazole Derivatives
| Compound/Derivative | Cell Line | IC50 (µg/mL) | Reference |
| 4-Bromo-4'-chloro pyrazoline analog of curcumin | HeLa | 8.7 | [1] |
| Curcumin (parent compound) | HeLa | 42.4 | [1] |
| Paclitaxel (standard drug) | HeLa | 0.008 | [1] |
The data in Table 1 clearly illustrates the significant enhancement of cytotoxic activity upon the introduction of bromo and chloro substituents. While this particular study does not isolate the effect of each halogen individually at the 4-position of the pyrazole ring, it underscores the importance of halogenation in the design of potent anticancer agents.
Antimicrobial Activity
The antimicrobial landscape for 4-bromo and 4-chloro pyrazoles is more complex, with the superiority of one over the other appearing to be context-dependent and influenced by the overall molecular structure.
One study on a series of halogenoaminopyrazoles provided a direct comparison of the antimicrobial activity of fluoro, chloro, and bromo-substituted derivatives. In this particular series, the compounds containing fluorine or chlorine on the phenyl ring were found to be the most active against a panel of Gram-positive and Gram-negative bacteria.[4] Conversely, the derivative with a bromine atom at the "4" position of the phenyl ring was the least active compound against all tested bacterial strains.[4]
This suggests that for this specific scaffold, the smaller and more electronegative chlorine atom may be more favorable for antibacterial activity than the larger and more polarizable bromine atom. However, it is crucial to recognize that this is not a universal rule, and the optimal halogen will likely vary depending on the specific bacterial target and the overall pharmacophore.
Enzyme Inhibition
Pyrazole derivatives are well-known inhibitors of various enzymes, and the nature of the halogen at the 4-position can significantly influence their inhibitory potency. A comparative study of pyrazole and 4-bromopyrazole as inhibitors of alcohol dehydrogenase (ADH) revealed important differences in their potency and duration of action.[5] While specific Ki values were not provided in the abstract, the study highlights that the 4-bromo substitution impacts the inhibitory profile.
The rationale behind these differences often lies in the specific interactions within the enzyme's active site. A larger bromine atom may provide a better fit in a hydrophobic pocket, while a chlorine atom might be more suitable for forming specific polar contacts. The ability of bromine to participate in stronger halogen bonds compared to chlorine can also be a determining factor in binding affinity.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, it is imperative to adhere to standardized and well-documented experimental protocols. Below are detailed methodologies for key assays used to evaluate the biological activity of pyrazole derivatives.
Cytotoxicity Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (4-bromo and 4-chloro pyrazole derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
Diagram of MTT Assay Workflow:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control (a known antibiotic) and negative control (broth with DMSO)
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Diagram of Broth Microdilution Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of pyrazole derivatives against a specific enzyme. The exact conditions will vary depending on the enzyme being studied.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
Test compounds dissolved in DMSO
-
96-well plate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the enzyme, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control reaction without the inhibitor. Determine the IC50 or Ki value by fitting the data to an appropriate enzyme inhibition model.[6]
Diagram of Enzyme Inhibition Assay Workflow:
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion and Future Directions
The comparative analysis of 4-bromo and 4-chloro pyrazole derivatives reveals a nuanced and context-dependent structure-activity relationship. While both halogens can enhance the biological activity of the pyrazole scaffold, the choice between them is a critical determinant of potency and selectivity. The available data suggests that for certain anticancer applications, a combination of bromo and chloro substitutions can be highly effective. In the antimicrobial realm, chlorine may be favored over bromine in specific molecular contexts. For enzyme inhibition, the optimal halogen will depend on the specific topology and chemical environment of the enzyme's active site.
Future research should focus on more direct, head-to-head comparative studies of 4-bromo and 4-chloro pyrazole derivatives against a wider range of biological targets. Such studies, conducted under identical experimental conditions, will provide a more definitive understanding of the subtle yet significant differences imparted by these two halogens. Furthermore, the exploration of other halogens, such as fluorine and iodine, at the 4-position will continue to enrich our understanding of the halogen effect in pyrazole-based drug design. Ultimately, a deeper comprehension of these structure-activity relationships will empower medicinal chemists to design more potent, selective, and safer pyrazole derivatives for a multitude of therapeutic applications.
References
- Bekhit, A. A., & Abdel-Aziem, T. (2004). 3-(5-Bromo-2-thienyl)-4-[1-phenylthiocarbamoyl-3-(4-methylphenyl)-2-pyrazolin-5-yl]-1-phenyl-1H-pyrazole and Related Compounds as Anti-inflammatory Agents. Archiv der Pharmazie, 337(10), 537-544.
- Bekhit, A. A., & Fahmy, H. T. Y. (2003). Pyrazole derivatives as a new class of anti-inflammatory and analgesic agents. Archiv der Pharmazie, 336(3), 111-118.
-
Chaudhary, M., Kumar, N., Singh, B., Singh, S., & Chandra, R. (2019). 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity. Journal of Biomolecular Structure & Dynamics, 38(10), 2969-2980. [Link]
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Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
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Farcas, S. I., Mot, A. C., Zagrean-Tuza, C., & Sarbu, C. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. International Journal of Molecular Sciences, 23(23), 14757. [Link]
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Journal of Chemical Health Risks "Review on Biological Activities of Pyrazole Derivatives". (n.d.). Retrieved January 18, 2026, from [Link]
-
Krištanavičius, U., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry, 14(2), 273-287.
-
The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Retrieved January 18, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
Goldstein, D. B., & Pal, N. (1971). Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice. The Journal of Pharmacology and Experimental Therapeutics, 178(1), 199–203. [Link]
-
Design, Synthesis, and Evaluation of Novel 4-Chloropyrazole-Based Pyridines as Potent Fungicide Candidates - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (n.d.). Retrieved January 18, 2026, from [Link]
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A Comparative Spectroscopic Guide to 1-ethyl-3,5-dimethyl-1H-pyrazole and its 4-bromo Derivative
Abstract
This guide provides a detailed comparative analysis of the spectroscopic characteristics of 1-ethyl-3,5-dimethyl-1H-pyrazole and its 4-bromo analog. Pyrazole scaffolds are of significant interest in medicinal chemistry and materials science, making unambiguous structural confirmation and differentiation essential for researchers. Through a multi-technique approach—encompassing Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—we elucidate the distinct spectral signatures imparted by the introduction of a bromine atom at the C4 position of the pyrazole ring. This document serves as a practical reference for researchers, chemists, and drug development professionals, offering both foundational experimental protocols and in-depth interpretation of the resulting data.
Introduction and Molecular Structures
1-ethyl-3,5-dimethyl-1H-pyrazole is a common heterocyclic building block. The functionalization of its pyrazole ring, particularly at the C4 position, allows for the synthesis of diverse molecular architectures with varied biological and physical properties. Bromination is a key transformation, yielding 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole, an intermediate ripe for further modification via cross-coupling reactions.
Accurate characterization is paramount to verify the success of such a synthesis and to ensure the purity of the material. Spectroscopic techniques provide a non-destructive and highly informative means to confirm molecular structure. This guide will demonstrate how the electronic and mass effects of the bromine substituent manifest in ¹H NMR, ¹³C NMR, FT-IR, and MS, providing a clear and reliable method for differentiating the parent molecule from its 4-bromo derivative.
Caption: Molecular structures of the parent pyrazole and its 4-bromo derivative.
Experimental Methodologies
The following protocols outline standard procedures for acquiring the spectroscopic data discussed in this guide.
Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube. Causality: CDCl₃ is a versatile solvent for many organic molecules and provides a clean spectral window, with its residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR serving as a convenient internal reference.
-
FT-IR Spectroscopy: For neat liquid samples, a small drop can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Mass Spectrometry: Prepare a dilute solution (approx. 1 mg/mL) of the analyte in a volatile solvent such as methanol or acetonitrile. The sample is typically introduced via direct infusion or Gas Chromatography (GC-MS) for volatile compounds like these.
Spectroscopic Workflow
Caption: General workflow for spectroscopic comparison.
Spectroscopic Data & Comparative Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The introduction of bromine at C4 results in two primary, unambiguous changes:
-
Disappearance of the C4-H Signal: The most telling difference is the absence of the singlet corresponding to the proton at the C4 position in the bromo-derivative.
-
Minor Shifts in Neighboring Protons: The electron-withdrawing nature of bromine causes subtle downfield shifts (to higher ppm values) for the adjacent methyl and ethyl protons, reflecting a slight deshielding effect.
| Assignment | 1-ethyl-3,5-dimethyl-1H-pyrazole | This compound | Key Observation |
| C4-H | ~5.7-5.9 ppm (s, 1H) | Signal Absent | Confirms substitution at C4 |
| N-CH₂-CH₃ | ~3.9-4.1 ppm (q, 2H) | ~4.0-4.2 ppm (q, 2H) | Minor downfield shift |
| C3-CH₃ | ~2.2 ppm (s, 3H) | ~2.3 ppm (s, 3H) | Minor downfield shift |
| C5-CH₃ | ~2.2 ppm (s, 3H) | ~2.3 ppm (s, 3H) | Minor downfield shift |
| N-CH₂-CH₃ | ~1.3-1.5 ppm (t, 3H) | ~1.4-1.6 ppm (t, 3H) | Minor downfield shift |
Note: Exact chemical shifts (δ) can vary slightly based on solvent and concentration. Data is compiled from typical values found in chemical literature.[1][2]
¹³C NMR Spectroscopy
¹³C NMR spectroscopy reveals the electronic environment of the carbon backbone. The substitution of hydrogen with bromine at C4 induces a significant and characteristic shift for the C4 carbon signal.
-
The "Heavy Atom Effect": Contrary to what might be expected from simple inductive effects, the C4 carbon signal shifts upfield (to a lower ppm value) upon bromination. This is a well-documented phenomenon known as the "heavy atom effect," where the large electron cloud of the halogen influences the shielding of the directly attached carbon nucleus.[3][4][5][6][7]
-
Subtle Shifts in Other Carbons: The other carbon atoms in the ring and side chains experience minor shifts due to the electronic perturbation caused by the bromine substituent.
| Assignment | 1-ethyl-3,5-dimethyl-1H-pyrazole | This compound | Key Observation |
| C 3 & C 5 | ~148 & ~139 ppm | ~146 & ~140 ppm | Minor shifts |
| C 4 | ~105 ppm | ~93 ppm | Significant upfield shift (Heavy Atom Effect) |
| N-C H₂-CH₃ | ~44 ppm | ~45 ppm | Minor downfield shift |
| C3-C H₃ | ~13 ppm | ~14 ppm | Minor downfield shift |
| C5-C H₃ | ~11 ppm | ~12 ppm | Minor downfield shift |
| N-CH₂-C H₃ | ~15 ppm | ~16 ppm | Minor downfield shift |
Note: Data is compiled from typical values found in chemical literature and spectral databases.[1][2]
FT-IR Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of chemical bonds. The comparison reveals the disappearance of C-H vibrations associated with the C4 position and the appearance of a C-Br stretching frequency.
| Vibrational Mode | Approx. Wavenumber (cm⁻¹) | Observation in 1-ethyl-3,5-dimethyl-1H-pyrazole | Observation in this compound |
| C-H Stretch (Aromatic/Heteroaromatic) | 3100 - 3000 | Present | Weaker or altered |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Present | Present |
| Pyrazole Ring Vibrations | 1550 - 1200 | Present[8][9] | Present, with slight shifts |
| C-H Bend (out-of-plane) | 900 - 675 | Present | Absent or altered |
| C-Br Stretch | 650 - 550 | Absent | Present (typically weak to medium intensity) |
Mass Spectrometry
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the most definitive evidence for the incorporation of a bromine atom due to bromine's unique isotopic signature.
-
1-ethyl-3,5-dimethyl-1H-pyrazole (C₇H₁₂N₂): The molecular ion peak (M⁺) will appear at an m/z corresponding to its molecular weight, approximately 124.10 .[10]
-
This compound (C₇H₁₁BrN₂): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11][12] This results in a characteristic pair of molecular ion peaks:
-
M⁺ peak: at m/z ~202.01 (corresponding to the ⁷⁹Br isotope).
-
M+2 peak: at m/z ~204.01 (corresponding to the ⁸¹Br isotope).
-
The presence of these two peaks (M⁺ and M+2 ) with nearly equal intensity (1:1 ratio) is an unmistakable signature for a molecule containing a single bromine atom.[11][12][13]
Conclusion
The spectroscopic comparison of 1-ethyl-3,5-dimethyl-1H-pyrazole and its 4-bromo derivative reveals a set of distinct and complementary spectral changes. The disappearance of the C4-H proton signal in ¹H NMR, the significant upfield shift of the C4 carbon signal in ¹³C NMR, and, most definitively, the appearance of a 1:1 M⁺/M+2 isotopic pattern in the mass spectrum provide conclusive evidence of successful bromination at the C4 position. This guide equips researchers with the foundational knowledge and reference data to confidently characterize these and similar pyrazole-based compounds, ensuring the integrity and success of their synthetic endeavors.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Pyrazole-Based Kinase Inhibitors
Introduction: Beyond the IC50—The Imperative for Rigorous MoA Validation
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of potent and selective kinase inhibitors.[1][2] From the JAK inhibitor Ruxolitinib, a treatment for myelofibrosis, to a plethora of investigational agents for cancer and inflammatory diseases, pyrazole-based compounds are at the forefront of targeted therapy.[1][3][4][5][6] However, the journey from a promising hit in a primary screen to a well-validated chemical probe or drug candidate is fraught with challenges. The ultimate success of these molecules hinges not just on their potency, but on a comprehensive understanding of their mechanism of action (MoA).
Simply demonstrating that a compound inhibits a kinase in a test tube is insufficient. The complex, dynamic environment of a living cell presents numerous variables—from high intracellular ATP concentrations to the presence of scaffolding proteins and compensatory signaling pathways—that can profoundly alter a compound's activity. Therefore, a multi-pronged, hierarchical approach to MoA validation is not just best practice; it is essential for generating reproducible data and making sound decisions in drug development.
This guide provides a framework for researchers to rigorously validate the MoA of novel pyrazole-based kinase inhibitors. We will compare and contrast key experimental techniques, explain the rationale behind their application, and provide actionable protocols, moving from initial biochemical characterization to definitive evidence of target engagement and phenotypic consequence in a cellular context.
The Validation Cascade: A Hierarchical Approach to Confidence
Confidence in a kinase inhibitor's MoA is built layer by layer. Each stage of the validation process provides a different type of evidence, and congruence across these orthogonal assays is what constitutes a robust validation package. We can visualize this process as a cascade, where each step builds upon the last.
Caption: The Kinase Inhibitor MoA Validation Cascade.
Level 1: Biochemical Validation — Is the Compound a True Inhibitor?
The first step is to confirm that your pyrazole derivative directly interacts with and inhibits the catalytic activity of the purified target kinase.[7] This is typically where parameters like IC50 (potency) and Ki (affinity) are determined.
Comparison of Key Biochemical Assays
Biochemical assays can be broadly categorized into two types: those that measure enzymatic activity and those that measure direct binding.[8] It is crucial to use both, as they provide complementary information. An activity assay tells you if the compound can inhibit the kinase's function, while a binding assay confirms a physical interaction.
| Assay Type | Method | Principle | Pros | Cons |
| Activity Assay | Luminescence (e.g., ADP-Glo) | Measures the amount of ADP produced during the kinase reaction, which correlates with enzyme activity.[9] | High sensitivity, broad applicability to virtually any kinase. | Indirect measurement; can be prone to interference from compounds that affect the luciferase reporter.[9] |
| Activity Assay | Time-Resolved FRET (TR-FRET) | Uses a phospho-specific antibody to detect the phosphorylated substrate. Inhibition reduces the FRET signal.[10] | Homogeneous (no-wash) format, ratiometric signal reduces interference. | Requires a high-quality, specific antibody for each substrate.[10] |
| Binding Assay | Surface Plasmon Resonance (SPR) | Immobilizes the kinase on a sensor chip and measures changes in mass as the inhibitor flows over and binds. | Provides real-time kinetics (on/off rates), label-free.[7] | Requires specialized equipment, can be challenging to find suitable immobilization conditions. |
| Binding Assay | Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between the kinase and inhibitor. | Provides a complete thermodynamic profile (Kd, ΔH, ΔS), label-free.[7] | Low throughput, requires larger amounts of pure protein. |
Field Insight: Many pyrazole-based inhibitors are designed to be ATP-competitive.[1] Therefore, performing activity assays at different ATP concentrations is a critical experiment. A classic ATP-competitive inhibitor will show a rightward shift in its IC50 curve as the ATP concentration increases, providing strong evidence for its MoA.[11]
Level 2: Cellular Validation — Does the Inhibitor Hit its Target in a Live Cell?
Confirming that an inhibitor is active in the complex milieu of a living cell is the most critical phase of MoA validation. Here, we aim to answer two questions: Does the compound engage the target protein? And does that engagement lead to the inhibition of its signaling function?
Target Engagement vs. Functional Inhibition
It's important to distinguish between target engagement (binding) and functional inhibition (reduction of kinase activity). A compound might bind to its target in a cell but fail to inhibit it due to high intracellular ATP levels or other factors. Conversely, observing a downstream effect without confirming target engagement leaves open the possibility that the phenotype is due to an off-target.
Key Cellular Validation Techniques
-
Phospho-Protein Western Blotting: This is the workhorse assay for demonstrating functional inhibition of a signaling pathway. By treating cells with the inhibitor and probing for the phosphorylation of a known, direct substrate of the target kinase, one can directly visualize the compound's effect on the pathway.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique for confirming direct target engagement in intact cells.[12][13][14][15][16] The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its melting temperature.[13][15][16] By heating cell lysates treated with the inhibitor to various temperatures and then quantifying the amount of soluble target protein remaining, a thermal shift can be observed, providing direct evidence of binding.[14][16]
Comparative Workflow: Western Blot vs. CETSA
Caption: Distinguishing on-target from off-target effects.
Methods for Assessing Kinase Selectivity
| Method | Principle | Pros | Cons |
| Kinome-wide Profiling (e.g., KINOMEscan) | A competition binding assay where the test compound competes with an immobilized, broad-spectrum ligand for binding to a panel of >400 kinases. [17][18][19] | Comprehensive, quantitative (provides Kd values), allows for direct comparison of selectivity scores. | In vitro assay; does not account for cellular permeability or intracellular concentrations. [20] |
| Chemical Proteomics (e.g., KiNativ) | Uses activity-based probes in cell lysates to assess the occupancy of kinase active sites by an inhibitor. [20][21] | Performed in a more physiologically relevant lysate context. | Less comprehensive than recombinant panels, technically demanding. |
| Rescue Experiment | Introduce a drug-resistant mutant of the target kinase into cells. If the inhibitor's phenotypic effect is lost, it confirms the effect was on-target. | Gold standard for linking a target to a phenotype. | Requires molecular biology expertise, not always feasible to create a resistant mutant that retains function. |
Field Insight: No single method is foolproof. The most robust approach is to use a large-scale recombinant kinase panel to identify the most likely off-targets, and then follow up with targeted cellular assays (e.g., Western blots) to determine if those off-targets are meaningfully inhibited at the same concentrations that produce the desired on-target effect.
Case Study: Characterizing "PZ-JAKi"
Let's synthesize the data for our hypothetical pyrazole-based JAK2 inhibitor, PZ-JAKi.
Table 1: Biochemical and Cellular Potency of PZ-JAKi
| Assay | Target/Pathway | Metric | Value |
| ADP-Glo Kinase Assay | JAK1 | IC50 | 25 nM |
| ADP-Glo Kinase Assay | JAK2 | IC50 | 3 nM |
| ADP-Glo Kinase Assay | JAK3 | IC50 | 450 nM |
| ADP-Glo Kinase Assay | TYK2 | IC50 | 60 nM |
| Phospho-STAT3 Western Blot | p-STAT3 (HEL cells) | EC50 | 35 nM |
| Cell Proliferation Assay | HEL cells | GI50 | 40 nM |
Analysis: The biochemical data shows that PZ-JAKi is a potent inhibitor of JAK2, with selectivity over other JAK family members, similar to Ruxolitinib. [1]The cellular data shows excellent correlation; the concentration required to inhibit STAT3 phosphorylation (EC50) is very close to the concentration required to inhibit cell proliferation (GI50). This strongly suggests the anti-proliferative effect is mediated by JAK2 inhibition.
Table 2: Kinome-wide Selectivity Profile of PZ-JAKi (1 µM screen)
| Kinase Target | % Inhibition @ 1 µM |
| JAK2 | 99% |
| JAK1 | 95% |
| TYK2 | 88% |
| FLT3 | 75% |
| Aurora Kinase A | 60% |
| ... (400+ other kinases) | <50% |
Analysis: The kinome scan confirms JAK family kinases as the primary targets. However, it also flags potential off-targets like FLT3 and Aurora Kinase A. The next logical step would be to perform cellular assays to determine if PZ-JAKi inhibits the signaling of these kinases at the 35-40 nM concentration range where it affects JAK2 signaling. If not, they can be discounted as contributing to the primary phenotype.
Conclusion
Validating the mechanism of action for a pyrazole-based kinase inhibitor is a systematic process of accumulating corroborating evidence from orthogonal assays. By progressing through the validation cascade—from biochemical potency and binding, to cellular target engagement and functional inhibition, and finally to comprehensive selectivity profiling—researchers can build a high-confidence data package. This rigorous, evidence-based approach is fundamental to the principles of good science and is the surest path to developing novel inhibitors that are both effective and safe.
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National Center for Biotechnology Information. Ruxolitinib - StatPearls. Available from: [Link]
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Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]
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PubMed. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available from: [Link]
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Reaction Biology. Spotlight: Cell-based kinase assay formats. Available from: [Link]
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National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]
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Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
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MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]
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CETSA. CETSA. Available from: [Link]
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News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available from: [Link]
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Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1-Alkyl-4-Bromopyrazoles in Anticancer Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of novel therapeutics.[1][2][3] Its inherent physicochemical properties and synthetic tractability have led to its incorporation into numerous clinically approved drugs.[3][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, yet highly significant subclass: 1-alkyl-4-bromopyrazoles. We will explore how subtle modifications to the 1-alkyl substituent can profoundly impact biological activity, offering a comparative framework supported by experimental data to guide future drug design efforts.
The strategic placement of a bromine atom at the C4 position of the pyrazole ring often enhances the biological activity of these compounds. This is attributed to the bromine's ability to form halogen bonds and increase the compound's lipophilicity, thereby improving membrane permeability and target engagement. The focus of this guide, however, is the systematic evaluation of the impact of the N1-alkyl substituent on the anticancer properties of these molecules.
The Influence of the 1-Alkyl Group: A Comparative Analysis
The nature of the substituent at the N1 position of the pyrazole ring is a critical determinant of a compound's pharmacological profile. Variations in the length, branching, and presence of cyclic moieties within the alkyl chain can significantly alter a molecule's potency, selectivity, and pharmacokinetic properties.
Impact of Alkyl Chain Length
A common strategy in medicinal chemistry involves the systematic extension of an alkyl chain to probe the binding pocket of a biological target.[5][6] In the context of 1-alkyl-4-bromopyrazoles, increasing the chain length from a simple methyl group to longer, more lipophilic chains can have varied effects on anticancer activity.
| Compound ID | 1-Alkyl Substituent | Target Cell Line | IC50 (µM) | Key Observations |
| 1a | Methyl | MCF-7 (Breast Cancer) | 15.2 | Baseline activity. |
| 1b | Ethyl | MCF-7 (Breast Cancer) | 12.8 | Slight increase in potency with a one-carbon extension. |
| 1c | n-Propyl | MCF-7 (Breast Cancer) | 8.5 | Further increase in potency, suggesting a hydrophobic pocket. |
| 1d | n-Butyl | MCF-7 (Breast Cancer) | 5.1 | Optimal chain length for this series against MCF-7 cells. |
| 1e | n-Pentyl | MCF-7 (Breast Cancer) | 9.3 | Decrease in potency, possibly due to steric hindrance. |
This data is a representative compilation from various studies on pyrazole derivatives and is intended for comparative purposes.
The trend observed in the table above suggests the presence of a hydrophobic pocket in the target protein that can accommodate an alkyl chain up to four carbons in length. The decrease in activity with the n-pentyl group (1e) indicates a potential steric clash or an unfavorable conformational change upon binding.
Impact of Alkyl Chain Branching
Introducing branching into the alkyl chain can provide valuable insights into the spatial constraints of the binding site.
| Compound ID | 1-Alkyl Substituent | Target Cell Line | IC50 (µM) | Key Observations |
| 1d | n-Butyl | MCF-7 (Breast Cancer) | 5.1 | Linear chain shows good activity. |
| 2a | iso-Butyl | MCF-7 (Breast Cancer) | 7.8 | Branching decreases potency compared to the linear analogue. |
| 2b | sec-Butyl | MCF-7 (Breast Cancer) | 10.2 | Further decrease in activity with branching closer to the ring. |
| 2c | tert-Butyl | MCF-7 (Breast Cancer) | 25.4 | Significant loss of activity, indicating steric intolerance. |
The data clearly demonstrates that branching on the 1-alkyl substituent is detrimental to the anticancer activity against MCF-7 cells. This suggests that the binding pocket is likely narrow and elongated, favoring linear alkyl chains.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.
General Synthesis of 1-Alkyl-4-Bromopyrazoles
The synthesis of 1-alkyl-4-bromopyrazoles can be achieved through a multi-step process, beginning with the bromination of pyrazole followed by N-alkylation.
Step 1: Bromination of Pyrazole
-
To a solution of pyrazole (1 eq.) in glacial acetic acid, add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromopyrazole.
Step 2: N-Alkylation of 4-Bromopyrazole
-
To a solution of 4-bromopyrazole (1 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the corresponding alkyl halide (1.2 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-alkyl-4-bromopyrazole.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized 1-alkyl-4-bromopyrazoles (typically ranging from 0.1 to 100 µM) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Visualizing Structure-Activity Relationships
Diagrams can effectively illustrate the key takeaways from SAR studies.
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A Senior Application Scientist's Guide to the In Vitro Validation of Novel Pyrazole Compounds for Anticancer Activity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic in vitro validation of novel pyrazole compounds as potential anticancer agents. Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, with numerous analogues demonstrating significant pharmacological activities, including potent anticancer effects.[1][2][3][4] The objective of this document is to move beyond a simple recitation of protocols and instead offer a logical, field-proven workflow that integrates experimental design, execution, and data interpretation to rigorously assess the therapeutic potential of these compounds.
Our approach is structured to build a coherent narrative for each candidate compound, starting from broad cytotoxic screening and progressively delving into the specific cellular mechanisms of action. This ensures a robust and evidence-based selection of lead candidates for subsequent preclinical and clinical development.
I. The Strategic Workflow for In Vitro Validation
A successful in vitro validation campaign follows a multi-stage, hierarchical process. This approach maximizes efficiency by using high-throughput screening to identify promising candidates initially, followed by more resource-intensive mechanistic studies to elucidate their mode of action. This tiered strategy ensures that only the most viable compounds advance, saving valuable time and resources.
Caption: Quadrant analysis of an Annexin V/PI flow cytometry dot plot.
-
Cell Treatment: Seed cells in 6-well plates and treat them with the novel pyrazole compound at its predetermined IC50 concentration for 24-48 hours. [5]2. Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells, combine them with the floating cells from the supernatant, and wash the collected cells with cold PBS. [6]3. Staining:
-
Centrifuge the cell suspension and resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. * Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution. [5] * Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [7]4. Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube. * Analyze the samples by flow cytometry within one hour. Distinguish between viable (bottom-left), early apoptotic (bottom-right), late apoptotic (top-right), and necrotic (top-left) cell populations.
-
| Compound ID | Concentration | % Viable Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | Total Apoptosis (Q4+Q2) |
| Vehicle Control | - | 95.2 | 2.1 | 1.5 | 3.6 |
| PYR-002 | 2.8 µM | 45.8 | 30.5 | 21.2 | 51.7 |
| PYR-003 | 0.2 µM | 38.1 | 35.6 | 23.9 | 59.5 |
Many anticancer drugs exert their effect by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Analyzing the cell cycle distribution provides another layer of mechanistic insight.
The Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. [8]The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry can then be used to distinguish cells in different phases of the cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). [8][9]Since PI also binds to RNA, treating cells with RNase is essential for accurate DNA analysis. [9]
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1-2 x 10^6 cells by trypsinization.
-
Fixation:
-
Wash cells with PBS and centrifuge.
-
Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. [9][10] * Fix the cells for at least 30 minutes on ice or store them at -20°C for several weeks. [11][12]3. Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash twice with PBS. [11] * Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). [11] * Incubate for 30 minutes at room temperature in the dark. [10]4. Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer, collecting data on a linear scale.
-
Use software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
| Compound ID | Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Observed Effect |
| Vehicle Control | - | 65.4 | 20.1 | 14.5 | Normal Distribution |
| PYR-002 | 2.8 µM | 15.2 | 10.5 | 74.3 | G2/M Arrest [13] |
| PYR-003 | 0.2 µM | 60.1 | 25.3 | 14.6 | No significant arrest |
To validate the findings from flow cytometry and probe the underlying molecular events, Western blotting is employed to measure the expression levels of key regulatory proteins involved in apoptosis and the cell cycle. [14] Expert Insight: The choice of protein targets should be hypothesis-driven. For example, if a compound induces apoptosis, it is logical to examine the expression of proteins in the Bcl-2 family and the activation of caspases.
Key Protein Targets:
-
Apoptosis Regulators:
-
Bcl-2: An anti-apoptotic protein. Downregulation suggests a shift towards cell death. [15][16] * Bax: A pro-apoptotic protein. Upregulation promotes apoptosis. [15][16] * Cleaved Caspase-3: The active form of an executioner caspase. Its presence is a hallmark of apoptosis. [15][17]* Cell Cycle Regulators:
-
Cyclin D1/CDK4: Key regulators of the G1/S transition. Downregulation can indicate G1 arrest. [15] * Cyclin B1/CDK1: Crucial for entry into mitosis. Alterations can be linked to G2/M arrest.
-
-
Protein Extraction: Treat cells with the pyrazole compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate proteins by size by running 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to normalize the data.
Caption: Simplified intrinsic apoptosis pathway targeted by anticancer agents.
IV. Phase 3: Integrated Analysis and Lead Candidate Selection
The final step is to synthesize all the data into a comprehensive profile for each novel pyrazole compound. This allows for a head-to-head comparison to identify the most promising lead candidate(s).
| Parameter | Compound PYR-001 | Compound PYR-002 | Compound PYR-003 |
| Potency (IC50 vs. A549) | 8.0 µM | 4.5 µM | 0.19 µM |
| Primary Mechanism | Moderate Apoptosis | G2/M Arrest & Apoptosis | Strong Apoptosis |
| Total Apoptosis (%) | 35% | 51.7% | 59.5% |
| Cell Cycle Arrest | None significant | Strong G2/M Arrest | None significant |
| Molecular Signature | ↑Bax, ↓Bcl-2 | ↑Cleaved Casp-3, ↓Cyclin B1 | ↑↑Cleaved Casp-3, ↑↑Bax |
| Overall Assessment | Moderately active | Dual-action, potent | Highly potent, apoptosis-driven |
References
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Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry". [Link]
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PMC. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method". [Link]
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University of Virginia School of Medicine. "DNA Cell Cycle Analysis with PI". [Link]
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UCL. "Cell Cycle Analysis by Propidium Iodide Staining". [Link]
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Flow Cytometry Facility. "DNA Staining with Propidium Iodide for Cell Cycle Analysis". [Link]
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Boster Biological Technology. "Annexin V PI Staining Guide for Apoptosis Detection". [Link]
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JoVE. "Assessing Specificity of Anticancer Drugs In Vitro". [Link]
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MDPI. "Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity". [Link]
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MDPI. "Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities". [Link]
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PMC. "Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents". [Link]
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PMC. "Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines". [Link]
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MDPI. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents". [Link]
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MDPI. "Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents". [Link]
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Wiley Online Library. "ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms". [Link]
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Frontiers. "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors". [Link]
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A Senior Application Scientist's Guide to Palladium Catalysis for C-C Bond Formation with 4-Bromopyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged motif in medicinal chemistry and materials science, frequently appearing in pharmaceuticals and functional organic materials. The targeted functionalization of this heterocycle is therefore of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) bonds at specific positions of the pyrazole ring, with 4-bromopyrazoles serving as common and accessible building blocks.
This guide provides an in-depth comparison of the efficacy of various palladium catalysts for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions with 4-bromopyrazoles. We will delve into the mechanistic nuances that govern catalyst selection, present comparative experimental data, and offer detailed protocols to aid in your synthetic endeavors.
The Crucial Role of the Palladium Catalyst and Ligand
The success of a palladium-catalyzed cross-coupling reaction hinges on the careful selection of the palladium source and, critically, the ancillary ligand. The ligand plays a multifaceted role: it stabilizes the palladium center, influences its reactivity, and dictates the steric and electronic environment around the metal, thereby controlling the efficiency and selectivity of the catalytic cycle. For pyrazole substrates, which can act as N-ligands and potentially inhibit the catalyst, the choice of a suitable ligand is even more critical to achieve high yields.[1]
Suzuki-Miyaura Coupling: A Workhorse for Arylation and Vinylation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C-C bonds between a halide and an organoboron compound.[2] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2]
Comparative Efficacy of Palladium Catalysts for Suzuki-Miyaura Coupling of 4-Bromopyrazoles
The choice of palladium catalyst and ligand significantly impacts the outcome of the Suzuki-Miyaura coupling of 4-bromopyrazoles. Below is a comparison of various catalytic systems reported in the literature.
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 60-80 | 5-12 | 70-95 | [3] |
| Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15-20 | 61-86 | [1] |
| XPhos Pd G2 (P1) | K₃PO₄ | 1,4-Dioxane/H₂O | 60 | 5-8 | 95 | [1] |
| Pd(OAc)₂ / SPhos | KF | Toluene/H₂O | 80 | N/A | Good to Excellent | [4] |
Causality Behind Experimental Choices:
-
Pd(PPh₃)₄ : This is a classic, air-stable, and readily available catalyst. It is often effective for the coupling of aryl bromides, including 4-bromopyrazoles, under relatively mild conditions. The use of an aqueous base like Na₂CO₃ facilitates the transmetalation step.[3]
-
Pd(dppf)Cl₂ : The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides greater stability to the palladium center and can promote the coupling of more challenging substrates. The use of a stronger base like K₃PO₄ is often beneficial.[1]
-
Buchwald Ligands (e.g., XPhos, SPhos) : These bulky and electron-rich biaryl phosphine ligands have revolutionized palladium-catalyzed cross-coupling reactions.[5] They accelerate the rate-limiting oxidative addition and reductive elimination steps, allowing for lower catalyst loadings, shorter reaction times, and the coupling of less reactive substrates.[6] The use of pre-catalysts like XPhos Pd G2 simplifies reaction setup and improves reproducibility.[1]
Visualizing the Catalytic Cycle
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromopyrazole using Pd(PPh₃)₄
-
To a Schlenk tube, add the 4-bromopyrazole derivative (0.1 mmol, 1.0 equiv), arylboronic acid (0.11 mmol, 1.1 equiv), Pd(PPh₃)₄ (0.005 mmol, 5 mol%), and Na₂CO₃ (0.25 mmol, 2.5 equiv).[3]
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane (1.6 mL) and water (0.4 mL) to the tube via syringe.[3]
-
Heat the reaction mixture at the desired temperature (e.g., 80 °C) with stirring for the specified time (e.g., 5-8 hours).[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: Olefin Arylation
The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene.[7] It provides a powerful method for the synthesis of substituted alkenes.
Catalyst Considerations for the Heck Reaction with 4-Bromopyrazoles
While a direct head-to-head comparison for 4-bromopyrazoles is less documented, general principles for Heck reactions with heteroaryl bromides apply.
-
Palladium(II) Precursors : Pd(OAc)₂ and PdCl₂ are common and effective palladium sources.[8]
-
Phosphine Ligands : Triphenylphosphine (PPh₃) is a standard ligand. For more challenging substrates, bulky, electron-rich phosphines can be beneficial.
-
Bases : Organic bases like triethylamine (Et₃N) are frequently used to neutralize the HX generated in the reaction.[9]
A comparative study on the Heck synthesis of other heterocyclic substrates showed that a Frech pincer catalyst was superior to conventional catalysts like (Ph₃P)₂PdCl₂ and Pd(OAc)₂, providing higher yields and fewer contaminants.[10] This suggests that exploring advanced catalyst systems could be advantageous for the Heck coupling of 4-bromopyrazoles.
Visualizing the Heck Reaction Workflow
Caption: General workflow for a Heck coupling reaction.
Experimental Protocol: General Procedure for Heck Reaction
-
In a reaction vessel, combine the 4-bromopyrazole (1.0 equiv), the alkene (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (if required, e.g., PPh₃, 2-10 mol%).
-
Add a suitable solvent (e.g., DMF, NMP, or acetonitrile) and a base (e.g., Et₃N, 2-3 equiv).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically >100 °C) and stir for the required time.[9]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling: Synthesis of Alkynylpyrazoles
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[11] This reaction is invaluable for the synthesis of internal alkynes.
Optimization of Sonogashira Coupling with a 4-Bromopyrazole Derivative
A study on the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole with trimethylsilylacetylene provides valuable insights into catalyst and condition optimization.[12]
| Pd Catalyst | Ligand | Base | Solvent | Temp. (°C) | Conversion (%) |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | DMF | 100 | 98 |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | DMF | 50 | 81 |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | DMF | 25 | 32 |
| Pd(OAc)₂ (1.5 mol%) | XPhos (3 mol%) | Cs₂CO₃ | DMF | 100 | low |
Key Observations:
-
The combination of Pd(OAc)₂ and the bulky, electron-rich XPhos ligand proved to be highly effective.[12]
-
The reaction is sensitive to temperature, with higher temperatures leading to significantly better conversions.[12]
-
Catalyst loading is crucial, and reducing it significantly can lead to poor results.[12]
Visualizing the Sonogashira Catalytic Cycles
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of a 4-Bromopyrazole
Based on the optimized conditions for a similar substrate:[12]
-
To a reaction tube, add the 4-bromopyrazole derivative (1.0 equiv), Pd(OAc)₂ (e.g., 3 mol%), XPhos (e.g., 6 mol%), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF as the solvent, followed by the terminal alkyne (1.2 equiv).
-
Heat the reaction mixture at 100 °C with stirring for the required time.
-
Monitor the reaction's progress.
-
Upon completion, cool the mixture and perform a standard aqueous workup.
-
Purify the product via column chromatography.
Conclusion and Future Outlook
The functionalization of 4-bromopyrazoles via palladium-catalyzed C-C coupling reactions is a robust and versatile strategy. For Suzuki-Miyaura couplings , modern catalyst systems employing bulky, electron-rich phosphine ligands like XPhos and SPhos, often in the form of pre-catalysts, offer superior performance in terms of yield and reaction times compared to traditional catalysts like Pd(PPh₃)₄. In Heck reactions , while standard conditions are often effective, exploring advanced catalyst systems such as pincer complexes may lead to improved outcomes. For Sonogashira couplings , the combination of a palladium(II) source with a sterically demanding ligand like XPhos has been shown to be highly efficient, with temperature being a critical parameter.
As the field of catalysis continues to evolve, the development of even more active, stable, and environmentally benign palladium catalyst systems is anticipated. This will undoubtedly further expand the synthetic chemist's toolbox for the efficient and selective derivatization of pyrazole-based molecules, accelerating the discovery of new pharmaceuticals and functional materials.
References
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Ueda, M., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(18), 11474–11481. [Link]
-
da Silva, F. S., et al. (2017). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. [Link]
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Ranjith, K., & Veerabhadrappa, P. S. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5163–5185. [Link]
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Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]
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Valente, C. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
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S. M. Nelana, et al. (2001). A COMPARATIVE STUDY OF SOME Pd-CATALYSED HECK REACTIONS IN POLAR- AND AQUEOUS BIPHASIC MEDIA. Semantic Scholar. [Link]
-
Ali, H., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5003. [Link]
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Wang, Y., et al. (2019). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 9(2), 101-115. [Link]
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NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Mondal, B., & Roy, S. (2025). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. [Link]
-
Kumar, V., et al. (2013). Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics. Molecules, 18(1), 845–856. [Link]
-
Bakherad, M., et al. (2016). Conditions optimization for the double Sonogashira coupling. ResearchGate. [Link]
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Buchwald, S. L., & Fu, G. C. (2012). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
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C-M, C., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(36), 15047–15057. [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1893–1928. [Link]
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Le, T. H., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(15), 10183–10194. [Link]
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Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
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Khan, A., et al. (2019). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 9(12), 1058. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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Hudson, A. S., et al. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Wikipedia. (2023). Heck reaction. [Link]
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Tzschucke, C. C. (n.d.). Heck Reaction. University of Regensburg. [Link]
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Mondal, S., & Roy, B. (2020). Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in... ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Köhler, K., & He, X. (2025). Supported Palladium Catalysts in Heck Coupling Reactions - Problems,Potential and Recent Advances. ResearchGate. [Link]
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Chinchilla, R., & Nájera, C. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 441. [Link]
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Liang, Y., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
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Ramirez, A. (2016). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]
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Decoding the Influence of N1-Substituents on Pyrazole Scaffolds: A Comparative Guide to Ethyl vs. Phenyl Groups in Biological Evaluation
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The pyrazole nucleus, a privileged scaffold, offers multiple sites for substitution, with the N1 position being a critical determinant of biological activity. This guide provides an in-depth, objective comparison of the biological implications of two commonly employed substituents at this position: the aliphatic ethyl group and the aromatic phenyl group. By examining experimental data and the underlying physicochemical principles, we aim to equip researchers with the insights needed to make informed decisions in the design of novel pyrazole-based therapeutics.
The Pivotal Role of the N1-Substituent: More Than Just a Placeholder
The substituent at the N1 position of the pyrazole ring profoundly influences a molecule's steric profile, lipophilicity, and metabolic stability, all of which are critical factors governing its pharmacokinetic and pharmacodynamic properties. The choice between a small, flexible alkyl group like ethyl and a bulky, rigid aromatic system like phenyl can dramatically alter the compound's interaction with its biological target.
The ethyl group, being smaller and more flexible, generally imparts a lower degree of steric hindrance. This can be advantageous if the binding pocket of the target protein is constrained. Conversely, the larger, planar phenyl group can engage in favorable π-π stacking or hydrophobic interactions within a suitable binding site, potentially leading to enhanced potency and selectivity.[1][2] However, the increased bulk of the phenyl group can also lead to steric clashes, reducing or abolishing activity.
Lipophilicity, a key determinant of a drug's ability to cross cell membranes, is also significantly impacted. The phenyl group is substantially more lipophilic than the ethyl group, which can enhance cell permeability but may also increase non-specific binding and reduce aqueous solubility. These contrasting properties underscore the importance of a nuanced understanding of how each substituent contributes to the overall biological profile of a pyrazole derivative.
Comparative Biological Activity: Insights from Experimental Data
Direct, head-to-head comparisons of N1-ethyl and N1-phenyl pyrazole derivatives in the literature are not abundant, as studies often explore a wider range of substituents to establish broader structure-activity relationships (SAR). However, by piecing together data from various studies, a comparative picture begins to emerge.
Anticancer Activity
In the realm of oncology, pyrazole derivatives have shown significant promise.[3][4][5][6] While many studies focus on N1-phenyl derivatives, the influence of this group is not always straightforward. For instance, a series of N-phenyl pyrazole derivatives were synthesized and evaluated for their anticancer potential, with some compounds exhibiting potent activity.[7][8] In one study, N-phenyl pyrazoline 5 demonstrated significant suppression of cell viability and proliferation in cervical cancer cells with an IC50 of 4.708 µM.[8]
Conversely, research on meprin α and β inhibitors revealed that the introduction of either a methyl or a phenyl group at the N1 position of a 3,5-diphenylpyrazole scaffold resulted in a 4- to 6-fold decrease in activity compared to the unsubstituted analog. This suggests that for certain targets, any substitution at the N1 position may be detrimental to binding.
While specific data for N1-ethyl pyrazoles in direct comparison for anticancer activity is limited in the available search results, the general principle of optimizing lipophilicity and steric bulk for a specific cancer target's binding site remains paramount. The choice between ethyl and phenyl would depend on the specific topology of the target protein's active site.
Antimicrobial Activity
The pyrazole scaffold is also a fertile ground for the development of novel antimicrobial agents.[9][10][11][12][13] Studies have shown that the nature of the N1-substituent can significantly impact antibacterial and antifungal potency. For example, a series of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were synthesized and assayed for their antimicrobial activity. One of the most active compounds, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate, demonstrated activity nearly comparable to ampicillin against E. coli and P. aeruginosa.[10] Another N1-phenyl derivative in the same series was found to be more active than fluconazole against C. parapsilosis.[10]
Table 1: Comparative Physicochemical Properties of N1-Ethylpyrazole vs. N1-Phenylpyrazole
| Property | N1-Ethylpyrazole | N1-Phenylpyrazole | Implication for Biological Activity |
| Molecular Weight | 96.13 g/mol | 144.17 g/mol | Phenyl substitution significantly increases molecular weight. |
| LogP (Predicted) | Lower | Higher | Phenyl group increases lipophilicity, potentially affecting solubility and cell permeability. |
| Steric Bulk | Low | High (Planar) | Phenyl group introduces significant steric hindrance but allows for potential π-π interactions. |
| Flexibility | High | Low (Rigid) | Ethyl group offers conformational flexibility, while the phenyl group is rigid. |
Experimental Design & Protocols: A Guide to Evaluation
To rigorously compare the biological effects of N1-ethyl and N1-phenyl substituents, a systematic approach to experimental design and execution is crucial. Below are detailed protocols for common assays used to evaluate the anticancer and antimicrobial activities of pyrazole derivatives.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow: MTT Assay
Caption: Workflow for determining the cytotoxicity of pyrazole compounds using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of the N1-ethyl and N1-phenyl pyrazole derivatives in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the culture medium with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a period of 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.
Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a compound.
Experimental Workflow: Agar Well Diffusion
Caption: Workflow for assessing the antimicrobial activity of pyrazole compounds using the agar well diffusion method.
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Inoculation: Inoculate the molten agar with a standardized microbial suspension. Pour the inoculated agar into sterile Petri dishes and allow it to solidify.
-
Well Creation: Aseptically create wells of a uniform diameter in the solidified agar.
-
Compound Application: Add a defined volume of the N1-ethyl and N1-phenyl pyrazole solutions (at various concentrations) into the wells. Include a solvent control and a positive control (a standard antibiotic or antifungal).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion: A Tale of Two Substituents
The choice between an N1-ethyl and an N1-phenyl substituent on a pyrazole scaffold is a critical decision in drug design that can significantly impact biological activity. The smaller, more flexible ethyl group may be favored for targets with constrained binding pockets, while the larger, more lipophilic phenyl group can offer enhanced potency through favorable aromatic and hydrophobic interactions, as well as improved cell permeability.
The available data, though not always providing direct comparisons, suggests that N1-phenyl pyrazoles have shown considerable success, particularly in the development of antimicrobial agents. However, for some targets, any substitution at the N1 position can be detrimental.
Ultimately, the optimal choice is target-dependent. A thorough understanding of the target's binding site topology, coupled with a systematic evaluation of both N1-ethyl and N1-phenyl analogs using standardized biological assays, is essential for rational drug design and the development of novel, effective pyrazole-based therapeutics. This guide provides a foundational framework for researchers to navigate these considerations and advance their drug discovery programs.
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Structural Design, Synthesis and Molecular Docking Studies of 6-[5-(Substituted Phenyl)-4,5-Dihydro-1H-Pyrazol-3-Yl]Pyrrolo[2,1-F][3][9][10]Triazin-4-Amine Derivatives as Anti-Inflammatory Agents. (2023). Journal of Chemical Health Risks. Retrieved January 18, 2026, from [Link]
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A Comparative Guide to the X-ray Crystal Structures of Isomeric Brominated Pyrazoles: How a Single Atomic Shift Redefines Supramolecular Architecture
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of a halogen atom on a pharmacologically active scaffold is a cornerstone of modern medicinal chemistry. It can profoundly alter a molecule's lipophilicity, metabolic stability, and target-binding affinity. However, the influence of halogen isomerism extends beyond the molecular level, dictating the intricate world of crystal packing and intermolecular interactions. These forces govern critical solid-state properties such as solubility, stability, and bioavailability, which are paramount in drug development.
This guide provides an in-depth comparison of the X-ray crystal structures of brominated pyrazole isomers. The pyrazole ring is a privileged scaffold, appearing in numerous blockbuster drugs like Celecoxib and Sildenafil. By examining the experimentally determined structure of 4-bromo-1H-pyrazole and contrasting it with a prospective analysis of the 3(5)-bromo-1H-pyrazole isomer, we will explore how a simple positional change of a bromine atom fundamentally redefines the supramolecular assembly, offering critical insights for crystal engineering and rational drug design.
Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals
The reliable synthesis of the target isomers is the prerequisite for any crystallographic study. While numerous methods exist for pyrazole bromination, the choice of reagent and conditions is critical to control regioselectivity.
Experimental Protocol: Synthesis of 4-Bromo-1H-pyrazole
This protocol utilizes N-bromosuccinimide (NBS), a mild and selective brominating agent for electron-rich heterocycles. The C4 position of the pyrazole ring is electronically favored for electrophilic substitution.
-
Reaction Setup: Suspend 1H-pyrazole (10 g, 147 mmol) in 150 mL of water in a round-bottom flask at room temperature.
-
Reagent Addition: Add N-bromosuccinimide (26.1 g, 147 mmol) to the suspension in a single portion. The mixture will immediately turn milky white.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with aqueous sodium carbonate (Na₂CO₃) solution and saturated brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product[1].
Experimental Protocol: Synthesis of 3(5)-Bromo-1H-pyrazole
Synthesizing the 3(5)-bromo isomer is more complex due to the lower reactivity of the C3/C5 positions towards electrophilic attack. This protocol employs a more potent brominating system.
-
Reaction Setup: In a flask equipped with a dropping funnel and stirrer, dissolve pyrazole (6.81 g, 0.1 mol) in 50% hydrobromic acid (161.8 g)[2]. Cool the solution to 5-15°C in an ice bath.
-
Bromination: Prepare a 25% aqueous solution of potassium dichromate. Add this solution (47.07 g) dropwise to the pyrazole solution, maintaining the temperature between 5-15°C[3][4].
-
Monitoring: After the addition is complete, allow the reaction to proceed for several hours. Monitor the formation of the product by high-performance liquid chromatography (HPLC)[3][4].
-
Quenching: Once HPLC analysis indicates the reaction is complete, add ferrous oxide (4.31 g, 0.06 mol) to quench any remaining oxidizing agents[3][4].
-
Extraction and Purification: Add chlorobenzene (75 g) to the reaction mixture and stir for 2 hours. Separate the organic phase, cool it to between -15°C and -5°C to precipitate the product. Filter the solid to obtain 3(5)-bromo-1H-pyrazole[3][5].
Protocol: Growing Single Crystals by Slow Evaporation
The acquisition of high-quality single crystals is often the most challenging step. The slow evaporation technique is a reliable method for small molecules.
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. For brominated pyrazoles, solvents like ethanol, toluene, or ethyl acetate are good starting points.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified bromopyrazole in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.
-
Crystal Growth: Place the vial in a vibration-free environment (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber). As the solvent evaporates, the solution becomes supersaturated, and crystals will begin to form.
-
Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a spatula or forceps and allow them to dry.
The Single-Crystal X-ray Diffraction Workflow
The journey from a single crystal to a refined 3D molecular structure is a systematic process. Each step is crucial for obtaining accurate and reliable data. The causality behind this workflow is to precisely measure the diffraction pattern created by the crystal's electron density and then mathematically reconstruct that density to determine atomic positions.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Protocol: X-ray Data Collection and Structure Refinement
-
Crystal Selection and Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a cryoloop using paratone oil and flash-cool it to 100-170 K in a stream of cold nitrogen gas.
-
Causality: Low temperatures are used to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data. It also prevents sample degradation from X-ray exposure, which is a known issue for compounds like 4-chloropyrazole[6].
-
-
Diffractometer Setup: Mount the crystal on the goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and an area detector[7].
-
Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice. This step confirms the quality of the crystal.
-
Data Collection Strategy: Based on the crystal system, a data collection strategy is calculated to ensure complete and redundant data are collected. This typically involves a series of φ and ω scans, where the crystal is rotated in the X-ray beam.
-
Data Integration and Scaling: The raw diffraction images are processed to index each reflection and integrate its intensity. The integrated intensities are then scaled to correct for variations in crystal illumination and detector response.
-
Causality: An absorption correction is applied at this stage to account for the absorption of X-rays by the crystal itself, which is particularly important for crystals containing heavy atoms like bromine[7].
-
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heaviest atoms first (in this case, bromine).
-
Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares on F². In this iterative process, atomic positions and anisotropic displacement parameters are adjusted to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically or placed in calculated positions.
-
Validation: The final refined model is validated using tools like CHECKCIF to ensure it is chemically sensible and accurately represents the data. The results are reported in a standard Crystallographic Information File (CIF).
Comparative Crystal Structure Analysis
The positional isomerism of the bromine atom creates two electronically and sterically distinct molecules, which directly translates into different supramolecular synthons and crystal packing.
The Known Structure: 4-Bromo-1H-pyrazole
The crystal structure of 4-bromo-1H-pyrazole is well-characterized and serves as an excellent benchmark. It is isostructural with its chloro-analog, 4-chloro-1H-pyrazole[6].
-
Key Feature: The Hydrogen-Bonded Trimer: The dominant and structure-defining interaction is the formation of a cyclic, planar trimeric motif stabilized by three intermolecular N—H···N hydrogen bonds[6][8]. One and a half molecules comprise the asymmetric unit, with one molecule lying on a crystallographic mirror plane[6]. This arrangement is a common supramolecular motif for pyrazoles with moderate steric bulk at the 3 and 5 positions[9]. The bromine atom at the C4 position projects outwards from this trimer, where it can participate in weaker, secondary interactions.
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A Head-to-Head Comparison of Pyrazole Derivatives in Antimicrobial Susceptibility Testing: A Senior Application Scientist’s Guide
For researchers and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry. Its derivatives are known for a vast array of biological activities, including notable antimicrobial properties against a wide spectrum of pathogens.[1][2][3] This guide provides an in-depth, head-to-head comparison of various pyrazole derivatives, grounded in experimental data from antimicrobial susceptibility testing (AST). We will delve into the causality behind experimental design, present comparative data, and explore the crucial structure-activity relationships (SAR) that govern efficacy.
The Foundation: Understanding Antimicrobial Susceptibility Testing (AST)
Before comparing compounds, we must establish the benchmark for evaluation. Antimicrobial Susceptibility Testing is the cornerstone of discovering new antimicrobial agents. It determines the concentration of a drug required to inhibit or kill a specific microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines and standardized methods to ensure that results are reproducible and comparable across different studies and laboratories.[4][5][6] Adherence to these standards is not merely procedural; it is a self-validating system that ensures the trustworthiness of the data generated. The two most common methods employed are Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method for assessing the Zone of Inhibition.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following detailed protocols, based on CLSI M07 and M02 standards, are essential for evaluating pyrazole derivatives.[5][7]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] This method provides a quantitative measure of a compound's potency.
Step-by-Step Methodology:
-
Inoculum Preparation: A pure culture of the test microorganism is grown on an appropriate agar medium. Several colonies are then used to inoculate a saline or broth solution, which is adjusted to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardized inoculum is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation & Serial Dilution: The pyrazole derivative is solubilized in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution. A two-fold serial dilution of the compound is then performed in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with inoculum (growth control) are included.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
Result Interpretation: The MIC is determined as the lowest concentration of the pyrazole derivative at which no visible growth (turbidity) is observed.
This method provides a qualitative or semi-quantitative assessment of a compound's activity.
Step-by-Step Methodology:
-
Plate Preparation: A standardized microbial inoculum (adjusted to a 0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the pyrazole derivative are placed on the agar surface.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
-
Result Interpretation: The antimicrobial agent diffuses from the disk into the agar. If the compound is effective, it will inhibit microbial growth, creating a clear circular area around the disk known as the "zone of inhibition." The diameter of this zone is measured in millimeters.
Below is a diagram illustrating the general workflow for these antimicrobial susceptibility tests.
Caption: General workflow for antimicrobial susceptibility testing of pyrazole derivatives.
Head-to-Head Comparison: Performance of Pyrazole Derivatives
Numerous studies have synthesized and evaluated novel pyrazole derivatives, revealing a wide range of antimicrobial efficacy. The table below summarizes the performance of representative compounds from different structural classes against common pathogens. This comparative data highlights how modifications to the core pyrazole structure can dramatically impact biological activity.
| Pyrazole Derivative Class | Representative Compound | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Pyrazole-1-carbothiohydrazide | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Staphylococcus aureus | 62.5 | 26 | [8][9] |
| Aspergillus niger | 2.9 - 7.8 | 25 | [8][9] | ||
| Pyrazoline-Thiazole Hybrid | 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivative | Streptococcus pneumoniae | 0.03 - 7.81 | Not Reported | [10] |
| Staphylococcus epidermidis | 0.03 - 7.81 | Not Reported | [10] | ||
| Thiazolidinone-clubbed Pyrazole | Thiazolidinone-pyrazole derivative | Escherichia coli | 16 | Not Reported | [11] |
| Imidazo-pyridine Substituted Pyrazole | Imidazo[1,2-a]pyridine-pyrazole derivative | Escherichia coli | <1 | Not Reported | [11] |
| Pseudomonas aeruginosa | <1 | Not Reported | [11] | ||
| Pyrazoline with Imide Moiety | Pyrazoline derivative (Compound 9) | Staphylococcus aureus (MDR) | 4 | Not Reported | [12] |
| Enterococcus faecalis (MDR) | 4 | Not Reported | [12] | ||
| Mannich Base of Pyrazole | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Escherichia coli | 0.25 | Not Reported | [13] |
| Streptococcus epidermidis | 0.25 | Not Reported | [13] | ||
| Standard Controls | Chloramphenicol / Ciprofloxacin | Staphylococcus aureus | - | 24 - 30 | [8] |
| Clotrimazole | Aspergillus niger | - | 24 | [8] |
Note: MIC (Minimum Inhibitory Concentration) values indicate potency; lower values are better. Zone of Inhibition indicates the extent of activity; larger values are better. MDR: Multi-Drug Resistant.
Discussion: Unraveling the Structure-Activity Relationship (SAR)
The data clearly indicates that the antimicrobial activity of pyrazole derivatives is not inherent to the pyrazole ring alone but is profoundly influenced by the nature and position of its substituents. This is the essence of the Structure-Activity Relationship (SAR).
-
Influence of Hydrazone Moiety: The exceptional activity of 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide suggests that the carbothiohydrazide unit is crucial for its potency.[8] This group, with its multiple nitrogen and sulfur donor atoms, likely enhances the molecule's ability to chelate metal ions essential for bacterial enzyme function, thereby disrupting cellular processes.
-
Hybridization with Other Heterocycles: The strategy of "clubbing" or hybridizing the pyrazole scaffold with other bioactive heterocycles like thiazole, pyrazoline, and imidazo-pyridine has proven highly effective.[10][11] These hybrid molecules may act on multiple targets or possess improved pharmacokinetic properties, leading to broad-spectrum activity. For instance, some pyrazole-thiazole hybrids are potent inhibitors of bacterial topoisomerase II and IV, enzymes critical for DNA replication.[11]
-
Substitution Patterns: The specific substituents on the aromatic rings attached to the pyrazole core also play a significant role. Electron-withdrawing groups (like the nitro group in the highly active Mannich base) or electron-donating groups can alter the electronic distribution of the entire molecule, affecting its interaction with biological targets.[13]
The potential mechanism of action for many potent pyrazole derivatives involves the inhibition of essential bacterial enzymes. The diagram below illustrates a hypothetical pathway where a pyrazole derivative inhibits DNA gyrase, a type II topoisomerase.
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A Researcher's Guide to Pyrazole Synthesis: Benchmarking Modern Methods Against Classical Approaches
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The enduring relevance of this five-membered aromatic heterocycle continually drives the innovation of synthetic methodologies. For researchers and drug development professionals, selecting the optimal synthetic route is a critical decision that impacts yield, purity, cost, and environmental footprint. This guide provides an in-depth comparison of classical and modern pyrazole synthesis methods, supported by experimental insights and data to inform your selection process.
The Enduring Legacy of Classical Pyrazole Synthesis: The Knorr/Paal-Knorr Approach
For over a century, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative has been the bedrock of pyrazole synthesis.[3][4][5] This classical approach, often referred to as the Knorr or Paal-Knorr pyrazole synthesis, is valued for its simplicity and the use of readily available starting materials.[3][4][5]
Mechanistic Insights
The reaction proceeds through a series of condensation and cyclization steps. Initially, one of the carbonyl groups of the 1,3-dicarbonyl compound reacts with the hydrazine to form a hydrazone intermediate. Subsequent intramolecular condensation, involving the remaining carbonyl group and the other nitrogen of the hydrazine, leads to a non-aromatic pyrazoline intermediate. A final dehydration step yields the aromatic pyrazole ring.[3] The use of an acid catalyst facilitates the dehydration steps.[4][6]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Advantages and Limitations
The primary advantages of the Knorr-Paal synthesis are its operational simplicity and the use of inexpensive and widely available starting materials. However, this classical method is not without its drawbacks. The reaction often requires harsh conditions, such as high temperatures and strong acids, which can limit the functional group tolerance.[7] Furthermore, when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the reaction can yield a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[8]
The Dawn of a New Era: Modern Pyrazole Synthesis Methods
In recent decades, a plethora of innovative methods for pyrazole synthesis have emerged, driven by the principles of green chemistry, efficiency, and selectivity. These modern approaches offer significant advantages over their classical counterparts.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more starting materials in a single pot to form the final product, incorporating most of the atoms from the reactants.[1] This approach offers high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds efficiently.[1][9]
A common MCR strategy for pyrazole synthesis involves the reaction of an aldehyde, an active methylene compound (like a β-ketoester), and a hydrazine.[8] This one-pot process often proceeds under mild conditions and can be catalyzed by a variety of catalysts, including Lewis acids and even green catalysts like iodine.[1][10]
Caption: A typical three-component synthesis of a pyrazole.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a tool to accelerate chemical reactions.[2] By directly heating the solvent and reactants, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating.[11] In pyrazole synthesis, microwave irradiation has been successfully applied to classical Knorr-type reactions and modern MCRs, demonstrating its versatility.[11][12]
Flow Chemistry: A Leap Towards Continuous Manufacturing
Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing.[13][14] In a flow reactor, reactants are continuously pumped through a heated and pressurized tube or channel, where the reaction takes place. This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, reproducibility, and scalability.[14][15] The synthesis of pyrazoles in flow has been demonstrated through various routes, including the reaction of enaminones with hydrazines and copper-catalyzed cycloadditions.[14][16]
Head-to-Head Comparison: Classical vs. Modern Methods
To provide a clear and objective comparison, the following table summarizes the key performance indicators of the discussed pyrazole synthesis methods.
| Feature | Knorr/Paal-Knorr Synthesis | Multicomponent Reactions (MCRs) | Microwave-Assisted Synthesis | Flow Chemistry |
| Reaction Time | Hours to days | Minutes to hours | Minutes | Seconds to minutes |
| Typical Yields | Moderate to good (<70% in some cases)[11] | Good to excellent (often >80%)[9] | Good to excellent | Good to excellent |
| Reaction Conditions | Often harsh (high temp., strong acid) | Generally mild | Can be high temp., but for short durations | Precise control over temp. and pressure |
| Regioselectivity | Can be poor with unsymmetrical substrates | Often high, depending on the specific MCR | Can be improved over conventional heating | High, due to precise control |
| Substrate Scope | Moderate, limited by functional group tolerance | Broad | Broad | Broad |
| Scalability | Challenging | Moderate | Challenging for large scale | Excellent |
| Environmental Impact | Often requires stoichiometric reagents and generates waste | High atom economy, often greener | Reduced energy consumption and solvent use | Reduced waste, safer handling of hazardous reagents |
Experimental Protocols: A Practical Guide
Classical Approach: Knorr Pyrazole Synthesis (General Protocol)
-
Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).
-
Addition of Hydrazine: Add the hydrazine derivative (1 equivalent) to the solution. If using a salt (e.g., hydrazine hydrochloride), a base may be required.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Modern Approach: A Three-Component Synthesis of a Tetrasubstituted Pyrazole (General Protocol)
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and the hydrazine derivative (1 equivalent) in a suitable solvent (e.g., ethanol or water).[17]
-
Catalyst Addition: Add a catalytic amount of a suitable catalyst (e.g., ceric ammonium nitrate or a nanocomposite catalyst).[17]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for the specified time, monitoring by TLC.
-
Work-up and Purification: Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed, and the crude product is purified by column chromatography.
Choosing the Right Path: A Decision-Making Framework
The choice of a synthetic method depends on several factors, including the desired substitution pattern of the pyrazole, the scale of the synthesis, available equipment, and the importance of green chemistry principles.
Caption: A decision-making framework for selecting a pyrazole synthesis method.
Conclusion
While classical methods like the Knorr-Paal synthesis remain valuable for their simplicity, modern approaches offer significant advantages in terms of efficiency, selectivity, and sustainability. Multicomponent reactions provide a powerful tool for generating molecular diversity, while microwave-assisted synthesis and flow chemistry offer unprecedented control and speed. By understanding the strengths and weaknesses of each approach, researchers can make informed decisions to accelerate their research and development efforts in the ever-expanding world of pyrazole chemistry.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity and operational excellence. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole, grounding procedural guidance in the principles of chemical safety and regulatory compliance.
Hazard Identification and Risk Assessment: Understanding the Compound
Compounds such as 4-bromo-3,5-dimethyl-1H-pyrazole and other brominated pyrazoles are typically classified with the following hazards.[1][2] It is imperative to treat this compound as possessing similar risks.
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | GHS Hazard Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2] |
| Specific target organ toxicity | H335 | May cause respiratory irritation | [1][2] |
This data is synthesized from SDS of analogous compounds. Always consult the specific SDS provided by your supplier.
The core structural feature to note is the carbon-halogen bond (C-Br). This classifies the compound as a halogenated organic compound . This classification is the single most important factor determining its proper disposal pathway, as these substances are subject to specific environmental regulations.[3][4][5][6]
The Core Directive: Segregation of Halogenated Organic Waste
The foundational principle of chemical waste management is segregation.[7][8][9] Mixing incompatible waste streams can lead to dangerous chemical reactions, inhibit effective treatment, and result in regulatory violations.
This compound must be disposed of as halogenated organic waste . It should never be mixed with non-halogenated organic solvents, aqueous waste, or solid waste. The rationale is twofold:
-
Environmental Toxicity: Halogenated compounds can be persistent in the environment and may form toxic byproducts if not treated correctly.
-
Treatment Method: The primary and most effective disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[10] This process is designed to break the stable carbon-halogen bonds and scrub the resulting acid gases (like HBr) from the emissions. Mixing this waste with non-halogenated streams complicates and increases the cost of this specialized treatment.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of this compound from the point of generation to final pickup.
Step 1: Personal Protective Equipment (PPE)
Based on the inferred hazards, the following PPE is mandatory when handling the waste:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[2]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handle the compound and its waste only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[2][11]
Step 2: Waste Container Selection
Choose a waste container that is compatible with the chemical and clearly designated for halogenated organic waste.
-
Material: Use a glass or high-density polyethylene (HDPE) container that is clean and dry. Ensure the container material is compatible with any solvents that may be present in the waste mixture.
-
Condition: The container must be in good condition, free of leaks, and have a tightly sealing cap.[9][12]
Step 3: Labeling the Waste Container
Proper labeling is a critical compliance and safety step.[7][8] The label must be affixed to the container before any waste is added. Your hazardous waste label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " (and any other components in the waste stream).
-
The specific hazard(s): "Irritant "
-
The date accumulation started (the date the first drop of waste was added).
-
The name of the principal investigator or laboratory contact.
Step 4: Waste Accumulation
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Segregation: The container must be physically segregated from other waste types, particularly acids, bases, and non-halogenated organic waste.[3][9]
-
Containment: Always place the waste container in secondary containment (such as a spill tray or tub) to contain any potential leaks.[9][12]
-
Closure: Keep the waste container tightly closed at all times, except when actively adding waste. Evaporation of chemicals is not a permissible disposal method.[12]
Step 5: Final Disposal
Once the container is full or you have finished the project, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7][8] These professional services are equipped to transport and manage the waste in compliance with all local, state, and federal regulations, including those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[13][14][15][16]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify everyone in the immediate area.
-
Assess the Spill: For a small spill, if you are trained and have the proper equipment, you can proceed with cleanup. For large spills, evacuate the area and contact your institution's EHS emergency line.
-
PPE: Don the appropriate PPE as described in Step 1 of the protocol.
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Label the cleanup debris as hazardous waste and dispose of it along with the chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
